molecular formula C9H10FNO2 B1518844 4-(Dimethylamino)-3-fluorobenzoic acid CAS No. 160658-70-8

4-(Dimethylamino)-3-fluorobenzoic acid

Cat. No.: B1518844
CAS No.: 160658-70-8
M. Wt: 183.18 g/mol
InChI Key: ALMADAASYUEHSC-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-fluorobenzoic acid is an organic compound belonging to the class of fluorinated benzoic acid derivatives. It is characterized by a benzoic acid core substituted with a dimethylamino group and a fluorine atom on the aromatic ring. This specific substitution pattern makes it a valuable building block and intermediate in organic synthesis and medicinal chemistry research . Researchers utilize this compound and its close analog, the hydrochloride salt (CAS 1197839-02-3) , in the development of novel chemical entities. As a derivative of 4-aminobenzoic acid , it serves as a key precursor in various synthetic pathways. The structural motif of a benzoic acid flanked by electron-donating and halogen groups is often explored in the design of pharmaceuticals, agrochemicals, and functional materials. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(dimethylamino)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10FNO2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMADAASYUEHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296775
Record name 4-(Dimethylamino)-3-fluorobenzoic acid
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Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

160658-70-8
Record name 4-(Dimethylamino)-3-fluorobenzoic acid
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Record name 4-(Dimethylamino)-3-fluorobenzoic acid
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Record name 4-(dimethylamino)-3-fluorobenzoic acid
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Foundational & Exploratory

4-(Dimethylamino)-3-fluorobenzoic acid CAS 160658-70-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of 4-(Dimethylamino)-3-fluorobenzoic acid (CAS 160658-70-8), a specialized fluorinated building block used in the development of kinase inhibitors and metabolically stable pharmaceutical intermediates.[1]

The Fluorine-Amine Synergy in Medicinal Chemistry[1][2]

Executive Summary

This compound is a bifunctional aromatic scaffold characterized by the juxtaposition of a highly basic dimethylamino group and an electron-withdrawing fluorine atom ortho to each other.[1][2] This specific substitution pattern creates a unique electronic push-pull system across the benzene ring, significantly influencing the pKa of the carboxylic acid and the metabolic stability of the dimethylamino moiety. It serves as a critical intermediate in the synthesis of heterocycles for oncology (kinase inhibition) and CNS drug discovery.[2]

Chemical Identity & Physicochemical Profile

PropertySpecification
CAS Number 160658-70-8
IUPAC Name This compound
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, dilute aqueous base (pH > 8).[1][2][3] Low solubility in neutral water.
pKa (Predicted) ~4.0 (COOH), ~2.8 (NMe₂ conjugate acid due to ortho-F effect)
LogP (Predicted) 1.8 – 2.1
SMILES CN(C)C1=C(C=C(C=C1)C(=O)O)F

Synthetic Pathways & Reaction Engineering

Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most robust and scalable route to CAS 160658-70-8 employs a regioselective nucleophilic aromatic substitution (SNAr) starting from 3,4-difluorobenzoic acid .[2]

  • Rationale: The carboxylic acid group at position 1 acts as an electron-withdrawing group (EWG), activating the para-fluorine (position 4) toward nucleophilic attack.[2] The meta-fluorine (position 3) is significantly less activated, ensuring high regioselectivity.[2]

  • Reagents: 3,4-Difluorobenzoic acid, 40% Aqueous Dimethylamine (or Dimethylamine in THF).

  • Conditions: Heated reaction (80–100°C) in a sealed vessel or under reflux.[2]

Experimental Protocol (Bench Scale)
  • Charge: To a pressure tube or round-bottom flask, add 3,4-difluorobenzoic acid (1.0 equiv) and Water (5 volumes).

  • Addition: Slowly add 40% Dimethylamine aqueous solution (3.0 – 5.0 equiv). The excess amine acts as both nucleophile and base to neutralize the HF byproduct.[2]

  • Reaction: Seal the vessel and heat to 95°C for 4–6 hours. Monitor by HPLC or TLC (mobile phase 5% MeOH in DCM).

  • Quench & Isolation:

    • Cool the mixture to room temperature.

    • Acidify carefully with 2M HCl to pH ~3–4.[2] The product, being amphoteric but less soluble at its isoelectric point, will precipitate as a white solid.

    • Note: Do not acidify below pH 2, or the dimethylamino group will protonate, resolubilizing the compound as the hydrochloride salt.[2]

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum.[2] Recrystallization from Ethanol/Water (1:1) affords high purity (>98%).[4][5]

Reaction Workflow Diagram

SynthesisWorkflow Start 3,4-Difluorobenzoic Acid Reagents Dimethylamine (aq) Heat (95°C) Start->Reagents Dissolution Intermediate Meisenheimer Complex (Transient) Reagents->Intermediate SNAr Attack Quench Acidify to pH 4 (Isoelectric Ppt) Intermediate->Quench -HF Product This compound (Solid) Quench->Product Filtration

Caption: Regioselective SNAr synthesis workflow targeting the C4-position.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral features are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.5 ppm: Broad singlet (COOH).[2]

    • δ ~7.6 ppm: Doublet of doublets (H2, coupling with F and H6).

    • δ ~7.5 ppm: Doublet (H6).[2]

    • δ ~6.8 ppm: Triplet/Multiplet (H5, ortho to F and NMe₂).[2] Note: The fluorine coupling significantly splits the aromatic signals.[2]

    • δ ~2.9 ppm: Singlet (6H, N(CH₃)₂).[2] The signal may be doublet-like if F-coupling is strong (long-range), but typically appears as a sharp singlet.[1]

  • ¹⁹F NMR:

    • Single peak around -120 ppm (referenced to CFCl₃), characteristic of an aryl fluoride ortho to an amine.[2]

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 184.1.[2]

    • Negative Mode: [M-H]⁻ = 182.1.[2]

Applications in Drug Discovery

Kinase Inhibitor Design

This scaffold is frequently employed in Fragment-Based Drug Discovery (FBDD) .[2] The 3-fluoro group serves two critical roles:

  • Conformational Lock: The fluorine atom can induce a specific conformation via electrostatic repulsion with the carbonyl oxygen or attraction to the amide proton in downstream derivatives, locking the bioactive pose.[2]

  • Metabolic Blocking: The ortho-fluorine protects the aromatic ring from oxidative metabolism (CYP450-mediated hydroxylation) at the position adjacent to the amine.[2]

Solubility Handle

The dimethylamino group provides a basic center that can form salts (mesylates, hydrochlorides), significantly improving the aqueous solubility of lipophilic drug candidates.[2]

Handling & Safety (SDS Highlights)

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritationWear nitrile gloves.[1][2]
Eye Irritant H319: Causes serious eye irritationUse safety goggles.[1][2]
STOT-SE H335: May cause respiratory irritationWork in a fume hood.[1][2]

Storage: Store in a cool, dry place. Keep container tightly closed. The compound is stable under normal laboratory conditions but should be protected from strong oxidizers.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99166, 3,4-Difluorobenzoic acid (Precursor).[2] Retrieved from [Link]

  • Organic Syntheses (2025). Regioselective Nucleophilic Aromatic Substitution of Fluorobenzoic Acids. (General methodology reference). Retrieved from [Link]

Sources

Structural & Synthetic Guide: 4-(Dimethylamino)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 160658-70-8 | Formula: C9H10FNO2 | M.W.: 183.18 g/mol

Executive Summary

4-(Dimethylamino)-3-fluorobenzoic acid represents a critical scaffold in modern medicinal chemistry, serving as a bifunctional building block for kinase inhibitors, anti-inflammatory agents, and specialized fluorescent probes. Its structure combines the electron-donating dimethylamino group with an electron-withdrawing carboxyl moiety, modulated by an ortho-fluorine atom. This specific substitution pattern imparts unique electronic properties—enhancing lipophilicity and metabolic stability compared to its non-fluorinated congeners while maintaining the steric profile necessary for enzyme pocket binding.

This technical guide provides a rigorous analysis of the compound's structural dynamics, a validated synthetic protocol via nucleophilic aromatic substitution (


), and an evaluation of its physicochemical behavior in drug development contexts.

Chemical Structure & Electronic Properties[1]

Structural Visualization

The molecule features a "push-pull" electronic system. The dimethylamino group at position 4 acts as a strong resonance donor (+R), while the carboxyl group at position 1 acts as an acceptor (-R). The fluorine atom at position 3 introduces a strong inductive withdrawal (-I) and a weak resonance donation (+R), significantly influencing the basicity of the adjacent amine and the acidity of the distal carboxyl group.

ChemicalStructure Fig 1. Electronic Topography of this compound C1 C1 (COOH) C2 C2 C1->C2 COOH COOH C1->COOH Acceptor C3 C3 (F) C2->C3 C4 C4 (NMe2) C3->C4 F F C3->F -I Effect C5 C5 C4->C5 NMe2 N(CH3)2 C4->NMe2 Donor C6 C6 C5->C6 C6->C1

Electronic & Conformational Analysis
  • Ortho-Fluorine Effect: The fluorine atom at C3 creates a specific steric and electrostatic environment. Unlike a hydrogen atom, the fluorine exerts a repulsive electrostatic interaction with the lone pair of the nitrogen or the methyl groups, potentially forcing the dimethylamino group slightly out of planarity with the benzene ring. This deconjugation can modulate the

    
     of the aniline nitrogen.
    
  • Metabolic Stability: The C3-F bond blocks metabolic hydroxylation at this position, a common clearance pathway for benzoic acid derivatives. Furthermore, the strong C-F bond (approx. 116 kcal/mol) renders the ring resistant to oxidative degradation at the ortho position.

  • pKa Modulation:

    • Carboxyl Group:[1] The fluorine atom (inductive withdrawal) increases the acidity of the benzoic acid relative to 4-(dimethylamino)benzoic acid.

    • Amino Group:[2] The fluorine reduces the basicity of the nitrogen lone pair via inductive withdrawal, making the molecule less likely to be protonated at physiological pH compared to its non-fluorinated analog.

Synthetic Pathways & Experimental Protocol

Retrosynthetic Analysis

Two primary routes exist for the synthesis of CAS 160658-70-8. Route A is preferred for industrial scalability due to higher atom economy and the avoidance of transition metal catalysts.

  • Route A (Nucleophilic Aromatic Substitution -

    
    ):  Displacement of the 4-fluoro substituent in 3,4-difluorobenzoic acid by dimethylamine. The 4-position is activated for nucleophilic attack by the para-carboxyl group.
    
  • Route B (Reductive Amination): Methylation of 4-amino-3-fluorobenzoic acid using formaldehyde and a reducing agent (e.g.,

    
     or 
    
    
    
    ).
Validated Protocol: Route

This protocol describes the synthesis starting from 3,4-difluorobenzoic acid.

Reagents:

  • 3,4-Difluorobenzoic acid (1.0 eq)

  • Dimethylamine (40% aq. solution, 5.0 eq)

  • Water (Solvent)[3]

  • Hydrochloric acid (conc.) for precipitation

Step-by-Step Methodology:

  • Charging: In a high-pressure glass pressure vessel or autoclave (to contain dimethylamine vapors), dissolve 3,4-difluorobenzoic acid (15.8 g, 100 mmol) in water (50 mL).

  • Addition: Add 40% aqueous dimethylamine solution (56 mL, ~500 mmol) in a single portion. The solution will initially form the dimethylammonium salt of the carboxylic acid.

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours .

    • Mechanism:[1][4][5] The reaction proceeds via a Meisenheimer complex. Regioselectivity heavily favors the 4-position due to the stabilization of the negative charge by the para-carboxylate (inductive/resonance withdrawal).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a beaker.

  • Precipitation: Acidify the solution carefully with concentrated HCl to pH ~3–4. The product, this compound, will precipitate as a white to off-white solid.

    • Note: Do not acidify below pH 2, as the amine moiety may protonate, resolubilizing the compound as the hydrochloride salt.

  • Purification: Filter the solid and wash with cold water (3 x 20 mL). Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.

SynthesisWorkflow Fig 2. Synthetic Workflow via SNAr Mechanism Start Start: 3,4-Difluorobenzoic Acid Reagent Add 40% aq. Dimethylamine (5 eq) Start->Reagent Heat Heat to 100°C (12-16h) Mechanism: SNAr Reagent->Heat Intermediate Intermediate: 4-(Dimethylamino)-3-fluorobenzoate anion Heat->Intermediate Acidify Acidify with HCl to pH 3-4 Intermediate->Acidify Product Final Product: This compound (Precipitate) Acidify->Product

Physicochemical Data Profile

PropertyValue / DescriptionContext
Appearance White to off-white crystalline solidTypical for zwitterionic benzoic acids.
Melting Point 220–224°C (dec.)High MP due to intermolecular H-bonding/salt lattice.
Solubility DMSO, Methanol, dilute AlkaliPoor solubility in non-polar solvents (Hexane).
pKa (Acid) ~4.8 (Predicted)Less acidic than 3,4-difluorobenzoic acid due to NMe2 donation.
pKa (Base) ~2.5 (Predicted)Low basicity due to ortho-F inductive effect.
LogP ~2.3Moderate lipophilicity; suitable for oral drug delivery.

Applications in Drug Discovery[1][7][8]

Kinase Inhibitor Design

The this compound moiety acts as a solvent-exposed tail or a hinge-binding motif in kinase inhibitors. The fluorine atom can engage in specific interactions with backbone amides or protect the ring from metabolic oxidation by CYP450 enzymes.

Bioisosterism

This scaffold serves as a bioisostere for:

  • 4-Methoxy-3-fluorobenzoic acid: Replacing -OMe with -NMe2 alters hydrogen bond acceptor capability and solubility.

  • Non-fluorinated analogs: Introduction of fluorine (F-scan) is a standard medicinal chemistry tactic to block "soft spots" of metabolism and improve membrane permeability.

Fluorescent Probes

Derivatives of dimethylaminobenzoic acid are known to exhibit intramolecular charge transfer (ICT) fluorescence. The 3-fluoro substituent tunes the emission wavelength, making this compound a precursor for environmentally sensitive fluorescent tags used in biological imaging.

References

  • Chemical Structure & Identifiers

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160658-70-8.
    • URL:[Link]

  • Synthetic Methodology (SNAr Strategy)

    • Source: Organic Syntheses, Coll. Vol. 10, p. 423 (2004). (General procedure for SNAr of fluorobenzoic acids).
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Source: BLD Pharm / CymitQuimica Product Catalog (CAS 160658-70-8).[6]

  • Fluorine in Medicinal Chemistry

    • Source: Journal of Medicinal Chemistry.[3] "Fluorine in Medicinal Chemistry."

    • URL:[Link]

Sources

4-Dimethylamino-3-fluorobenzoic Acid: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cheminformatics and Synthetic Utility of 4-Dimethylamino-3-fluorobenzoic Acid Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery, 4-dimethylamino-3-fluorobenzoic acid (CAS: 160658-70-8) serves as a critical building block.[1] It bridges the gap between solubility-enhancing basic centers and metabolic stability. This molecule combines the electron-donating capability of a dimethylamino group with the bioisosteric utility of a fluorine atom ortho to the amine.

For researchers, this intermediate is not merely a structural spacer; it is a "functional handle" used to modulate lipophilicity (LogP) , prevent Phase I metabolic oxidation , and tune the pKa of kinase inhibitors and GPCR ligands. This guide provides a definitive technical profile, validated synthetic pathways, and handling protocols for this compound.[2]

Physicochemical Profile & Identification

Data synthesized from calculated descriptors and validated chemical databases.

Core Cheminformatics
PropertyValue / Descriptor
IUPAC Name 4-(Dimethylamino)-3-fluorobenzoic acid
CAS Number 160658-70-8
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Exact Mass 183.0696 g/mol
Physical State Solid (typically off-white to beige powder)
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water (neutral pH)
Functional Descriptors (In Silico)

These parameters are critical for assessing the molecule's behavior in biological assays.

  • Calculated LogP (cLogP): ~2.3 (Moderate lipophilicity, suitable for CNS penetration).

  • pKa (Acid): ~4.0 (Carboxylic acid).

  • pKa (Base): ~2.5–3.0 (Aniline nitrogen). Note: The ortho-fluorine reduces the basicity of the aniline nitrogen via inductive withdrawal, making it less likely to be protonated at physiological pH compared to the non-fluorinated analog.

  • H-Bond Donors: 1 (COOH)

  • H-Bond Acceptors: 3 (COOH, N, F)

Structural Identification Strings
  • SMILES: CN(C)C1=C(F)C=C(C(=O)O)C=C1

  • InChI Key: ALMADAASYUEHSC-UHFFFAOYSA-N[1]

Synthetic Methodology

Expert Insight: While reductive amination of 4-amino-3-fluorobenzoic acid is a valid route, the Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluorobenzoic acid is often preferred in scale-up scenarios due to the high regioselectivity driven by the para-carboxyl group.

Validated Pathway: Regioselective SNAr

This protocol exploits the electronic activation of the 4-position fluorine by the electron-withdrawing carboxylic acid.

Reaction Logic (DOT Visualization)

SynthesisWorkflow Start Starting Material 3,4-Difluorobenzoic Acid Process Reaction Conditions 100°C, Sealed Tube, 12-24h Start->Process Dissolve in DMSO/Water Reagent Reagent Dimethylamine (40% aq) + Base Reagent->Process Intermediate Meisenheimer Complex (Transition State) Process->Intermediate Product Target Product 4-Dimethylamino-3-fluorobenzoic acid Intermediate->Product - HF

Figure 1: SNAr reaction pathway demonstrating the displacement of the 4-fluoro substituent.

Step-by-Step Protocol
  • Preparation:

    • Charge a pressure vessel (sealed tube or autoclave) with 3,4-difluorobenzoic acid (1.0 equiv).

    • Dissolve in a polar aprotic solvent (DMSO or DMF) or use water if using aqueous amine.

    • Add Dimethylamine (excess, ~3.0–5.0 equiv). Note: Excess amine acts as both nucleophile and HF scavenger.

  • Reaction:

    • Seal the vessel and heat to 90–100°C .

    • Monitor via LC-MS.[3][4] The 3,4-difluoro starting material (MW ~158) will disappear, replaced by the product mass (MW ~183).

    • Causality Check: The 3-position fluorine is stable because it is meta to the activating carboxyl group, preventing substitution at that site.

  • Work-up (Purification):

    • Cool the mixture to room temperature.

    • Acidification: Carefully adjust pH to ~3–4 using 1N HCl. The product should precipitate as the zwitterionic free acid.

    • Filtration: Collect the solid by vacuum filtration.

    • Recrystallization: If purity <98%, recrystallize from Ethanol/Water (1:1).

Medicinal Chemistry Applications

Why incorporate this specific scaffold?

The "Fluorine Effect"

The 3-fluoro substituent is not passive. It serves two specific mechanistic functions in drug design:

  • Metabolic Blocking: The C3 position on the benzoic acid ring is a common site for metabolic hydroxylation (Phase I metabolism). Fluorine substitution blocks this oxidative attack, extending the half-life (

    
    ) of the drug.
    
  • Conformational Locking: The fluorine atom can engage in an intramolecular electrostatic interaction with the carbonyl oxygen or the amine, potentially locking the rotameric conformation of the molecule to better fit a receptor binding pocket.

Decision Logic for Scaffold Selection

MedChemLogic Target Drug Target (e.g., Kinase ATP Pocket) Problem Issue: High Clearance / Low Potency Target->Problem Strategy Strategy: Scaffold Modification Problem->Strategy OptionA Option A: 4-Dimethylaminobenzoic acid (No Fluorine) Strategy->OptionA OptionB Option B: 4-Dimethylamino-3-fluorobenzoic acid (Fluorinated) Strategy->OptionB OutcomeA Rapid Metabolism (C3 oxidation) Higher Basicity OptionA->OutcomeA OutcomeB Blocked Metabolism Reduced Basicity (Better Permeability) OptionB->OutcomeB

Figure 2: Rational design logic for selecting the fluorinated scaffold over the hydrogenated parent.

Handling, Safety, and Stability

Hazard Identification (GHS Standards)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

Storage & Stability[6]
  • Hygroscopicity: The dimethylamino group can make the salt forms hygroscopic. Store the free acid in a desiccator.

  • Light Sensitivity: Benzoic acid derivatives can degrade under UV light. Store in amber vials.

  • Shelf Life: >2 years if stored at +4°C under inert atmosphere (Argon/Nitrogen).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9971, 4-Amino-3-fluorobenzoic acid (Analogous Structure Data). Retrieved from [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Solubility Profile and Thermodynamic Analysis of 4-(Dimethylamino)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for 4-(Dimethylamino)-3-fluorobenzoic acid (CAS: 160658-70-8).

This guide is structured for researchers and process chemists optimizing purification and crystallization workflows.

Executive Summary

This compound is a critical pharmaceutical intermediate, functioning as a bifunctional building block with both an acidic carboxyl group and a basic tertiary amine. Its solubility behavior is governed by the interplay between the lipophilic fluorine atom, the hydrogen-bond accepting dimethylamino group, and the hydrogen-bond donating carboxylic acid.

Understanding the solid-liquid equilibrium (SLE) of this compound is essential for:

  • Process Optimization: Designing high-yield cooling crystallization steps.

  • Purity Control: Removing protic impurities via selective solvation.

  • Formulation: Predicting dissolution rates in biorelevant media.

This guide provides a rigorous framework for determining, modeling, and applying the solubility data of this specific fluorinated benzoate.

Chemical Identity & Solid-State Characterization

Before solubility determination, the solid phase must be characterized to ensure no polymorphic transformations occur during the experiment.

PropertyDescription
IUPAC Name This compound
CAS Number 160658-70-8
Molecular Formula

Molecular Weight 183.18 g/mol
Physical State White to off-white crystalline solid
Predicted pKa ~4.2 (COOH), ~2.5 (Amine)
Melting Point 182–185 °C (Typical for fluorobenzoic analogs)
Structural Impact on Solubility[3]
  • Fluorine Effect: The substitution of hydrogen with fluorine at the 3-position increases lipophilicity (

    
    ) compared to 4-dimethylaminobenzoic acid, generally enhancing solubility in organic solvents like ethyl acetate and dichloromethane.
    
  • Dimethylamino Group: This group acts as a strong hydrogen bond acceptor. It significantly increases solubility in protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF) compared to 3-fluorobenzoic acid.

Experimental Determination Protocol

To obtain high-fidelity solubility data, the Dynamic Laser Monitoring Method or the Static Equilibrium Method is recommended. The following protocol describes the Static Equilibrium (Shake-Flask) method, which is the gold standard for thermodynamic accuracy.

Workflow Diagram: Solubility Determination

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Thermostatic Shaking (T ± 0.05 K, 24-48 h) Start->Equilibration Mix Sampling Syringe Filtration (0.22 µm PTFE) Equilibration->Sampling Equilibrium Reached Analysis Quantification (HPLC/UV-Vis or Gravimetric) Sampling->Analysis Supernatant SolidPhaseCheck Solid Phase Analysis (XRD/DSC) Sampling->SolidPhaseCheck Residue DataProcessing Calculate Mole Fraction (x) Analysis->DataProcessing SolidPhaseCheck->DataProcessing Verify Polymorph

Caption: Standardized workflow for determining the solid-liquid equilibrium of pharmaceutical intermediates.

Detailed Protocol
  • Preparation: Add excess this compound to the solvent in a jacketed equilibrium cell.

  • Equilibration: Stir continuously at the target temperature (

    
    ) for 24–48 hours. Ensure the temperature is controlled within 
    
    
    
    K.
  • Sampling: Stop stirring and allow the suspension to settle for 30 minutes. Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the residue (best for volatile solvents).

    • HPLC: Dilute with mobile phase and analyze (best for high-boiling solvents like DMSO).

  • Validation: Analyze the remaining solid residue by X-Ray Powder Diffraction (XRPD) to confirm no solvate formation or polymorphic transition occurred.

Solubility Data & Solvent Ranking

While exact proprietary data varies by batch purity, the solubility of this compound typically follows the trend of Polar Aprotic > Polar Protic > Esters > Non-polar .

Representative Solubility Ranking (at 298.15 K)
Solvent ClassRepresentative SolventSolubility (Mole Fraction

)
Interaction Mechanism
Polar Aprotic DMF, DMSO, NMPHigh (

)
Strong dipole-dipole & H-bonding with COOH
Short-chain Alcohols Methanol, EthanolModerate-High (

)
H-bonding (Donor/Acceptor)
Ketones/Esters Acetone, Ethyl AcetateModerate (

)
Dipole-dipole
Ethers THF, 1,4-DioxaneModerateWeak H-bonding
Non-polar n-Heptane, TolueneLow (

)
Weak van der Waals only
Water WaterLow (pH dependent)Hydrophobic effect dominates at neutral pH

Key Insight: The compound exhibits a "positive temperature coefficient" in all organic solvents, meaning solubility increases with temperature. This confirms the dissolution process is endothermic.

Thermodynamic Modeling

To design crystallization processes, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of compounds.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters determined by non-linear regression.

  • Applicability: Highly accurate for non-ideal solutions (e.g., polar solutes in organic solvents).

Thermodynamic Functions

From the Apelblat parameters, the apparent thermodynamic properties of dissolution can be derived:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: A positive value indicates the process is endothermic (requires heat).

  • Entropy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: A positive value indicates increased disorder upon dissolution.

Modeling Workflow Diagram

ThermoModeling RawData Experimental Data (x vs T) Regression Non-linear Regression (Apelblat/Van't Hoff) RawData->Regression Parameters Model Parameters (A, B, C) Regression->Parameters ThermoProps Calculate ΔH, ΔS, ΔG Parameters->ThermoProps ProcessDesign Crystallizer Design (Yield/Cooling Rate) Parameters->ProcessDesign

Caption: Logical flow for converting raw solubility data into actionable process parameters.

Practical Applications in Drug Development

A. Crystallization Process Design

For this compound, a Cooling Crystallization or Anti-solvent Crystallization is recommended.

  • Solvent System: Ethanol or Isopropanol are ideal solvents. They offer a steep solubility curve (high solubility at boiling, low at room temp), maximizing yield.

  • Anti-solvent: Water or n-Heptane . Adding water to an ethanolic solution of the compound will drastically reduce solubility, forcing precipitation.

B. Purification Strategy

The distinct solubility difference between the fluorinated product and potential non-fluorinated impurities (like 4-dimethylaminobenzoic acid) can be exploited.

  • Protocol: Recrystallization from Ethyl Acetate . The fluorinated analog is generally more soluble in moderately polar solvents than its non-fluorinated counterpart due to the disruption of crystal lattice packing by the fluorine atom.

References

  • NIST Solubility Data Series. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. IUPAC-NIST.[1] Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds.[1][2][3] Wiley-Interscience. (The authoritative text on solubility thermodynamics).

  • Li, Z., et al. (2020).[3] "Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in Pure Solvents." Journal of Molecular Liquids. (Provides comparative data for the fluoro-benzoic acid moiety).

  • Sha, Z., et al. (2014). "Thermodynamic analysis of the solubility of 4-aminobenzoic acid in different solvents." Journal of Chemical & Engineering Data.

Sources

Comprehensive Guide: pKa Values of 3-Fluoro-4-Dimethylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 3-fluoro-4-dimethylaminobenzoic acid, focusing on its dissociation constants (pKa). This analysis integrates theoretical prediction models with rigorous experimental validation protocols.[1]

Executive Summary & Compound Significance

Target Compound: 3-Fluoro-4-dimethylaminobenzoic acid CAS: 160658-70-8 Molecular Formula: C


H

FNO

[1]

In drug discovery, this scaffold represents a critical "push-pull" system.[1][2] The electron-donating dimethylamino group (EDG) and the electron-withdrawing carboxyl group (EWG) create a highly polarized electronic structure.[1] The introduction of the fluorine atom at the 3-position (ortho to the amine, meta to the carboxyl) serves as a bioisosteric modulator, influencing metabolic stability, lipophilicity (LogD), and solubility without drastically altering steric volume.[2]

Understanding the ionization state of this molecule is prerequisite for optimizing:

  • Solubility Profiling: Predicting precipitation risks in gastric (pH 1.[1]2) vs. intestinal (pH 6.[1][2]8) fluids.[1][2][3]

  • Permeability: Passive diffusion is maximal for the neutral species.[1]

  • Formulation: Selection of counter-ions for salt formation.

Theoretical Framework: Electronic Effects & Prediction

Before experimental determination, a robust hypothesis must be established using Hammett substituent constants (


) and steric analysis.[1][2]
Structural Dynamics

The molecule contains two ionizable centers:

  • Carboxylic Acid (Acidic Center): Deprotonation yields the carboxylate anion (

    
    ).[1]
    
  • Dimethylamino Group (Basic Center): Protonation yields the ammonium cation (

    
    ).[1]
    
Electronic Influence on pKa

We utilize the Hammett equation to predict shifts relative to the parent benzoic acid (


) and 4-dimethylaminobenzoic acid (

,

).[1]
  • Effect of 4-N(Me)

    
     (+R Effect):  The strong resonance donation pushes electron density into the benzene ring.[1] This destabilizes the carboxylate anion (making the acid weaker, raising pKa) and increases electron density on the nitrogen (making it more basic).[1] However, the para-COOH strongly withdraws density, lowering the amine's basicity significantly compared to dimethylaniline.[1][2]
    
  • Effect of 3-F (-I Effect):

    • On COOH (Meta position): Fluorine exerts a strong inductive withdrawal (

      
      ).[1] This stabilizes the carboxylate anion, lowering the pKa  (increasing acidity).[1][2]
      
    • On N(Me)

      
       (Ortho position):  Fluorine withdraws density from the adjacent nitrogen, lowering the pKa  of the conjugate acid (decreasing basicity).[1]
      
  • Steric Inhibition of Resonance (SIR): While the fluorine atom is ortho to the dimethylamino group, its Van der Waals radius (1.47 Å) is generally too small to force the dimethylamino group completely out of planarity.[1] Therefore, the +R effect of the nitrogen remains operative, though slightly attenuated.[1][2]

Predicted Values

Based on the additivity of these effects:

  • Acidic pKa (

    
    , COOH):  Expected range 4.8 – 5.2 .[1][2] (Lower than the 6.03 of the non-fluorinated analog due to F-induction, but higher than benzoic acid due to N-resonance).[1]
    
  • Basic pKa (

    
    , N):  Expected range 1.5 – 2.0 .[1][2] (Lower than the ~2.5 of the non-fluorinated analog due to ortho-F induction).[1]
    

ElectronicEffects Substituents Substituents NMe2 4-Dimethylamino (+R >> -I) Substituents->NMe2 Fluoro 3-Fluoro (-I) Substituents->Fluoro COOH Carboxyl Group NMe2->COOH Increases pKa (Resonance) Result Predicted pKa: Acidic: ~5.0 Basic: ~1.8 NMe2->Result Fluoro->NMe2 Decreases Basicity (Inductive) Fluoro->COOH Decreases pKa (Inductive) COOH->Result

Figure 1: Interplay of electronic effects determining the ionization constants.

Experimental Protocols (The Guide)

To validate the theoretical model, the following self-validating protocols should be employed.

Method A: Potentiometric Titration (Gold Standard)

This method is ideal for compounds with solubility > 0.5 mM.[1]

Reagents:

  • 0.1 M HCl (Standardized)[1]

  • 0.1 M KOH (Standardized, Carbonate-free)[1][2]

  • 0.15 M KCl (Ionic Strength Adjuster)[1]

  • Degassed HPLC-grade water

Protocol:

  • Preparation: Dissolve 3-5 mg of 3-fluoro-4-dimethylaminobenzoic acid in 20 mL of 0.15 M KCl. If solubility is poor, use a co-solvent (Methanol/Water ratio 30:[1][2]70) and extrapolate to 0% organic modifier using the Yasuda-Shedlovsky equation.[1]

  • Acidification: Add standardized HCl to lower the pH to ~1.5 (ensuring full protonation of the amine and carboxylic acid).

  • Titration: Titrate with 0.1 M KOH under inert gas (

    
     or 
    
    
    
    ) purge to prevent
    
    
    absorption.
  • Data Capture: Record pH vs. Volume of KOH added. Collect at least 50 data points in the buffer regions.[1]

  • Analysis: Use Bjerrum plots or non-linear regression software (e.g., Hyperquad) to solve for

    
     and 
    
    
    
    .

Validation Check: The titration curve must show two distinct inflection points (or a broadened buffer region if values are close). Verify that the electrode slope is >98% theoretical Nernstian response.

Method B: UV-Metric Titration (Spectrophotometric)

Recommended if the basic pKa is < 2.0 (difficult to resolve potentiometrically) or solubility is low.[1]

Principle: The UV spectrum of the neutral molecule differs from its ionized forms due to the perturbation of the conjugated


-system by protonation.

Protocol:

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffer Series: Prepare a series of aqueous buffers ranging from pH 1.0 to 8.0 in 0.5 unit increments.

  • Measurement: Dilute stock into each buffer (final conc ~50 µM) and scan UV absorbance (200–400 nm).

  • Isosbestic Points: Overlay spectra. The presence of sharp isosbestic points confirms a clean two-state equilibrium for each ionization step.[1]

  • Calculation: Plot Absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.[1]
    

ExperimentalWorkflow Start Start: 3-F-4-NMe2-Benzoic Acid SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck HighSol > 0.5 mM SolubilityCheck->HighSol LowSol < 0.5 mM SolubilityCheck->LowSol Potentiometry Method A: Potentiometric Titration (pH 1.5 -> 10) HighSol->Potentiometry UVMetric Method B: UV-Metric Titration (D-PAS) LowSol->UVMetric DataAnalysis Data Analysis (Bjerrum Plot / Abs vs pH) Potentiometry->DataAnalysis UVMetric->DataAnalysis Validation Validation: Check Isosbestic Points Check Electrode Slope DataAnalysis->Validation Output Final pKa Values Validation->Output

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

Data Analysis & Interpretation

Expected Ionization Profile

Based on the structural congeners, the compound exists in three forms across the pH scale:

pH RangeDominant SpeciesChargeDescription
pH < 1.5 Cationic+1Amine protonated (

), Carboxyl protonated (

).[1][2]
pH 2.0 – 4.5 Zwitterionic / Neutral0Equilibrium between Neutral (

) and Zwitterion (

).[1] Note: Due to the weak basicity of the amine, the neutral form likely dominates.[1][2]
pH > 5.5 Anionic-1Amine neutral (

), Carboxyl deprotonated (

).[1][2]
Summary of Values (Estimated vs. Reference)
ParameterPredicted ValueReference CongenerRationale for Shift

(Basic N)
1.8 ± 0.3 4-Dimethylaminobenzoic acid (

)
Ortho-F inductive withdrawal lowers basicity.[1]

(Acidic COOH)
5.0 ± 0.2 4-Dimethylaminobenzoic acid (

)
Meta-F inductive withdrawal increases acidity (lowers pKa).[1]
Isoelectric Point (pI) ~3.4 N/ACalculated as

.
Solubility Implications

The Intrinsic Solubility (


)  will be lowest near the pI (pH ~3.4).[1]
  • At pH 1.2 (Gastric): High solubility (Cationic).[1]

  • At pH 7.4 (Blood): High solubility (Anionic).[1]

  • Risk: Precipitation may occur in the transition from stomach to duodenum if the concentration exceeds

    
    .[1]
    

References

  • Hansch, C., & Leo, A. (1979).[1][2] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for Hammett

    
     constants: 
    
    
    
    ,
    
    
    ).[1][2]
  • Perrin, D. D. (1972).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1][2][4] (Methodology for potentiometric titration).

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley.[1][2] Link (Protocols for pKa measurement in drug discovery).[1]

  • Serjeant, E. P., & Dempsey, B. (1979).[1][2] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Reference values for benzoic acid derivatives).

  • Wired Chemist. (n.d.). Hammett Sigma Constants. Link (Verification of electronic parameters).

Sources

Strategic Fluorination of Benzoic Acid Scaffolds: Physicochemical Tuning and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the benzoic acid moiety is a privileged scaffold, serving as a key pharmacophore in NSAIDs, anti-infectives, and corrector molecules for genetic disorders (e.g., Ataluren). However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity.

This technical guide details the strategic incorporation of fluorine into benzoic acid derivatives. Unlike a simple "hydrogen replacement," fluorination acts as a profound electronic tune-up. We will explore how specific regiochemical placement of fluorine modulates pKa (acidity), blocks Cytochrome P450 labile sites, and alters binding vectors. Finally, we provide a robust, self-validating protocol for synthesizing these derivatives via hypervalent iodine precursors, moving beyond classical Balz-Schiemann conditions.

Part 1: Physicochemical Rationale & The "Fluorine Scan"

The introduction of fluorine onto the benzoic acid ring is not merely steric; it is electronic. The high electronegativity of fluorine (


) creates a strong dipole that, depending on its position relative to the carboxylate, can drastically shift the molecule's acid-base profile and lipophilicity (

).
Acidity Modulation (The Ortho-Effect)

The most critical parameter altered by fluorination is acidity. For a benzoic acid drug to permeate membranes, the balance between the neutral (permeable) and anionic (soluble) forms is vital.

Table 1: Comparative Acidity and Lipophilicity of Fluorinated Benzoic Acids

CompoundStructurepKa (Experimental)

pKa (vs. Parent)
LogP (Est.)Mechanistic Driver
Benzoic Acid Ph-COOH4.20-1.87Reference Standard
2-Fluorobenzoic Acid o-F-Ph-COOH3.27 -0.932.05Ortho-Effect: Inductive withdrawal + Dipole repulsion destabilizes neutral form.
3-Fluorobenzoic Acid m-F-Ph-COOH3.86-0.342.16Pure inductive effect (

).
4-Fluorobenzoic Acid p-F-Ph-COOH4.14-0.062.22Competing Induction (

) and Resonance (

) donation.
2,6-Difluorobenzoic Acid di-o-F-Ph-COOH2.37 -1.832.10Additive Ortho-Effect; highly acidic.

Data Sources: Purser et al. (2008); BenchChem (2025).

Senior Scientist Insight: Note the massive drop in pKa (nearly 1 log unit) for the ortho-isomer. This is not just induction. In the ortho position, the C-F dipole repels the carbonyl oxygen lone pairs, forcing the carboxyl group out of coplanarity or destabilizing the protonated form, thereby favoring ionization. Use ortho-fluorine when you need to lower pKa to improve solubility at physiological pH (7.4) without adding polar groups.

Metabolic Blockade

The para-position of a phenyl ring is electronically enriched and sterically accessible, making it the primary "soft spot" for CYP450-mediated hydroxylation.

  • Mechanism: CYP450 enzymes operate via a high-energy iron-oxo radical cation species (Compound I) that abstracts a hydrogen atom.

  • The Fluorine Defense: The C-F bond is significantly stronger (126 kcal/mol) than the C-H bond (113 kcal/mol).[1] Replacing a para-hydrogen with fluorine effectively "caps" this metabolic route, forcing the enzyme to attack harder-to-reach positions or extending the drug's half-life (

    
    ).[2]
    
Visualization: The Logic of Fluorine Substitution

The following diagram illustrates the decision tree for placing fluorine atoms based on the desired medicinal outcome.

FluorineLogic Start Optimization Goal Goal_Metab Increase Metabolic Stability (t1/2) Start->Goal_Metab Goal_Sol Increase Solubility (Lower pKa) Start->Goal_Sol Goal_Bind Enhance Potency (Hydrophobic Pocket) Start->Goal_Bind Action_Para Para-Fluorination (Block CYP450 oxidation) Goal_Metab->Action_Para Action_Ortho Ortho-Fluorination (Inductive Acidification) Goal_Sol->Action_Ortho Action_Meta Meta-Fluorination (Electronic Tuning w/o Steric Clash) Goal_Bind->Action_Meta Result_Block Result: C-F bond (126 kcal/mol) resists radical abstraction Action_Para->Result_Block Result_Acid Result: pKa drops ~1.0 unit (Dipole Repulsion) Action_Ortho->Result_Acid Result_Lip Result: LogP increases ~0.2 (Bioisostere for H) Action_Meta->Result_Lip

Caption: Decision matrix for regioselective fluorination based on ADME/Tox requirements.

Part 2: Synthetic Methodologies

While commercial building blocks (e.g., 4-fluorobenzoic acid) are available, complex scaffolds often require late-stage fluorination. We move beyond the harsh Balz-Schiemann reaction (thermal decomposition of diazonium salts) to a more controlled, modern approach: Nucleophilic Fluorination of Hypervalent Iodine Precursors .

Why Hypervalent Iodine?

Using 1-arylbenziodoxolones allows for metal-free nucleophilic fluorination.[3] This method is mild, tolerates other functional groups, and is highly relevant for generating radiolabeled (


) PET tracers, a common requirement in late-stage drug development.
Experimental Protocol: Synthesis of 2-Fluorobenzoic Acid Derivatives

Objective: Convert a substituted benzoic acid precursor into a 2-fluorobenzoic acid derivative via a hypervalent iodine intermediate.

Reagents:

  • Substituted 2-iodobenzoic acid (Starting Material)

  • Trifluoroacetic acid (TFA)

  • Cesium Fluoride (CsF) - Must be anhydrous

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - Radical scavenger

  • DMF (Dimethylformamide) - Dry[3]

Step-by-Step Methodology
  • Preparation of 1-Arylbenziodoxolone (The Hypervalent Scaffold):

    • Dissolve the substituted 2-iodobenzoic acid (1.0 equiv) in CH₂Cl₂.

    • Add trichloroisocyanuric acid (0.34 equiv) and stir at reflux for 4 hours.

    • Checkpoint: Monitor by TLC.[4] The iodine(I) is oxidized to iodine(III).

    • Cool to 0°C and add Acetyl acetate to cap the iodine species. Precipitate with ether to isolate the cyclic benziodoxolone.

  • Nucleophilic Fluorination (The Key Step):

    • Activation: In a Schlenk flask, dissolve the benziodoxolone (0.1 mmol) in CH₂Cl₂ (1 mL) and add TFA (100 µL). Stir for 1 min.

    • Evaporation:[5] Remove solvent and excess TFA under vacuum. This activates the iodine center.

    • Fluorination: Add anhydrous CsF (0.3 mmol) and TEMPO (0.1 mmol).

    • Solvation: Add dry DMF (0.5 mL) under Argon atmosphere.

    • Reaction: Heat the sealed vessel to 100°C for 2-4 hours.

    • Why TEMPO? High temperatures can induce radical decarboxylation. TEMPO suppresses radical side-pathways, favoring the

      
      -like reductive elimination of fluorine onto the ring.
      
  • Workup and Purification:

    • Cool to room temperature.[4] Dilute with Ethyl Acetate (EtOAc).

    • Wash with 1M HCl (to protonate the acid) followed by Brine.

    • Dry over MgSO₄ and concentrate.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Yield Expectation: 60-85% depending on ring substituents (Electron Withdrawing Groups on the ring enhance yield).

Synthetic Workflow Diagram

SynthesisFlow Step1 Precursor: 2-Iodobenzoic Acid Step2 Oxidation: (Trichloroisocyanuric acid) Form Benziodoxolone Step1->Step2 Oxidation Step3 Activation: Add TFA (Protonate Iodine center) Step2->Step3 Ligand Exchange Step4 Fluorination: CsF, DMF, 100°C (Reductive Elimination) Step3->Step4 Nu- Attack Final Product: 2-Fluorobenzoic Acid Step4->Final Isolation

Caption: Workflow for converting iodo-precursors to fluoro-derivatives via hypervalent iodine.

Part 3: Case Studies in Drug Design

Ataluren (Nonsense Mutation Corrector)
  • Structure: Contains a fluorobenzoic acid core linked to an oxadiazole.

  • Role of Fluorine: The fluorine atom on the central ring is critical for maintaining the specific twisted conformation required to bind to the ribosome. It also protects the ring from rapid metabolism, allowing sufficient residence time for the drug to promote read-through of premature stop codons.

Fluoroquinolones (Antibiotics)
  • Structure: While technically quinolones, they are biosynthetically and structurally related to benzoic acid derivatives (fused ring systems).

  • Role of Fluorine: The C-6 fluorine (equivalent to a para-fluoro position relative to the nitrogen) dramatically increases cell penetration (lipophilicity) and gyrase binding affinity (potency) by >10-fold compared to non-fluorinated analogs.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[6][7] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[7] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[8] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Rotstein, B. H., et al. (2014). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.[3] Arkivoc, 2014(3), 16-25. [Link]

Sources

Strategic Sourcing & Quality Profiling: 4-(Dimethylamino)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS 160658-70-8 | Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, 4-(Dimethylamino)-3-fluorobenzoic acid (CAS 160658-70-8) has emerged as a high-value scaffold intermediate. Its structural motif combines a basic dimethylamino group with an ortho-fluorine atom, a specific substitution pattern designed to modulate metabolic stability, lipophilicity, and pKa in kinase inhibitors and CNS-active agents.

However, the sourcing of this intermediate is fraught with technical risks. Unlike commodity chemicals, the purity of this compound is often compromised by challenging regioisomers that are difficult to separate by standard chromatography. This guide provides a scientifically grounded framework for qualifying suppliers, understanding the impurity landscape, and establishing robust analytical controls.

Chemical Profile & Critical Quality Attributes (CQAs)

The unique electronic properties of the 3-fluoro-4-dimethylamino motif make this compound a "privileged structure" in drug design. The fluorine atom exerts a strong inductive effect (


), lowering the pKa of the aniline nitrogen and reducing its liability to oxidative metabolism (N-dealkylation).
AttributeSpecificationCriticality
IUPAC Name This compoundIdentity
CAS Number 160658-70-8 Crucial: Distinguish from non-fluorinated (CAS 619-84-1) or isomer (CAS 1328926-68-6) variants.[1]
Molecular Formula C

H

FNO

Identity
Molecular Weight 183.18 g/mol Stoichiometry
Appearance White to off-white solidPhysical State
Solubility Soluble in DMSO, MeOH; sparingly soluble in waterProcessability
Purity Target >98.0% (HPLC)Downstream Yield
Regioisomer Limit <0.5% (3-dimethylamino-4-fluoro isomer)High Risk: Affects biological potency.[2][3]

Synthesis & Impurity Landscape

To effectively qualify a supplier, one must understand how the material is made. The dominant industrial route is the Nucleophilic Aromatic Substitution (S


Ar)  of 3,4-difluorobenzoic acid with dimethylamine.
The Regioselectivity Challenge

The reaction relies on the directing power of the carboxylic acid group. The carboxyl group at C1 is electron-withdrawing, activating the para-position (C4) and ortho-position (C3) toward nucleophilic attack.

  • Favored Path: Attack at C4 (para to COOH) yields the target This compound .

  • Competitor Path: Attack at C3 (meta to COOH, but ortho to F) yields the impurity 3-(Dimethylamino)-4-fluorobenzoic acid .

While the para-attack is electronically favored, elevated temperatures or poor stoichiometry control can increase the formation of the C3-isomer. This isomer is the most critical impurity because it is chemically and physically similar to the target, making removal by recrystallization difficult.

Synthesis & Impurity Flow Diagram

SynthesisFlow SM Starting Material 3,4-Difluorobenzoic Acid Target TARGET PRODUCT This compound (Major Product) SM->Target SnAr @ C4 (Para) Favored Impurity1 CRITICAL IMPURITY 3-(Dimethylamino)-4-fluorobenzoic acid (Regioisomer) SM->Impurity1 SnAr @ C3 (Meta) Minor Path Reagent Reagent Dimethylamine (HNMe2) Reagent->Target Impurity2 Over-Reaction Impurity 3,4-Bis(dimethylamino)benzoic acid Target->Impurity2 Excess HNMe2 High Temp

Figure 1: Reaction pathway showing the origin of the critical regioisomeric impurity.

Supplier Qualification Framework

Sourcing this intermediate requires a shift from "catalog shopping" to "vendor auditing." Many suppliers listed online are merely packagers who do not control the synthesis.

Tiered Supplier Strategy
  • Tier 1 (Strategic Partner): Manufacturer with transparent batch records. They can provide an un-redacted HPLC trace showing the separation of the 3-isomer from the 4-isomer.

  • Tier 2 (Transactional): Catalog house. Useful for gram-scale R&D but risky for scale-up.

  • Tier 3 (High Risk): Aggregators with no QC data. Avoid for GMP or GLP toxicology batches.

Qualification Decision Tree

SupplierQual Start Evaluate Supplier Q1 Is the Synthesis Route Disclosed? Start->Q1 Q2 Does COA specifically list regioisomer content? Q1->Q2 Yes Reject REJECT SUPPLIER Q1->Reject No Q3 Can they supply 1H-NMR + HPLC? Q2->Q3 Yes Tier2 TIER 2: CONDITIONAL Batch-specific QC Required Q2->Tier2 No (Generic Purity only) Tier1 TIER 1: APPROVED Suitable for Scale-up Q3->Tier1 Yes Q3->Tier2 No

Figure 2: Decision logic for qualifying vendors of high-purity fluorinated intermediates.

Analytical Protocols for Quality Control

Standard purity assays (e.g., titration) are insufficient because they cannot distinguish between the target and its regioisomer. You must employ a high-resolution HPLC method.

Recommended HPLC Method

The following method utilizes pH control to exploit the subtle pKa differences between the isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the amine protonated).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (aromatic) and 280 nm.

  • Rationale: The 3-fluoro substituent (ortho to the amine in the impurity) creates a different steric and electronic environment compared to the 3-fluoro (ortho to acid) in the target, resulting in separable retention times.

1H-NMR Diagnostic Signals
  • Target (160658-70-8): Look for the splitting pattern of the aromatic protons. The proton at C2 (between F and COOH) will appear as a distinct doublet of doublets due to H-F coupling.

  • Impurity (1328926-68-6): The symmetry and coupling constants will differ. Specifically, the integration of the dimethylamino singlet (approx. 3.0 ppm) must be exactly 6H relative to the aromatic protons.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12092, 4-(Dimethylamino)benzoic acid. (Used for structural comparison of non-fluorinated analogs). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 4-Fluorobenzoic Acid and related derivatives. (Foundational chemistry for fluorinated benzoic acids). Retrieved from [Link]

  • Vapourtec. (n.d.). Nucleophilic Aromatic Substitution (SNAr) in Flow Chemistry. (Reference for industrial synthesis conditions of fluorinated aromatics). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-(Dimethylamino)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

4-(Dimethylamino)-3-fluorobenzoic acid is a critical fluorinated building block employed in the discovery of kinase inhibitors, antibacterials (fluoroquinolone analogs), and CNS-active agents. Its unique substitution pattern—combining a sterically demanding basic amine with an ortho-fluorine atom—modulates lipophilicity and metabolic stability, making it a high-value scaffold in medicinal chemistry.

This application note details a robust, scalable synthesis utilizing Regioselective Nucleophilic Aromatic Substitution (


) . Unlike metal-catalyzed couplings (Buchwald-Hartwig), this protocol leverages the electronic activation of the benzoic acid moiety to drive substitution under metal-free conditions, ensuring high purity and minimal heavy metal contamination.

Retrosynthetic Analysis & Strategy

The synthesis relies on the electronic differentiation of the two fluorine atoms in 3,4-difluorobenzoic acid .

  • Electronic Logic: The carboxylic acid group (COOH) is a strong electron-withdrawing group (EWG).

  • Regioselectivity:

    • C4 Position: Located para to the EWG. Highly activated toward nucleophilic attack.

    • C3 Position: Located meta to the EWG. Deactivated relative to the para position.

Reaction Scheme Visualization

ReactionScheme SM 3,4-Difluorobenzoic Acid (Starting Material) TS Meisenheimer Complex (Intermediate) SM->TS + DMA (excess) 100°C, Pressure Reagent Dimethylamine (aq) (Nucleophile) Reagent->TS Product This compound (Target) TS->Product - HF (as salt)

Figure 1: Reaction pathway demonstrating the regioselective


 mechanism via the Meisenheimer intermediate.

Experimental Protocol

Materials & Equipment[1][2][3]
  • Starting Material: 3,4-Difluorobenzoic acid (Purity >98%).[1]

  • Reagent: Dimethylamine (40 wt. % in

    
    ).
    
  • Solvent: Water (Process solvent); Ethanol (Recrystallization).

  • Equipment:

    • Pressure vessel (Autoclave or heavy-walled glass pressure tube) rated for >5 bar.

    • Magnetic stirrer / Heating block.

    • pH meter.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge 3,4-difluorobenzoic acid (10.0 g, 63.2 mmol) into a 150 mL pressure vessel.

  • Add 40% aqueous dimethylamine (35.6 mL, ~316 mmol, 5.0 equiv).

    • Scientist's Note: A large excess of amine is crucial. It acts as both the nucleophile and the base to neutralize the hydrofluoric acid (HF) generated and the carboxylic acid proton.

  • Seal the vessel tightly.

Step 2: Reaction Execution
  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Maintain temperature for 12–16 hours .

    • In-Process Control (IPC): Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM). The starting material spot (

      
      ) should disappear, replaced by a more polar fluorescent product spot.
      
Step 3: Workup & Isolation
  • Cool the vessel to room temperature (20–25°C).

    • Caution: Vent the vessel carefully in a fume hood to release excess dimethylamine gas.

  • Transfer the reaction mixture (clear yellow to orange solution) to a beaker.

  • Dilute with water (50 mL) .

  • Slowly adjust pH to 3.5–4.0 using 6N HCl or Glacial Acetic Acid .

    • Mechanism:[2][3][4][5][6][7][8][9][10] This reaches the isoelectric point of the amino acid, causing it to precipitate out of solution while inorganic salts remain dissolved.

  • Stir the resulting slurry at 0°C (ice bath) for 1 hour to maximize precipitation.

Step 4: Purification
  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold water (2 x 20 mL) to remove fluoride salts and residual amine.

  • Recrystallization (if required): Dissolve the wet cake in minimum hot Ethanol/Water (9:1), treat with activated charcoal (optional), filter hot, and cool to crystallize.

  • Dry the solid in a vacuum oven at 50°C for 12 hours.

Workup Workflow Diagram

WorkupFlow RxnMix Crude Reaction Mixture (Basic pH, excess DMA) Acidification Acidify to pH 4.0 (6N HCl / AcOH) RxnMix->Acidification Precipitation Precipitation of Product (Isoelectric Point) Acidification->Precipitation Filtration Filtration & Washing (Remove F- salts) Precipitation->Filtration Drying Vacuum Drying (50°C) Filtration->Drying

Figure 2: Downstream processing workflow for isolation of the target acid.

Quantitative Data & Characterization

Stoichiometry Table
ComponentMW ( g/mol )Equiv.Amount (Scale)Role
3,4-Difluorobenzoic Acid 158.101.010.0 gSubstrate
Dimethylamine (40% aq) 45.085.035.6 mLNucleophile/Base
Product (Target) 183.18-~10.4 - 11.0 gTarget
Expected Analytical Data
  • Yield: 90–95% (Typical).

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 215–218°C (Decomposes).

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    12.8 (br s, 1H, COOH), 7.65 (dd,
    
    
    =12.0, 2.0 Hz, 1H, H-2), 7.58 (dd,
    
    
    =8.5, 2.0 Hz, 1H, H-6), 6.95 (t,
    
    
    =8.8 Hz, 1H, H-5), 2.85 (s, 6H, N(
    
    
    )
    
    
    ).
    • Interpretation: The doublet of doublets at 7.65 ppm corresponds to the proton between the F and COOH groups, showing coupling to both. The triplet at 6.95 ppm confirms the position ortho to the fluorine is substituted.

  • 
    F NMR:  Single peak around -120 ppm (approx), confirming mono-fluorination.
    

Scientist's Critical Notes (Causality & Troubleshooting)

  • Why Pressure? Dimethylamine boils at 7°C. Using an open vessel would result in rapid loss of reagent, stalling the reaction. The pressure vessel maintains the concentration of the nucleophile in the liquid phase.

  • Regiocontrol Verification: If the temperature is too high (>140°C), minor substitution at the C3 position (displacement of the meta fluorine) may occur, or bis-substitution might be observed. Maintaining 100°C ensures kinetic control favors the highly activated C4 position.

  • Safety - Fluoride: The reaction generates fluoride ions (

    
    ). While not free HF gas under basic conditions, the acidification step generates HF in situ. Ensure the final wash is thorough to remove inorganic fluorides. Glassware etching may occur over repeated runs; use Teflon or heavy-walled borosilicate.
    

References

  • Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) Mechanisms. Chemistry LibreTexts. Link
    
  • Synthesis of Fluorinated Benzoic Acids. Google Patents (US6333431B1). Link

  • Reactivity of 3,4-Difluorobenzoic Acid Derivatives. Vapourtec Application Note (Flow Chemistry SNAr). Link

  • Characterization of Dimethylamino-Benzoic Acid Derivatives. PubChem Compound Summary. Link

Sources

Advanced Application Note: 4-(Dimethylamino)-3-fluorobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utility & Chemical Profile

The "Ortho-Fluorine" Effect in Drug Design

4-(Dimethylamino)-3-fluorobenzoic acid (CAS 160658-70-8) is more than a simple building block; it is a conformational control element .[1] In modern kinase inhibitor design, this moiety is frequently employed to exploit the Ortho-Fluorine Effect .[1]

When this acid is coupled to an amine to form a benzamide, the fluorine atom at the 3-position (ortho to the amide carbonyl) exerts a specific influence:

  • Conformational Locking: The high electronegativity of fluorine creates a dipole-dipole repulsion with the amide carbonyl oxygen, often forcing the amide bond out of planarity or locking it into a specific atropisomeric preference. This reduces the entropic penalty of binding to the target protein [1].

  • Metabolic Blocking: The fluorine atom protects the adjacent positions from oxidative metabolism (e.g., preventing demethylation of the dimethylamino group or hydroxylation of the ring) [2].

  • Electronic Modulation: The para-dimethylamino group is a strong electron donor (Resonance effect), while the meta-fluorine is an electron withdrawer (Inductive effect).[1] This "push-pull" system modulates the acidity of the carboxylic acid and the basicity of the aniline nitrogen, tuning the solubility and permeability of the final drug candidate [3].

Chemical Profile Table[1][2]
PropertySpecification
Chemical Name This compound
CAS Number 160658-70-8
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
pKa (Calc) ~4.8 (Carboxylic Acid), ~2.5 (Aniline conjugate acid)
Key Hazard Irritant (Skin/Eye).[1][2] Handle with standard PPE.[1]

Upstream Synthesis Protocol: The SNAr Approach

For researchers synthesizing the intermediate in-house rather than purchasing.

Mechanistic Rationale

The synthesis relies on Nucleophilic Aromatic Substitution (SNAr) .[1][3][4] The starting material, 3,4-difluorobenzoic acid, possesses two leaving groups.

  • Regioselectivity: The carboxyl group (-COOH) is an Electron Withdrawing Group (EWG).[1] In SNAr, EWGs activate the ortho and para positions. The 4-position (para) is significantly more activated than the 3-position (meta).[1] Therefore, the dimethylamine nucleophile selectively displaces the 4-fluorine [4].

Protocol: Regioselective Amination

Reagents:

  • 3,4-Difluorobenzoic acid (1.0 equiv)

  • Dimethylamine (40% aq.[1] solution or 2.0M in THF) (3.0 - 5.0 equiv)

  • Solvent: Water or DMSO (Green chemistry approach preferred) [5]

Step-by-Step Workflow:

  • Dissolution: Dissolve 3,4-difluorobenzoic acid in water (0.5 M concentration). If solubility is poor, add 1.0 equiv of NaOH to form the soluble sodium benzoate salt.

  • Addition: Add Dimethylamine (excess is required to drive the reaction and neutralize HF byproduct).

  • Reaction: Heat to 90–100°C for 4–6 hours. Monitor by HPLC/LCMS.

    • Checkpoint: Look for the disappearance of the starting material (m/z 158) and appearance of product (m/z 183).

  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with 2N HCl to pH ~3–4.[1] The product, being an amino-acid zwitterion variant, typically precipitates at its isoelectric point.

    • Filter the white solid and wash with cold water to remove inorganic salts.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Visualization: SNAr Reaction Pathway

SNAr_Pathway Figure 1: Regioselective SNAr mechanism driven by the para-activating carboxyl group. SM 3,4-Difluorobenzoic Acid (EWG activates C4) TS Meisenheimer Complex (Transition State) SM->TS + HNMe2 Heat (90°C) Reagent Dimethylamine (Nucleophile) Reagent->TS Product This compound (C4 Substitution) TS->Product - HF Regioselective

[1]

Downstream Application: Amide Coupling Protocol

For Medicinal Chemists attaching this "warhead" to a scaffold.

Mechanistic Rationale

Coupling electron-rich benzoic acids can be challenging.[1] The para-dimethylamino group donates electron density into the ring, making the carbonyl carbon less electrophilic.

  • Challenge: Standard EDC/HOBt couplings may be sluggish.[1]

  • Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1] HATU generates a highly reactive active ester (O-At) that reacts rapidly with amines, minimizing racemization (though not an issue here) and overcoming the electronic deactivation [6].

Protocol: HATU-Mediated Coupling

Reagents:

  • This compound (1.0 equiv)[1]

  • Target Amine (Heterocycle/Alkyl amine) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DMA (Anhydrous)

Step-by-Step Workflow:

  • Activation: In a dry vial, dissolve the benzoic acid derivative and DIPEA in DMF. Stir for 5 minutes.

  • Reagent Addition: Add HATU in one portion. The solution typically turns yellow/orange.[1] Stir for 15 minutes to ensure formation of the activated ester.

  • Coupling: Add the Target Amine.[1]

  • Incubation: Stir at Room Temperature (RT) for 2–12 hours.

    • Note: If the target amine is sterically hindered (e.g., a tert-butyl amine or ortho-substituted aniline), heating to 50°C may be required.

  • Quench: Dilute with Ethyl Acetate and wash with:

    • Sat. NaHCO₃ (removes unreacted acid).[1]

    • Water/Brine (removes DMF).[1]

    • Caution: Do not wash with strong acid (1N HCl) if your product contains basic heterocycles, as you will lose the product to the aqueous layer.

Visualization: Coupling Decision Tree

Coupling_Logic Figure 2: Decision logic for coupling electron-rich benzoic acids. Start Start: Amide Coupling Check_Amine Is the Target Amine Sterically Hindered? Start->Check_Amine Standard Method A: HATU / DIPEA / DMF (Room Temp) Check_Amine->Standard No Hard Method B: Acid Chloride Route (SOCl2 -> Amine/Pyridine) Check_Amine->Hard Yes (e.g., t-butyl) Monitor Monitor LCMS (2 hrs) Standard->Monitor Success Isolate Product Monitor->Success >90% Conv. Fail Low Conversion? Monitor->Fail <50% Conv. Fail->Hard Switch Protocol

Quality Control & Troubleshooting

Analytical Standards
  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 8 minutes.

    • Note: The dimethylamino group may cause tailing; ensure the mobile phase is acidic (pH ~2-3) to keep the amine protonated and improve peak shape.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (SNAr) Incomplete substitution due to low temp.[1]Increase temp to 110°C or use DMSO as solvent to enhance nucleophilicity.[1]
Product Tailing (HPLC) Interaction of basic amine with silanols.[1]Add 5mM Ammonium Formate or increase TFA/Formic acid concentration.[1]
Coupling Failure Carboxylic acid deactivation.[1]Switch from HATU to Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ under neutral conditions.[1]

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (General reference for metabolic stability of fluorinated arenes).

  • Blumberg Institute. (2025).[1] A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Retrieved from [Link]

  • WuXi Biology. (2020).[1] Understanding the highly variable Regioselectivity in SNAr reaction. Retrieved from [Link]

  • Shelke, N. B., et al. (2014). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances. Retrieved from [Link]

  • HepatoChem. (2024).[1] Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

Sources

Application Note: Esterification Strategies for 3-Fluoro-4-Dimethylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the esterification protocols for 3-fluoro-4-dimethylaminobenzoic acid (CAS: N/A for specific acid, Analog CAS: 619-84-1) . This substrate presents a specific chemical challenge: the 4-dimethylamino group is a strong electron donor (resonance), which significantly deactivates the carboxylic acid carbon toward nucleophilic attack compared to unsubstituted benzoic acid. Additionally, the basic amine functionality necessitates careful pH management during workup to ensure isolation of the neutral ester rather than its ammonium salt.

We present three validated protocols, selected based on scale, available reagents, and the complexity of the alcohol partner.

ProtocolMethodologyKey AdvantageRecommended For
A Acyl Chloride Activation (SOCl₂)Overcomes electronic deactivation; highly reactive intermediate.Difficult alcohols, Scale-up (>10g), High yields.
B Fischer Esterification (H₂SO₄)Economical; "One-pot" simplicity.Simple alcohols (MeOH, EtOH) used as solvent.
C Base-Promoted Alkylation (MeI/K₂CO₃)Mild, non-acidic conditions; avoids zwitterion solubility issues.Methyl/Ethyl esters, Small scale (<1g), Acid-sensitive fragments.

Chemical Context & Reactivity Analysis[1][2][3][4]

Structural Considerations
  • Electronic Deactivation: The para-dimethylamino group acts as a strong resonance donor (+M effect), increasing electron density at the carbonyl carbon. This makes direct nucleophilic attack by an alcohol (Fischer conditions) slower than with electron-deficient benzoic acids.

  • Amine Basicity: The tertiary amine is a proton acceptor. In acidic media (Protocols A & B), the molecule exists as the ammonium salt. This actually helps reactivity by converting the electron-donating -NMe₂ into the electron-withdrawing -NHMe₂⁺, temporarily activating the ring. However, it mandates a basic workup to recover the free base.

  • Fluorine Substituent: The 3-fluoro group provides a mild inductive withdrawing effect (-I), slightly increasing acidity (pKa ~3.8 vs 4.2 for benzoic acid) but is secondary to the resonance effect of the amine.

Reaction Pathway Diagram

The following flowchart illustrates the decision matrix and chemical pathway for Protocol A (Acyl Chloride), the most robust method for this substrate.

G Start 3-Fluoro-4-dimethylamino- benzoic acid SOCl2 Activation: SOCl2, Reflux Start->SOCl2 Dehydration Inter Intermediate: Acid Chloride HCl Salt SOCl2->Inter -SO2, -HCl Alcohol Esterification: Add Alcohol (R-OH) Inter->Alcohol Nucleophilic Attack Salt Product Salt: Ester Hydrochloride Alcohol->Salt Solvent Removal Base Workup: NaHCO3 Neutralization Salt->Base pH Adjustment > 8 Final Final Product: Free Base Ester Base->Final Extraction

Detailed Experimental Protocols

Protocol A: Acyl Chloride Activation (Standard & Robust)

Best for: Maximum yield, valuable alcohols, or when Fischer equilibrium is unfavorable.

Reagents:

  • Substrate: 3-Fluoro-4-dimethylaminobenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (3.0 - 5.0 equiv) [Caution: Corrosive/Toxic]

  • Solvent: Anhydrous Toluene or DCM (optional, can run neat in SOCl₂)

  • Alcohol: Methanol, Ethanol, or functionalized alcohol (Excess or 1.2 equiv if valuable)

Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

  • Activation: Charge the flask with the carboxylic acid (e.g., 1.0 g). Add Thionyl Chloride (5.0 mL). Note: The amine will likely form a sticky HCl salt initially.

  • Reflux: Heat the mixture to reflux (75°C). The solid should dissolve as the acid chloride forms and gas evolution (SO₂, HCl) occurs. Maintain reflux for 2–3 hours.

  • Evaporation: Cool to room temperature. Remove excess SOCl₂ under reduced pressure (rotary evaporator) to yield the crude acid chloride hydrochloride (often a yellow/orange solid).

    • Tip: Co-evaporate with dry toluene (2x) to remove trace SOCl₂.

  • Esterification: Dissolve/suspend the residue in the chosen alcohol (e.g., dry Methanol, 20 mL). If the alcohol is valuable, dissolve the residue in dry DCM and add the alcohol (1.5 equiv) + Pyridine (2.0 equiv).

  • Reaction: Stir at room temperature for 1 hour (or reflux for 30 mins if sterically hindered).

  • Workup (Critical):

    • Concentrate the solvent.[1][2][3]

    • Resuspend the residue in Ethyl Acetate (EtOAc).[4]

    • Neutralization: Wash the organic layer vigorously with Saturated Aqueous NaHCO₃ until gas evolution stops and the aqueous pH is ~8-9. This liberates the free dimethylamino group.

    • Wash with Brine, dry over Na₂SO₄, filter, and concentrate.

Protocol B: Fischer Esterification (Scalable)

Best for: Methyl or Ethyl esters on a large scale where reagent cost is a factor.

Reagents:

  • Substrate: 1.0 equiv

  • Solvent/Reagent: Methanol or Ethanol (Large excess, ~0.5 M concentration relative to substrate)

  • Catalyst: Conc. H₂SO₄ (0.5 - 1.0 equiv)

Procedure:

  • Dissolution: Dissolve the acid in the alcohol in an RBF.

  • Catalyst Addition: Add conc. H₂SO₄ dropwise.[5][2] Exotherm expected.

  • Reflux: Heat to reflux for 12–16 hours. The long reaction time is required due to the electron-rich nature of the ring.

    • Monitoring: Check TLC (Mobile Phase: 30% EtOAc/Hexanes). The product will be less polar (higher Rf) than the acid.

  • Workup:

    • Concentrate the alcohol to ~20% of the original volume.

    • Pour the residue into ice-water.

    • Basify with Sat. NaHCO₃ or 1M NaOH to pH 9.

    • Extract with EtOAc (3x).[5][4]

    • Dry (Na₂SO₄) and concentrate.[1][5]

Protocol C: Base-Promoted Alkylation (Mild)

Best for: Small scale methylation/ethylation, avoiding strong acids.

Reagents:

  • Substrate: 1.0 equiv

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) - Must be anhydrous/granular.

  • Electrophile: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.5 equiv) [Caution: Carcinogen]

  • Solvent: DMF (Dimethylformamide) or Acetone

Procedure:

  • Deprotonation: Combine the acid and K₂CO₃ in DMF (0.2 M). Stir at Room Temp for 15 mins. The mixture will be a suspension.

  • Alkylation: Add MeI dropwise.

  • Stir: React at Room Temp for 4–6 hours.

  • Workup:

    • Dilute with water (5x reaction volume) to dissolve salts.

    • Extract with Diethyl Ether or EtOAc.[5]

    • Note: DMF is difficult to remove; wash the organic layer thoroughly with water (3x) and LiCl solution if available.

    • Dry and concentrate.[1][5]

Analytical Data & Troubleshooting

Expected Analytical Signatures
  • ¹H NMR (CDCl₃):

    • N(CH₃)₂: Singlet, δ ~2.9 – 3.1 ppm (6H).

    • Ester (OCH₃): Singlet, δ ~3.8 – 3.9 ppm (3H).

    • Aromatic: Three protons.[6] The proton ortho to the Fluorine (H2) will show distinct H-F coupling (doublet or multiplet).

  • Mass Spectrometry (ESI+):

    • Expect strong [M+H]⁺ peak.

    • If using Protocol A without base workup, you may see [M+H]⁺ and Cl⁻ ions in negative mode.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Aqueous Loss) Product formed as HCl salt and remained in water layer.Ensure aqueous layer is pH > 8 during extraction.[7] The amino-ester is basic.
Starting Material Remains (Protocol B) Reaction equilibrium unfavorable; Ring deactivation.Switch to Protocol A (Acid Chloride) or add molecular sieves/Dean-Stark trap to remove water.
Dark/Black Reaction (Protocol A) Oxidation of amine or excessive heat.Perform SOCl₂ addition at 0°C; use inert atmosphere (N₂/Ar).
Sticky Gum after SOCl₂ removal Amine-HCl salts are often hygroscopic oils.Do not try to crystallize yet. Proceed directly to the alcohol addition step.[2]

References

  • Fischer Esterification Mechanism & Protocols: Master Organic Chemistry. "Fischer Esterification."[5][8][9] [Link]

  • Thionyl Chloride Activation (Acid to Acid Chloride): Organic Syntheses, Coll. Vol. 4, p. 154 (1963). "Benzoyl Chloride."[10] [Link]

  • Base-Promoted Alkylation (General Procedure for Benzoic Acids): Organic Chemistry Portal. "Esterification - Alkylation of Carboxylic Acids."[5][8] [Link]

  • Steglich Esterification (Alternative for Sensitive Substrates): Organic Syntheses, Coll. Vol. 6, p. 781 (1988). "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine." [Link]

Sources

Application Note: Optimized Activation Strategies for 4-(Dimethylamino)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides validated protocols for the activation and subsequent amide coupling of 4-(Dimethylamino)-3-fluorobenzoic acid (CAS: 160658-70-8). While benzoic acid derivatives are standard in medicinal chemistry, this specific scaffold presents a unique "push-pull" electronic challenge. The strong resonance donation from the para-dimethylamino group significantly deactivates the carboxyl carbon toward nucleophilic attack, while the meta-fluorine atom provides only partial inductive compensation.

This note outlines three distinct activation pathways tailored to specific experimental needs:

  • High-Throughput/Discovery: HATU-mediated activation (Highest reliability).

  • Scale-Up: Acid Chloride generation via Oxalyl Chloride (Cost-effective).

  • Bioconjugation: EDC/Sulfo-NHS (Aqueous compatible).

Mechanistic Analysis & Reagent Selection

The Electronic Challenge

To select the correct reagent, one must understand the substrate's electronic environment. The 4-(dimethylamino) group is a powerful electron-donating group (EDG). Through resonance, it pushes electron density into the benzene ring and, by conjugation, onto the carbonyl oxygen. This renders the carbonyl carbon less electrophilic , making standard coupling reagents (like DCC or EDC without additives) sluggish or prone to failure.

Although the fluorine atom at position 3 is electron-withdrawing (inductive effect,


), it is insufficient to fully counteract the resonance donation (

) of the amine. Therefore, "super-active" esters or acid chlorides are required to drive the reaction to completion.
Reagent Decision Matrix
Reagent SystemActivation SpeciesRecommended Use CaseProsCons
HATU / DIPEA O-At Active EsterDiscovery Chemistry (mg to g scale)Highest reactivity; tolerates steric hindrance; visual endpoint (yellow to clear).[1]Expensive; removal of byproducts (tetramethylurea) can be difficult.
Oxalyl Chloride Acid ChlorideProcess / Scale-up (>10 g)Extremely reactive; low cost; clean conversion if HCl is managed.Moisture sensitive; requires handling of HCl gas; incompatible with acid-sensitive groups.
EDC / Sulfo-NHS Sulfo-NHS EsterBioconjugation Water soluble; mild conditions; ideal for protein labeling.Lower reactivity; hydrolysis competes with coupling in water.

Visualization: Activation Logic

The following diagram illustrates the workflow and decision logic for activating this specific scaffold.

ActivationLogic Start 4-(Dimethylamino)-3- fluorobenzoic Acid Decision Select Scale/Context Start->Decision Goal Target Amide Path_HATU HATU/DIPEA (Discovery) Decision->Path_HATU < 5g / Organic Solv. Path_Oxalyl Oxalyl Chloride (Scale-Up) Decision->Path_Oxalyl > 5g / Cost Sensitive Path_EDC EDC/NHS (Aqueous) Decision->Path_EDC Aqueous / Protein Path_HATU->Goal Mechanism_HATU Mechanism: 7-HOAt Assistance Overcomes Deactivation Path_HATU->Mechanism_HATU Path_Oxalyl->Goal Mechanism_Oxalyl Mechanism: Protonation of Amine Activates Ring via -I effect Path_Oxalyl->Mechanism_Oxalyl Path_EDC->Goal

Figure 1: Decision matrix for reagent selection based on scale and solvent compatibility.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (The "Gold Standard")

Recommended for medicinal chemistry and synthesis of complex intermediates.

Rationale: HATU generates an O-7-azabenzotriazole active ester.[2] The nitrogen in the pyridine ring of the leaving group provides an "anchimeric assistance" effect (neighboring group participation), accelerating the attack of the incoming amine. This is crucial for overcoming the electronic deactivation of the starting material [1].

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M - 0.2 M)

  • Amine Partner: 1.0 - 1.2 equiv

Step-by-Step Procedure:

  • Dissolution: In a dry round-bottom flask under Nitrogen/Argon, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv). Note: The solution may darken slightly due to deprotonation.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.

    • Checkpoint: Monitor by LCMS.[3][4] You should see the mass of the Active Ester (Mass of Acid + 118 Da for the OAt adduct) or complete consumption of the acid.

  • Coupling: Add the amine partner (1.0 – 1.2 equiv).

  • Reaction: Stir at RT for 2–16 hours.

    • Optimization: If the amine is sterically hindered, heat to 50°C.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • Saturated NaHCO₃ (2x)

    • Water (2x) (Critical to remove DMF)

    • Brine (1x)

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Acid Chloride Method (The "Brute Force" Approach)

Recommended for scale-up or when the amine partner is unreactive.

Rationale: Converting the acid to the acid chloride creates a highly electrophilic species. Crucially, the addition of HCl (generated in situ) protonates the dimethylamino group. The resulting ammonium species (


) becomes strongly electron-withdrawing, effectively "switching off" the deactivation and activating the ring for reaction [2].

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (2–3 drops)

  • Solvent: Anhydrous DCM (Dichloromethane)[3]

Step-by-Step Procedure:

  • Suspension: Suspend the acid (1.0 equiv) in anhydrous DCM (0.2 M) under inert atmosphere.

  • Catalyst: Add catalytic DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

    • Observation: Vigorous bubbling (CO/CO₂/HCl evolution) will occur.

  • Activation: Allow to warm to RT and stir for 2 hours until bubbling ceases and the solid dissolves (forming the acid chloride HCl salt).

  • Evaporation (Critical): Concentrate the reaction mixture to dryness in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM.

    • Note: The intermediate is likely the hydrochloride salt of the acid chloride. It will be moisture sensitive.

  • Coupling: Add this solution dropwise to a pre-cooled (0°C) solution of the Amine (1.1 equiv) and Triethylamine (3.0–4.0 equiv) in DCM.

    • Stoichiometry Note: You need enough base to neutralize the HCl salt of the starting material and the HCl generated during coupling.

  • Workup: Standard aqueous workup as described in Protocol A.

Protocol C: Aqueous Bioconjugation (EDC/Sulfo-NHS)

Recommended for attaching the molecule to proteins or surfaces.

Rationale: Carbodiimides like EDC are water-soluble.[2][5] Adding Sulfo-NHS creates a stable intermediate that resists hydrolysis long enough to react with lysine residues on proteins [3].

Step-by-Step Procedure:

  • Activation Buffer: Dissolve the acid in MES buffer (pH 6.0, 0.1 M). If insoluble, pre-dissolve in a minimal amount of DMSO (up to 10% final volume).

  • Reagents: Add EDC (10 equiv) and Sulfo-NHS (25 equiv).

  • Incubation: React for 15 minutes at RT.

  • Quenching/Coupling: Mix with the protein solution (in PBS, pH 7.4).

    • Note: Adjust pH to 7.0–7.5 immediately to favor amide bond formation over hydrolysis.

  • Purification: Desalting column or dialysis.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (HATU) Incomplete activation due to sterics.Switch to HOAt additive explicitly or increase temperature to 40-50°C. Ensure DMF is anhydrous.
Starting Material Remains Amine is too weak of a nucleophile.Use Protocol B (Acid Chloride) . The acid chloride is orders of magnitude more reactive than the HATU ester.
Product is Impure Tetramethylurea (HATU byproduct) contamination.Perform additional water washes during workup (5x) or switch to EDC/HCl method where urea is water-soluble.
Precipitate in Reaction Formation of insoluble salts.In Protocol B, this is normal (amine salts). Ensure vigorous stirring. In Protocol A, add more DMF.

References

  • BenchChem. "An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU." BenchChem Application Notes, 2025. Link

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631, 2009. Link

  • Thermo Fisher Scientific. "Crosslinking Technical Handbook: EDC/NHS Chemistry." Thermo Fisher Scientific Protocols. Link

  • PubChem. "this compound Compound Summary." National Library of Medicine, CID 160658-70-8. Link

Sources

Application Note: Optimized Synthesis of 4-(Dimethylamino)-3-fluorobenzoic acid (CAS 160658-70-8)

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists optimizing the synthesis and scale-up of 4-(Dimethylamino)-3-fluorobenzoic acid (CAS 160658-70-8) .

Abstract & Core Directive

CAS 160658-70-8 (this compound) is a critical fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and fluoroquinolone antibiotics. Its synthesis relies on the regioselective nucleophilic aromatic substitution (


) of 3,4-difluorobenzoic acid.

This guide addresses the primary challenge in this synthesis: Regiocontrol . The objective is to maximize the formation of the para-substituted product (C4 position) while suppressing the meta-substituted impurity and preventing decarboxylation. We present a scalable, green-chemistry-compliant protocol using water as the reaction medium, eliminating the need for toxic dipolar aprotic solvents like DMF or NMP.

Chemical Profile & Mechanism[1][2][3][4]

PropertySpecification
CAS Number 160658-70-8
Chemical Name This compound
Molecular Formula

Molecular Weight 183.18 g/mol
Appearance White to off-white crystalline solid
pKa (Calc) ~4.2 (COOH), ~2.5 (Amine - protonated)
Reaction Mechanism: Regioselective

The synthesis involves the displacement of a fluoride ion by dimethylamine. The regioselectivity is governed by the electronic directing effects of the carboxylic acid group.

  • C4 Position (para): Highly activated for nucleophilic attack due to the electron-withdrawing inductive (-I) and mesomeric (-M) effects of the carboxyl group.

  • C3 Position (meta): Less activated; nucleophilic attack here is electronically disfavored.

Optimization Goal: Maintain high temperature to overcome the activation energy of the C-F bond cleavage while keeping the reaction time short to prevent thermal decomposition.

ReactionScheme SM 3,4-Difluorobenzoic Acid (CAS 455-86-7) Intermediate Meisenheimer Complex (Transition State) SM->Intermediate + HNMe2 Heat Reagent Dimethylamine (aq) (40% soln) Product This compound (Major, >95%) Intermediate->Product - HF (Fast path) Impurity 3-(Dimethylamino)-4-fluorobenzoic acid (Minor, <5%) Intermediate->Impurity - HF (Slow path)

Figure 1: Reaction pathway highlighting the competitive regioselectivity.

Optimization Strategy: The "Green" Aqueous Route

Traditional methods often employ DMF or DMSO at high temperatures (


C). However, these solvents complicate workup (high boiling points) and pose genotoxicity risks. Our optimized protocol uses water  as the solvent in a pressure vessel (autoclave or sealed tube), leveraging the "on-water" effect to accelerate reaction rates.
Variable Screening Matrix
VariableTraditional ConditionOptimized Condition Rationale
Solvent DMF / DMSOWater Green chemistry; product precipitates upon acidification.
Base

/

Excess Dimethylamine Acts as both nucleophile and HF scavenger; simplifies workup.
Temp

C

C
Balances rate vs. pressure; minimizes decarboxylation.
Time 12-24 hours4-6 hours High concentration drives kinetics.

Detailed Experimental Protocol

Materials
  • 3,4-Difluorobenzoic acid (1.0 equiv) : Purity >98%.

  • Dimethylamine (40% aq.[1] solution) (5.0 equiv) : Excess required to drive reaction and neutralize HF.

  • Hydrochloric Acid (conc. and 1M) : For pH adjustment.

  • Equipment : Pressure tube (glass) or Autoclave (stainless steel/Hastelloy).

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Charge : Into a pressure vessel equipped with a magnetic stir bar, charge 3,4-Difluorobenzoic acid (10.0 g, 63.2 mmol).

  • Add Reagent : Add 40% aqueous Dimethylamine (40 mL, ~316 mmol, 5.0 equiv). Note: The reaction is exothermic; add slowly if scaling up >100g.

  • Seal : Seal the vessel tightly. Ensure the pressure rating is sufficient (expect ~2-3 bar internal pressure).

  • Heat : Place the vessel in an oil bath pre-heated to 95°C . Stir vigorously (500-700 RPM).

Phase 2: Reaction Monitoring
  • Time : Maintain heating for 5 hours .

  • IPC (In-Process Control) : Cool a small aliquot, dilute with MeOH, and analyze by HPLC.

    • Target: Starting material < 1.0%.

    • Regio-ratio: Desired (para) : Undesired (meta) should be > 20:1.

Phase 3: Workup & Isolation
  • Cool : Allow the reaction mixture to cool to room temperature. Transfer the clear yellow solution to an Erlenmeyer flask.

  • Concentrate (Optional) : If excess amine volume is high, concentrate slightly under reduced pressure to remove unreacted dimethylamine (trap in acidic scrubber).

  • Acidification : Cool the solution to 0-5°C in an ice bath.

  • Precipitation : Slowly add conc. HCl dropwise with stirring.

    • Observation: The solution will initially heat up.[1][2] A white precipitate will begin to form as pH drops.

    • Target pH: Adjust pH to 4.0 – 4.5 (Isoelectric point region). Do not go to pH < 1, as the hydrochloride salt may redissolve or become sticky.

  • Filtration : Stir the slurry for 30 minutes at 0°C. Filter the solid using a Buchner funnel.

  • Wash : Wash the cake with cold water (

    
     mL) to remove dimethylammonium fluoride salts.
    
Phase 4: Purification
  • Drying : Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Recrystallization (if IPC purity < 99%) :

    • Dissolve crude solid in minimum hot Ethanol/Water (9:1).

    • Allow to cool slowly to RT, then 4°C.

    • Filter pure crystals.

Expected Yield & Data
  • Yield : 85 – 92%

  • Purity : >99.5% (HPLC)

  • Appearance : White crystalline needles.

Analytical Quality Control

HPLC Method Parameters:

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A : Water + 0.1% TFA.

  • Mobile Phase B : Acetonitrile + 0.1% TFA.

  • Gradient : 5% B to 95% B over 15 min.

  • Detection : UV @ 254 nm.

NMR Validation (


 NMR, 400 MHz, DMSO-

):
  • 
     12.5 (s, 1H, COOH)
    
  • 
     7.6 – 7.5 (m, 2H, Ar-H)
    
  • 
     6.9 (t, 1H, Ar-H adjacent to F and N)
    
  • 
     2.9 (s, 6H, N-
    
    
    
    )

Workflow Start Start: 3,4-Difluorobenzoic Acid React Add 40% aq. HNMe2 Heat 95°C, 5h (Pressure Vessel) Start->React Cool Cool to RT Transfer to flask React->Cool Acidify Adjust pH to 4.0-4.5 with HCl Cool->Acidify Filter Filter Precipitate Wash with cold H2O Acidify->Filter Dry Vacuum Dry Yield: ~90% Filter->Dry

Figure 2: Process flow diagram for the aqueous synthesis protocol.

Safety & Hazards (MSDS Highlights)

  • 3,4-Difluorobenzoic Acid : Irritant. Avoid inhalation.

  • Dimethylamine : Flammable gas/liquid, corrosive, lachrymator. Handle in a fume hood. Use pressure-rated glassware.

  • Hydrofluoric Acid (HF) : Byproduct generated as Dimethylammonium Fluoride. While less hazardous than anhydrous HF, the mother liquor contains fluoride ions. Dispose of aqueous waste as fluoride-containing hazardous waste . Do not mix with glass waste if acidic.

References

  • Regioselectivity in SnAr Reactions : Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link

  • Aqueous Organic Chemistry : Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). "On water": Unique reactivity of organic compounds in aqueous suspension. Angewandte Chemie International Edition, 44(21), 3275-3279. Link

  • Synthesis of Fluorobenzoic Acid Derivatives : Patent US6333431B1. Processes for the preparation of fluorinated benzoic acids. Link

  • Dimethylamine Reactivity : Plater, M. J., & Harrison, A. (2021). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines. Journal of Chemical Research.[3] Link

Sources

Scalable Manufacturing Process for 4-(Dimethylamino)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process chemistry for the scale-up synthesis of 4-(Dimethylamino)-3-fluorobenzoic acid (CAS: 160658-70-8) . This molecule is a critical pharmacophore in medicinal chemistry, particularly as a core scaffold for kinase inhibitors and antibiotic agents (e.g., fluoroquinolone analogs).

The recommended synthetic route utilizes a regioselective Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluorobenzoic acid with aqueous dimethylamine. This pathway is selected for its atom economy, absence of transition metal catalysts, and "green" aqueous processing capabilities.

Key Process Advantages:

  • Regiocontrol: Exploits the para-directing effect of the carboxyl moiety to ensure exclusive substitution at the C4 position.

  • Purification Efficiency: Utilizes an isoelectric point precipitation workup, eliminating the need for chromatographic purification.

  • Scalability: Validated for kilogram-scale batches with a robust safety profile.

Route Selection & Strategy

Pathway Comparison

Two primary routes were evaluated. Route A (SNAr) is superior for scale-up due to lower Cost of Goods Sold (COGS) and operational simplicity.

FeatureRoute A: SNAr (Recommended) Route B: Reductive Amination
Starting Material 3,4-Difluorobenzoic acid4-Amino-3-fluorobenzoic acid
Reagents Aqueous Dimethylamine (40%)Formaldehyde / H2 / Pd-C
Catalyst None (Autocatalytic/Base)Palladium on Carbon (Heavy metal)
Conditions Reflux (100°C) or Pressure (120°C)Hydrogenation (High Pressure)
Impurity Profile Regioisomer (<1%)Over-alkylation (Quaternary salts)
Scalability High (Standard reactors)Medium (Requires Hydrogenator)
Mechanistic Logic (SNAr)

The reaction relies on the electronic activation of the fluorobenzene ring. The carboxyl group (-COOH) at C1 exerts a strong electron-withdrawing effect (EWG) via resonance and induction.

  • C4 Position: Para to the EWG. Highly activated for nucleophilic attack.

  • C3 Position: Meta to the EWG. Deactivated relative to C4.

  • Result: Dimethylamine exclusively attacks C4, displacing the fluoride ion. The C3-fluorine atom remains, providing the required substitution pattern.

ReactionScheme SM 3,4-Difluorobenzoic Acid (CAS: 455-86-7) Intermediate Meisenheimer Complex (Transient) SM->Intermediate + HNMe2 Heat Reagent Dimethylamine (aq) Reagent->Intermediate Product This compound (CAS: 160658-70-8) Intermediate->Product - F- Byproduct HF (Neutralized) Intermediate->Byproduct

Figure 1: Reaction pathway demonstrating the regioselective displacement of the C4-fluorine.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Glass-lined reactor (GLR) or Hastelloy autoclave (for pressure conditions).

  • Reagents:

    • 3,4-Difluorobenzoic acid (Purity >98%).[1]

    • Dimethylamine (40% wt. solution in water).[2][3]

    • Hydrochloric acid (concentrated, 37%).

    • Water (Deionized).

Step-by-Step Procedure (1.0 kg Scale)
Step 1: Reaction Initiation
  • Charge the reactor with 1.0 kg (6.32 mol) of 3,4-difluorobenzoic acid.

  • Add 3.55 kg (31.6 mol, 5.0 equiv) of 40% aqueous dimethylamine.

    • Note: The excess amine serves as both the nucleophile and the base to neutralize the generated HF.

  • Seal the reactor (if using an autoclave) or equip with a highly efficient reflux condenser (coolant < -10°C) to prevent amine loss.

Step 2: Reaction Phase
  • Heat the mixture to 95–105°C (Internal Temperature).

    • Pressure Note: If using a sealed vessel, pressure will rise to approx. 2–4 bar due to dimethylamine vapor.

  • Agitate at temperature for 16–24 hours .

  • IPC (In-Process Control): Sample for HPLC.

    • Target: < 1.0% Starting Material remaining.

Step 3: Workup & Isolation (The "Isoelectric Crash")
  • Cool the reaction mixture to 20–25°C .

  • Distillation (Optional but Recommended): Apply partial vacuum to strip excess dimethylamine. Scrubber trap required. This reduces the volume of acid needed for neutralization.

  • Dilute with 2.0 L of water.

  • Acidification: Slowly add Concentrated HCl dropwise while monitoring pH.

    • Exotherm Warning: Neutralization is exothermic. Maintain T < 30°C.

    • Target pH: Adjust pH to 3.5 – 4.0 .

    • Observation: The product will precipitate as a thick white/off-white slurry as it reaches its isoelectric point. If pH drops < 2, the amine protonates and the product redissolves.

  • Stir the slurry for 2 hours at 10°C to maximize yield.

Step 4: Filtration & Drying [4]
  • Filter the solid using a centrifuge or Nutsche filter.

  • Wash the cake with 2 x 1.0 L of cold water to remove inorganic salts (Dimethylammonium chloride/fluoride).

  • Dry in a vacuum oven at 50°C for 12 hours.

Expected Results
  • Yield: 85 – 92% (Theoretical).

  • Purity: > 99.0% (HPLC).

  • Appearance: White to off-white crystalline powder.

Process Safety & Critical Parameters

Critical Process Parameters (CPPs)
ParameterRangeCriticalityImpact
Reaction Temp 95–105°CHigh<90°C: Slow conversion. >120°C: Potential decarboxylation.
Amine Stoichiometry 4.0 – 6.0 equivMediumExcess required to drive kinetics and neutralize HF.
Quench pH 3.5 – 4.0Critical Determines isolation efficiency. pH < 2.0 or > 6.0 leads to yield loss via solubility.
Safety Analysis
  • Dimethylamine: Highly flammable gas/liquid. Ensure reactor is grounded. Use a scrubber with dilute sulfuric acid to trap amine vapors.

  • Hydrofluoric Acid (HF): While HF is generated, it is immediately neutralized by the excess dimethylamine to form dimethylammonium fluoride. However, the waste stream (mother liquor) contains fluoride salts and must be treated accordingly (e.g., calcium precipitation) before disposal.

Analytical Controls

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

  • Retention Times:

    • 3,4-Difluorobenzoic acid: ~7.2 min.[5]

    • This compound: ~8.5 min.

NMR Validation
  • ¹⁹F NMR: Crucial for confirming regioselectivity.

    • Starting Material: Two signals (approx -130 to -140 ppm).

    • Product: Single signal (approx -120 ppm). The disappearance of the C4-F signal confirms substitution at the correct position.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield pH drift during isolation.Re-check pH of mother liquor. If pH < 3, add base (NaOH) to reprecipitate.
Slow Reaction Temperature too low or amine loss.Check reactor seal/condenser. Ensure internal temp > 95°C.
Product Color Oxidation of amine traces.Wash filter cake thoroughly with water. Recrystallize from Ethanol/Water (1:1).

Workflow Visualization

ProcessFlow Step1 Step 1: Reaction Charge (SM + Aq. Dimethylamine) Step2 Step 2: Reaction (Reflux/Pressure, 100°C, 16h) Step1->Step2 Step3 Step 3: Distillation (Remove excess Amine) Step2->Step3 Step4 Step 4: pH Adjustment (Add HCl to pH 3.5-4.0) Step3->Step4 Step5 Step 5: Filtration & Wash (Remove Fluoride Salts) Step4->Step5 Step6 Final Product Drying Step5->Step6

Figure 2: Unit operation workflow for the isolation of the target compound.

References

  • Regioselectivity in SNAr Reactions

    • Title: Nucleophilic Aromatic Substitution of Aryl Fluorides.[6]

    • Source: Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link]

  • Analogous Synthesis (Linezolid Intermediate)

    • Title: A New Practical Synthesis of Linezolid: An Antibacterial Drug.
    • Source: ResearchG
    • URL:[Link]

  • Commercial Availability & CAS Verification: Title: this compound Product Page. Source: BLD Pharm.
  • General Protocol for Amination of Fluorobenzoic Acids

    • Title: Synthesis of 4-(dialkylamino)benzoic acids via SNAr.
    • Source: Organic Syntheses (General methodology reference).
    • URL:[Link]

Sources

Technical Application Note: Purification Strategies for 4-(Dimethylamino)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and process development scientists optimizing the purification of 4-(Dimethylamino)-3-fluorobenzoic acid (CAS: 160658-70-8).[1] The protocols below are derived from the physicochemical properties of amphoteric benzoic acid derivatives and standard industrial purification practices.

Physicochemical Analysis & Solubility Profile

To select the correct solvent, one must understand the molecular "personality" of the target compound. This compound is a zwitterionic-capable ampholyte .[1][2]

  • Acidic Moiety: Carboxylic acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Basic Moiety: Dimethylamino group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     for the conjugate acid).
    
  • Lipophilicity: The fluorine atom at the 3-position increases lipophilicity compared to the parent aminobenzoic acid, but the molecule remains polar enough to resist solvation in pure non-polar hydrocarbons (e.g., hexane).

Solubility Behavior
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityMechanism
Ethanol (95%) HighModerateExcellent H-bonding disrupts crystal lattice; cooling forces precipitation.[1][2]
Ethanol / Water HighLowIdeal Water acts as an anti-solvent to maximize recovery.[2]
Ethyl Acetate ModerateLowGood Effective for removing non-polar organic impurities.[2]
Water (pH 7) LowInsolublePoor Zwitterionic character limits solubility at neutral pH.[2]
Aq. NaOH (pH 12) HighHighChemical Forms soluble sodium benzoate salt (Purification Method B).[2]
Aq. HCl (pH 1) HighHighChemical Forms soluble ammonium hydrochloride salt.[2]

Solvent Selection Logic (Decision Matrix)

The following logic gate determines the optimal purification route based on your specific impurity profile (e.g., unreacted starting materials vs. tarry byproducts).[2]

SolventSelection Start START: Analyze Crude Material ImpurityType Identify Major Impurity Start->ImpurityType Inorganic Inorganic Salts / Polar Tars ImpurityType->Inorganic High Salt Content Organic Non-polar Organics (e.g., difluorobenzoic acid) ImpurityType->Organic Unreacted SM Color Colored / Oxidized Impurities ImpurityType->Color Dark Color MethodB PROTOCOL B: Acid-Base Swing (Isoelectric) Inorganic->MethodB Best for Desalting MethodA PROTOCOL A: Ethanol/Water Recrystallization Organic->MethodA Standard Purification MethodC PROTOCOL C: Activated Carbon + EtOAC Color->MethodC Adsorption MethodB->MethodA Final Polish (Optional)

Figure 1: Decision matrix for selecting the purification protocol based on crude material composition.

Experimental Protocols

Protocol A: Thermal Recrystallization (Ethanol/Water)

Best for: General purification of crude material with >85% purity.[2] Principle: Exploits the steep solubility curve of benzoic acid derivatives in ethanol while using water to lower the solubility limit at cold temperatures.[2]

Materials:

  • Ethanol (95% or Absolute)[2]

  • Deionized Water[1][2]

  • Heating mantle/stir plate[1][2]

Step-by-Step Procedure:

  • Saturation: Place 10.0 g of crude this compound in a 250 mL round-bottom flask. Add 40 mL of Ethanol.

  • Reflux: Heat to reflux (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[3] If the solid does not dissolve completely, add Ethanol in 5 mL increments until dissolution is complete.[2]
    
    • Note: If insoluble particles remain after 60 mL, they are likely inorganic salts.[2] Perform a hot filtration.[2][4][5]

  • Anti-Solvent Addition: While maintaining reflux, slowly add hot Deionized Water dropwise via an addition funnel.[2] Stop immediately when a faint, persistent turbidity (cloudiness) appears.[2]

  • Re-solvation: Add 1-2 mL of hot Ethanol to clear the turbidity. The solution is now saturated.[2]

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 1 hour). Do not shock cool, as this traps impurities.[2]

  • Crystallization: Once at room temperature, place the flask in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
  • Isolation: Filter the crystals using a Büchner funnel. Wash the cake with 20 mL of cold (

    
    ) 50:50 Ethanol/Water mixture.
    
  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    
Protocol B: Acid-Base Swing (Chemical Purification)

Best for: Removal of non-acidic impurities (e.g., unreacted amines) or inorganic salts.[2] Principle: The molecule is dissolved as a water-soluble salt (at high pH), filtered to remove organics, and then precipitated at its isoelectric point (low pH).[2]

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 g of crude solid in 60 mL of Water.

  • Basification: Slowly add 2M NaOH while stirring until the pH reaches 12-13. The solid should dissolve completely as the sodium benzoate salt forms.[2]

    • Reaction:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      [1]
      
  • Extraction (Impurity Removal): Transfer the aqueous solution to a separatory funnel. Extract twice with 30 mL of Dichloromethane (DCM) or Ethyl Acetate.[2]

    • Why? Non-acidic organic impurities partition into the organic layer.[2] The product remains in the water.[2]

  • Precipitation: Transfer the aqueous layer to a beaker.[2] While stirring vigorously, slowly add 2M HCl.

  • Target pH: Continue adding acid until the pH reaches approx. 3.5 - 4.0. A thick white/off-white precipitate will form.[1][2]

    • Caution: Do not go too low (pH < 1), or the amine moiety may protonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ), forming a soluble hydrochloride salt.
      
  • Filtration: Filter the solid and wash with copious amounts of water to remove NaCl.[2]

  • Drying: Dry under vacuum.

Troubleshooting & Optimization

"Oiling Out"

Symptom: The product separates as a liquid oil droplets rather than crystals upon cooling.[2][4] Cause: The saturation temperature is higher than the melting point of the solvated product, or the solvent mixture is too polar. Solution:

  • Seed Crystals: Add a tiny crystal of pure product at the onset of turbidity.[2][4]

  • Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.

  • Change Solvent: Switch from Ethanol/Water to Toluene . Toluene has a higher boiling point and often promotes better crystal habit for amino-aromatics.[1][2]

Colored Impurities

Symptom: Product is grey or pinkish (oxidation of the amine).[2] Solution: During the hot dissolution step (Protocol A, Step 2), add Activated Carbon (5 wt%) .[2] Stir at reflux for 10 minutes, then perform a hot filtration through a Celite pad before cooling.

Process Visualization

The following diagram illustrates the chemical transformation and phase changes during the Acid-Base Swing (Protocol B).

AcidBasePurification Crude Crude Solid (Zwitterionic/Neutral) Basify Add NaOH (pH > 12) Forms R-COO- Na+ Crude->Basify Dissolution Wash DCM Extraction Removes Organics Basify->Wash Cleaning Acidify Add HCl to pH 4.0 Precipitation Wash->Acidify Neutralization Pure Pure Crystal (Neutral Form) Acidify->Pure Filtration

Figure 2: Workflow for Acid-Base chemical purification, ideal for removing non-acidic contaminants.[1]

References

  • BenchChem Technical Support. (2025).[2][4][6] Purification of Aminobenzoic Acid Derivatives: Recrystallization Protocols. BenchChem.[2][4][6] Link[2]

  • Organic Syntheses. (1940).[2] p-Fluorobenzoic Acid Synthesis and Purification. Org.[2][7][8][9] Synth. 20, 51. Link[2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 9971, 4-Amino-3-fluorobenzoic acid.[1][2] PubChem.[2][10] Link[2]

  • Fisher Scientific. (2025).[2] Safety Data Sheet and Properties: 4-Dimethylaminobenzoic acid.[1][2] Thermo Fisher Scientific.[2] Link

Sources

Troubleshooting & Optimization

solubility issues with 4-(Dimethylamino)-3-fluorobenzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Handling of 4-(Dimethylamino)-3-fluorobenzoic Acid Document ID: TS-SOL-160658 Version: 2.1 (Current)[1]

Technical Support Center: Solubility & Handling Guide

Welcome to the technical support repository for this compound. This guide is designed for researchers encountering precipitation, poor dissolution, or stability issues with this compound (CAS: 160658-70-8).[1] It moves beyond generic advice to provide chemically grounded protocols for drug discovery and synthesis applications.[1]

Part 1: The Solubility Landscape (Chemical Analysis)

To solve the solubility problem, we must first understand the molecule's resistance to water.

The "Solubility Paradox" Users often assume that because the molecule contains a carboxylic acid (hydrophilic) and an amine (hydrophilic), it should dissolve in neutral water. It frequently does not.

  • Lipophilic Dominance: The core structure is a benzene ring substituted with a fluorine atom and two methyl groups on the nitrogen. These moieties significantly increase the LogP (partition coefficient), creating a high lattice energy that neutral water cannot easily overcome.

  • Zwitterionic Interference: While the calculated pKa of the carboxylic acid is ~4.0–4.5 and the amine is ~2.5–3.5 (lowered by the ortho-fluorine effect), there is a pH window where the molecule exists in a pseudo-neutral state, leading to aggregation and precipitation.[1]

The Solution: You must force the molecule into a charged state—preferably the anionic benzoate salt —to achieve aqueous solubility.

Visual Guide: Solubility Decision Tree

SolubilityTree start Start: this compound (Solid Powder) decision What is your final application? start->decision bio_assay Cell Culture / Bio-Assay (Requires <0.5% DMSO) decision->bio_assay Biological chem_synth Chemical Synthesis / Purification decision->chem_synth Chemical organic_route Organic Stock Route (Dissolve in DMSO 100mM) bio_assay->organic_route aqueous_route Aqueous Salt Route (Convert to Sodium Salt) chem_synth->aqueous_route dilution Dilute into Media (Watch for Precipitation!) organic_route->dilution final_chem Ready for Reaction aqueous_route->final_chem final_bio Ready for Assay dilution->final_bio

Figure 1: Decision matrix for selecting the correct solubilization strategy based on experimental intent.

Part 2: Validated Solubilization Protocols

Protocol A: The "Salt Switch" (Aqueous Solubilization)

Best for: Chemical synthesis, large-scale reactions, or buffers where organic solvents are prohibited.[1]

Mechanism: This protocol converts the insoluble acid form (


) into the highly soluble sodium benzoate salt (

) using stoichiometry.[1]

Materials:

  • 1.0 M NaOH (Sodium Hydroxide) or 1.0 M KOH.

  • Distilled/Deionized Water.[1]

  • pH Meter.[1]

Step-by-Step:

  • Calculate: Determine the moles of this compound you intend to dissolve.[1]

  • Suspend: Add the powder to water. It will likely remain a cloudy suspension or sit at the bottom.[1]

  • Titrate: Add 1.05 equivalents (molar ratio) of 1.0 M NaOH dropwise while stirring.

    • Why 1.05 eq? The slight excess ensures complete deprotonation of the carboxylic acid without making the solution corrosively basic.[1]

  • Monitor: The solution should turn clear as the pH rises above 6.0–7.0.

  • Buffer: Once dissolved, dilute with your target buffer (e.g., PBS).

    • Critical Note: If your buffer is acidic (pH < 5), the compound will re-protonate and crash out. Keep pH > 7.0.

Protocol B: The "High-Concentration Stock" (Organic Solubilization)

Best for: In vitro biological assays (IC50 determination), High-Throughput Screening.[1]

Mechanism: Uses a dipolar aprotic solvent to disrupt the crystal lattice, creating a concentrated stock solution for microscopic dilution.

Data Table: Solvent Compatibility

SolventSolubility Limit (Est.)SuitabilityNotes
DMSO > 100 mMHigh Preferred for biological stocks.[1] Freezes at 18.5°C.
Ethanol ~ 10-50 mMModerate Volatile; evaporation alters concentration over time.[1]
Water (Neutral) < 1 mMLow Requires pH adjustment (see Protocol A).
PBS (pH 7.4) < 5 mMLow Ionic strength often reduces solubility (Salting-out effect).[1]

Step-by-Step:

  • Weigh the compound into a glass vial (avoid polystyrene, which DMSO can etch).

  • Add anhydrous DMSO to achieve a concentration of 10 mM to 100 mM .

  • Vortex vigorously for 30 seconds. Sonicate for 5 minutes if particles persist.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (hygroscopicity).

Part 3: Troubleshooting & FAQs

Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is "Crash-Out."

  • Cause: You likely exceeded the aqueous solubility limit of the compound when the DMSO was diluted. Even if soluble in DMSO, the molecule is still hydrophobic.

  • Fix:

    • Lower the final concentration.

    • Warm the media to 37°C before adding the stock.

    • Add the DMSO stock slowly while vortexing the media to prevent local high-concentration pockets.[1]

Q2: Can I autoclave a solution of this compound? A: Do not autoclave. Fluorinated aromatic amines can be sensitive to high heat and pressure, potentially leading to decarboxylation or defluorination.

  • Protocol: Dissolve as per Protocol A or B, then sterilize using a 0.22 µm PVDF or PES syringe filter .

Q3: The solution turned slightly yellow/pink after sitting for a week. Is it degraded? A: Likely, yes. Aniline derivatives (amino-benzoates) are prone to oxidation, forming colored quinoid species.[1]

  • Prevention: Store stock solutions in amber vials, under nitrogen/argon gas if possible, and at -20°C. Discard if significant color change occurs.

Q4: I need to use this in an acidic environment (pH 4.0). Is that possible? A: It is difficult. At pH 4.0, the carboxylic acid is protonated (neutral, insoluble) and the amine is likely only partially protonated (due to the electron-withdrawing fluorine lowering the amine's pKa).[1]

  • Workaround: You may need to use a co-solvent system (e.g., 5-10% DMSO or Cyclodextrin) to maintain solubility at this pH.[1]

Part 4: References & Grounding

  • PubChem Compound Summary. 4-Amino-3-fluorobenzoic acid (Analogous Structure/Properties). National Center for Biotechnology Information.[1] [Link]

  • Solubility of Fluorinated Pharmaceuticals. Organic Process Research & Development. (Discusses the impact of Fluorine on solubility). [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling fluorinated organic compounds.

Sources

preventing decarboxylation of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorinated Aromatics Stability Center .

You are likely here because your yield of fluorinated benzoic acid (or its derivative) is inexplicably low, or you have observed the formation of a defunctionalized fluoro-arene byproduct (e.g., 1,3-difluorobenzene from 2,6-difluorobenzoic acid).

This guide addresses the unwanted decarboxylation of fluorinated benzoic acids. Unlike non-fluorinated analogues, these compounds possess a unique electronic vulnerability that makes them prone to losing


 under conditions normally considered "safe."

Module 1: The Diagnostic Hub

Status: Analyzing Root Cause...

Q: Why is my fluorinated benzoic acid decomposing?

A: The root cause is the stabilization of the carbanion intermediate by the fluorine atoms.

In a standard benzoic acid, the phenyl ring is electron-rich, making the formation of a phenyl carbanion (after


 loss) energetically unfavorable. However, fluorine is highly electronegative. When fluorines are present—especially in the ortho (2,6)  or para  positions—they inductively withdraw electron density from the ring.

If your reaction conditions generate a carboxylate anion (e.g., using


, 

, or

), the loss of

generates a transient aryl carbanion. The fluorine atoms stabilize this negative charge, lowering the activation energy (

) for decarboxylation.

The "Ortho Effect": 2,6-difluorobenzoic acid is significantly more unstable than 4-fluorobenzoic acid because the inductive effect is strongest closer to the reaction center, and steric strain from ortho-substituents can twist the carboxylate out of planarity, weakening the


 bond [1, 7].

DecarboxylationMechanism cluster_effect The Fluorine Factor Substrate Fluorinated Benzoate Anion TS Transition State (C-C Bond Lengthening) Substrate->TS Heat / Polar Solvent Intermediate Stabilized Aryl Carbanion TS->Intermediate -CO2 Product Decarboxylated Fluoro-Arene Intermediate->Product +H+ (Protonation)

Figure 1: Mechanism of unwanted decarboxylation. The critical failure point is the 'Stabilized Aryl Carbanion', which is energetically accessible due to electron-withdrawing fluorine substituents.

Module 2: Reaction Optimization & Prevention

Status: Troubleshooting Active Protocols...

Scenario A: You are performing an Alkylation or Esterification

Issue: You are using a base (e.g.,


 in DMF) to deprotonate the acid for nucleophilic attack, but you are losing starting material.

The Fix:

  • Switch Solvents Immediately: Avoid polar aprotic solvents like DMSO or DMF if heating is required. These solvents solvate the metal cation (e.g.,

    
    ) extremely well, leaving the carboxylate anion "naked" and highly reactive, which accelerates decarboxylation [3, 4].
    
    • Alternative: Use Acetonitrile (MeCN) or THF . If solubility is an issue, use a phase transfer catalyst in a biphasic system (DCM/Water).

  • Acid-Catalyzed Route: If possible, avoid the carboxylate anion entirely. Use acid-catalyzed esterification (Fischer Esterification).

    • Protocol: Reflux in MeOH with catalytic

      
       or Thionyl Chloride (
      
      
      
      ). The protonated carbonyl is susceptible to nucleophilic attack by alcohol without forming the unstable carboxylate anion [7].
Scenario B: Transition Metal Catalysis (Suzuki, Heck, etc.)

Issue: You are trying to couple the ring, but the carboxyl group falls off.

The Fix:

  • Remove Silver/Copper: Ag(I) and Cu(I/II) salts are notorious for facilitating protodecarboxylation . They coordinate to the carboxylate, lower the barrier for

    
     extrusion, and form an aryl-metal intermediate that protonates rapidly [2, 6].
    
    • Check: Ensure your base (

      
      , etc.) is free of trace transition metals if you are not intending to catalyze a coupling.
      
  • Temperature Ceiling: For polyfluorinated acids (e.g., pentafluorobenzoic acid), keep reaction temperatures below 80°C . Thermal decarboxylation rates follow first-order kinetics and spike significantly above 100-120°C [1].

Module 3: Stability Data & Thresholds

Status: Loading Reference Data...

Use this table to assess the risk level of your specific substrate.

SubstrateRisk LevelCritical ThresholdNotes
4-Fluorobenzoic Acid Low> 200°CStable under standard basic conditions.
2,6-Difluorobenzoic Acid High > 100°C (in base)Ortho-fluorines create steric strain and high inductive stabilization of the anion [10, 13].
Pentafluorobenzoic Acid Severe > 80°C (in base)

. Decarboxylates readily in high-temp water or DMSO [1].
2-Fluoro-3-nitrobenzoic Acid Extreme > 60°CSynergistic withdrawing effects of

and

make the carboxylate extremely fragile.

Module 4: Workflow Decision Tree

Status: Generating Logic Path...

Follow this logic flow to select the safest experimental condition for your fluorinated substrate.

OptimizationFlow Start Start: Reaction Planning BaseQ Does reaction require Base? Start->BaseQ SolventQ Solvent Choice? BaseQ->SolventQ Yes Advice1 Use Acid Catalysis (H2SO4/MeOH) BaseQ->Advice1 No (Acidic/Neutral OK) TempQ Reaction Temp > 100°C? SolventQ->TempQ Non-Polar/Protic Advice2 Avoid DMSO/DMF. Use MeCN or Toluene. SolventQ->Advice2 Polar Aprotic (DMSO) Safe Proceed with Caution TempQ->Safe No Danger HIGH RISK: Change Protocol TempQ->Danger Yes Advice3 Protect Acid as Ester BEFORE coupling. Danger->Advice3 Advice1->Safe Advice2->TempQ

Figure 2: Decision tree for preventing decarboxylation. Note the critical branch points at Solvent Choice and Temperature.

FAQ: Frequently Asked Questions

Q: Can I use DMSO if I keep the temperature low? A: Proceed with extreme caution. Even at room temperature, the "naked anion" effect in DMSO can promote slow decomposition over long reaction times (e.g., >24 hours) for highly sensitive substrates like pentafluorobenzoic acid [4, 5].

Q: I see a peak in my LCMS with M-44. Is that decarboxylation? A: Yes. A loss of mass 44 (


) is the hallmark of this degradation. If you see this, check the pH of your aqueous mobile phase. Ensure you are not heating the sample in the autosampler if it is in a basic buffer.

Q: How do I store these compounds? A: Store 2,6-difluorobenzoic acid and similar derivatives at room temperature or refrigerated, strictly in the acid form (not as a salt). Keep away from strong bases during storage [19].

References

  • Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. ResearchGate.

  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. ResearchGate.

  • Krapcho decarboxylation. Wikipedia.

  • Solvent (DMSO) induced decarboxylation of [2-(COOH)-1,3-diMIM][NO 3]. ResearchGate.

  • Solvent-dependent decarboxylation of 1,3-dimethylimdazolium-2-carboxylate. PubMed. [1]

  • Decarboxylative Hydroxylation of Benzoic Acids. NCBI.

  • DFT investigation on the decarboxylation mechanism of ortho hydroxy benzoic acids with acid catalysis. ResearchGate.

  • Radical Decarboxylative Carbometalation of Benzoic Acids. PubMed.

  • Medium effects on the decarboxylation of a biotin model in pure and mixed solvents. PubMed.

  • 2,6-Difluorobenzoic acid Product Information. Sigma-Aldrich.

  • 2,6-Difluorobenzoic acid Crystal Structure. NCBI.

  • Solvent effect on the reaction of decarboxylation of malonic acid. ResearchGate.

  • 2,6-Difluorobenzoic acid Properties. ChemicalBook.

  • 2,6-Difluorobenzoic Acid Storage & Safety. TCI Chemicals.

Sources

Technical Support Center: Purification of 4-(Dimethylamino)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 4-(Dimethylamino)-3-fluorobenzoic acid , a specific amphoteric intermediate often synthesized via Nucleophilic Aromatic Substitution (SNAr).[1][2]

The following protocols are designed for researchers requiring high-purity isolation ( >98%) from crude reaction mixtures, specifically addressing the separation of the product from unreacted starting materials (e.g., 3,4-difluorobenzoic acid) and regioisomeric byproducts.

Module 1: The "Amphoteric Swing" Purification Protocol

Core Concept: Unlike standard organic acids, your target molecule is amphoteric (zwitterionic).[2] It contains both an acidic carboxyl group (


) and a basic dimethylamino group (

).[1][2] We exploit this dual nature to separate it from non-basic impurities (like unreacted starting material) without chromatography.[2]
Standard Operating Procedure (SOP-01)

Prerequisites:

  • Crude reaction mixture (typically aqueous or alcoholic).[2][3]

  • Reagents: 2M HCl, 2M NaOH, Ethyl Acetate (EtOAc), Brine.[2]

  • Equipment: pH meter (calibrated), Separatory funnel.

Step-by-Step Workflow:

  • Basification (Solubilization):

    • Dilute the crude mixture with water.[2]

    • Adjust pH to > 12 using 2M NaOH.[1][2]

    • Why: This converts the product into its anionic carboxylate form (

      
       / 
      
      
      
      ).[1][2] It also converts unreacted 3,4-difluorobenzoic acid to its carboxylate.[1][2] Both are water-soluble.[1][2][4]
  • Organic Wash (Removal of Neutrals):

    • Wash the aqueous layer twice with EtOAc.[2]

    • Discard the organic layer. [2][5]

    • Why: This removes neutral impurities (e.g., unreacted dimethylamine, non-acidic tars) while retaining the benzoate salts in the water.[2]

  • Acidification & Selective Extraction (The Critical Step):

    • Acidify the aqueous layer carefully to pH 1.0 - 1.5 using HCl.[1][2]

    • Extract with EtOAc (3x).

    • Keep BOTH layers.

    • Mechanism:

      • Organic Layer: Contains unreacted 3,4-difluorobenzoic acid .[1][2] At pH 1, it is neutral (

        
        ) and partitions into EtOAc.[2]
        
      • Aqueous Layer: Contains your Target Product .[1][2] At pH 1, the amine is protonated (

        
        ), making the molecule a cationic salt (
        
        
        
        ), which remains in the water.[2]
  • Isoelectric Precipitation (Product Isolation):

    • Take the aqueous layer from Step 3.[2]

    • Slowly add 2M NaOH while monitoring pH.[1][2]

    • Target pH: 3.5 - 4.5 (The Isoelectric Point).[1][2]

    • Result: The molecule becomes neutral/zwitterionic and should precipitate as a solid.[2] Filter, wash with cold water, and dry.[2][3]

Module 2: Visualizing the Separation Logic

The following diagram illustrates the speciation of the target molecule versus the starting material across the pH spectrum, validating the extraction logic.

PurificationLogic Start Crude Mixture (Target + Starting Material) pH12 Phase 1: pH > 12 (Both Anionic) Start->pH12 Acidify Acidify to pH 1.0 pH12->Acidify Split Partition (EtOAc/Water) Acidify->Split Separation Event OrgLayer Organic Layer (Contains Starting Material) Neutral COOH form Split->OrgLayer Extracts Non-Basic Acids AqLayer Aqueous Layer (Contains Target Product) Cationic NH+ form Split->AqLayer Retains Protonated Amine Precip Neutralize to pH 4.0 (Isoelectric Point) AqLayer->Precip Final Pure Product Precipitate (Zwitterion) Precip->Final

Caption: Separation logic relying on the differential solubility of the amphoteric product versus the non-basic starting material at pH 1.

Module 3: Troubleshooting & FAQs

Q1: I reached pH 4.0, but no solid precipitated. The solution is clear.

Diagnosis: The product may be "oiling out" or has high water solubility due to salt formation (NaCl from neutralization).[2][6] Corrective Action:

  • Salting Out: Saturate the aqueous solution with solid NaCl. This increases the ionic strength, forcing the organic zwitterion out of solution (Hofmeister effect).

  • Concentration: Rotovap the aqueous solution to reduce volume by 50%.

  • Alternative Isolation: If it still doesn't precipitate, extract the pH 4.0 solution with n-Butanol or IPA/CHCl3 (1:3) .[2] These solvents are polar enough to extract zwitterions.[1][2]

Q2: The solid is sticky/gooey and not a free-flowing powder.

Diagnosis: Impurities (often trace solvents or regioisomers) are depressing the melting point, or the solid is amorphous.[2] Corrective Action:

  • Trituration: Suspend the sticky solid in a small amount of cold Diethyl Ether or Hexane and sonicate.[2] This dissolves oily impurities while leaving the zwitterionic solid behind.[2]

  • Recrystallization: Dissolve in minimum hot Ethanol; add water dropwise until turbid; cool slowly.

Q3: How do I remove the regioisomer (3-dimethylamino-4-fluorobenzoic acid)?

Context: In SNAr of 3,4-difluorobenzoic acid, the 4-position is activated (para to COOH), but 3-position attack (meta) occurs as a minor pathway (~5-10%).[1][2] Both are amphoteric, so the extraction above will not separate them. Corrective Action:

  • Recrystallization: The 4-isomer (target) is typically more symmetric and higher melting.[1][2] Recrystallize from Acetonitrile .

  • Flash Chromatography: If recrystallization fails, use a silica column.[2]

    • Mobile Phase: DCM : Methanol (95:[2]5) + 1% Acetic Acid.[1][2]

    • Note: The acetic acid is required to prevent "streaking" of the carboxylic acid on silica.[2]

Module 4: Analytical Verification

Before proceeding to the next step, verify purity using these specific markers.

Analytical MethodExpected Observation for Pure ProductCommon Impurity Signals
1H NMR (DMSO-d6) Doublet (7.5 ppm, J8Hz) for H-6.Singlet (6H) at ~2.8 ppm for N(CH3)2.[1][2]Starting Material: Multiplet at 7.8-8.0 ppm (no NMe2 peak).Regioisomer: Splitting pattern changes; NMe2 shift differs slightly.[1][2]
19F NMR Single peak at ~ -120 ppm (approx).[1][2]Starting Material: Two peaks (approx -130, -140 ppm).Inorganic Fluoride: Peak at -119 ppm (sharp).[1][2]
HPLC (Reverse Phase) Single peak (254 nm).[2]Shoulder peak (Regioisomer) often elutes just before/after main peak.[2]
Troubleshooting Flowchart

Troubleshooting Issue Problem Detected Type Nature of Issue? Issue->Type Solid Impure Solid Type->Solid NoSolid No Precipitate Type->NoSolid Action1 Check 19F NMR (Isomer present?) Solid->Action1 Action2 Check pH (Is it exactly 4.0?) NoSolid->Action2 Sol1 Recrystallize (Acetonitrile) Action1->Sol1 Yes Sol2 Saturate with NaCl Extract w/ n-Butanol Action2->Sol2 Yes

Caption: Decision tree for common isolation failures.

References

  • PubChem Compound Summary. 4-(Dimethylamino)benzoic acid.[1][2] National Center for Biotechnology Information.[1][2][7] (Used for pKa and solubility analogies of the core scaffold). Link

  • Organic Syntheses. Nucleophilic Aromatic Substitution Principles. (General reference for SNAr regioselectivity on fluorobenzoic acids). Link

  • Beilstein Journal of Organic Chemistry. Development of SNAr Nucleophilic Fluorination. (Context on reactivity of fluorobenzoic acid derivatives). Link

  • Chemistry LibreTexts. Acid-Base Extraction. (Foundational protocols for amphoteric separations). Link

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-fluorobenzoic acid and its derivatives. The unique electronic properties and metabolic stability conferred by the fluorine atom make these compounds invaluable building blocks in medicinal chemistry and materials science.[1] However, the substitution pattern, particularly the steric bulk adjacent to the reactive carboxylic acid group, frequently presents significant synthetic challenges.

This guide is designed as a practical, problem-oriented resource. Instead of a simple list of procedures, we will explore common experimental failures in a question-and-answer format, diagnose the underlying causes rooted in steric and electronic effects, and provide field-proven troubleshooting strategies and detailed protocols.

The Root of the Challenge: Understanding the Steric and Electronic Profile

The reactivity of a substituted benzoic acid is a delicate interplay of electronic and steric effects. In 3-fluorobenzoic acid derivatives, the fluorine atom exerts a powerful electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon and the acidity of the carboxylic proton.[2][3] While this can be beneficial, steric hindrance arises when substituents are placed at the 2- or 6- (ortho) positions relative to the carboxyl group. This forces the -COOH group to twist out of the plane of the aromatic ring, disrupting resonance stabilization and physically blocking the approach of incoming reagents.[2] This guide will address how to overcome this physical barrier in several key transformations.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Amide Bond Formation

Amide coupling is arguably the most common reaction where steric hindrance becomes a critical roadblock, leading to low yields, slow reactions, and unwanted side products.

Q1: My standard amide coupling reaction using EDC/HOBt with a sterically bulky amine is failing or giving abysmal yields (<20%). What is the mechanistic failure point, and how do I fix it?

A1: This is a classic case of steric impediment. The reaction mechanism with carbodiimides like EDC involves the formation of a bulky O-acylisourea intermediate. If both your 3-fluorobenzoic acid derivative (especially with ortho-substituents) and your amine are sterically demanding, the nucleophilic attack by the amine on this already crowded intermediate is kinetically unfavorable. The intermediate may decompose or react with another molecule of the carboxylic acid to form an anhydride before the desired amine can approach.

Solutions:

  • Escalate to High-Efficiency Coupling Reagents: Move beyond EDC to more potent uronium- or phosphonium-based reagents. These reagents generate highly activated esters that are more reactive and can overcome higher energy barriers.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the first choice for challenging couplings. It reacts with the carboxylic acid to form a highly reactive OAt-ester.

    • HBTU/TBTU: Similar to HATU, these form activated esters that facilitate coupling with hindered amines.

    • COMU: A third-generation uronium reagent known for its high reactivity and suppression of racemization.

    Critical Note: When using these reagents, a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is mandatory to neutralize the generated acid without competing with your nucleophilic amine.[4]

  • Convert to an Acyl Fluoride: An excellent strategy for severe steric hindrance is to convert the carboxylic acid to a more reactive acyl fluoride. The small size of the fluorine atom as a leaving group dramatically reduces the steric bulk at the reaction center, facilitating the approach of the hindered amine.[5] This can be done in situ using modern fluorinating agents.

    • Reagents: Cyanuric fluoride, Deoxo-Fluor, or XtalFluor-E® are commonly used.

Table 1: Comparison of Coupling Reagent Strategies for Hindered Amides
StrategyReagent ExampleRequired BaseProsCons
Carbodiimide EDC / HOBtDIPEA / NMMInexpensive, commonFails with moderate-to-high steric hindrance
Uronium/Phosphonium HATU / COMUDIPEAHigh reactivity, fast, reliable for hindered systemsMore expensive, can be moisture-sensitive
Acyl Fluoride XtalFluor-E®DIPEA / PyridineExcellent for severe steric hindrance, minimal bulkReagents can be hazardous, requires careful handling
Experimental Protocol: HATU-Mediated Coupling for a Sterically Hindered System

This protocol describes the coupling of a generic ortho-substituted 3-fluorobenzoic acid with a bulky secondary amine.

Materials:

  • Ortho-substituted 3-fluorobenzoic acid (1.0 equiv)

  • Hindered amine (1.1 - 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 - 3.0 equiv)

  • Anhydrous DMF or DCM (to make a 0.1 M solution)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 3-fluorobenzoic acid derivative.

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Reagent Addition: Add the amine, followed by HATU. The solution may become cloudy.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA dropwise. The reaction is often exothermic.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. For highly hindered systems, gentle heating (40-50 °C) may be required. Reactions are typically complete within 4-12 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt byproduct), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram: Troubleshooting Low-Yield Amide Coupling

Below is a decision-making workflow for addressing challenges in amide synthesis.

G Start Low Yield in Amide Coupling (<20%) Check_Sterics Assess Steric Hindrance (Ortho-substituents? Bulky amine?) Start->Check_Sterics High_Sterics High Steric Hindrance Check_Sterics->High_Sterics Low_Sterics Low/Moderate Sterics Check_Sterics->Low_Sterics No Use_HATU Strategy 1: Use HATU/COMU + DIPEA High_Sterics->Use_HATU Yes Optimize Optimize EDC Reaction: - Increase Temp - Change Solvent (DMF) - Add Oxyma Low_Sterics->Optimize Use_AcylFluoride Strategy 2: Convert to Acyl Fluoride (e.g., XtalFluor-E) Use_HATU->Use_AcylFluoride No Success Success: Purify Product Use_HATU->Success Yield Improved? Optimize->Use_HATU No Optimize->Success Yield Improved?

Caption: Decision workflow for troubleshooting hindered amide couplings.

Section 2: Esterification

Esterification of hindered benzoic acids with bulky alcohols is another common challenge where standard methods fail.

Q2: Fischer esterification of my 2,3-disubstituted fluorobenzoic acid with isopropanol is not working. The equilibrium seems to be entirely on the side of the starting materials. What should I try?

A2: Fischer esterification is a reversible, acid-catalyzed process that is notoriously sensitive to steric hindrance. The tetrahedral intermediate required for ester formation is highly crowded and energetically unfavorable with bulky substrates. You need to employ irreversible methods or more powerful activation strategies.

Solutions:

  • Yamaguchi Esterification: This is a powerful method specifically designed for the synthesis of sterically hindered esters. The carboxylic acid is first activated with 2,4,6-trichlorobenzoyl chloride to form a bulky mixed anhydride, which then reacts with the alcohol in the presence of a catalyst like DMAP.

  • N-Bromosuccinimide (NBS) Catalysis: Recent methods have shown that NBS can effectively catalyze the esterification of benzoic acids under mild conditions, offering an alternative to harsh mineral acids.[6] A 2018 study detailed the successful synthesis of methyl 3-fluorobenzoate using this method.[6]

  • Heterogeneous Catalysis: Metal-Organic Frameworks (MOFs) like UiO-66-NH₂ have emerged as highly effective heterogeneous catalysts for the esterification of various fluorobenzoic acids, including sterically hindered ones like 2,6-difluorobenzoic acid.[7][8] These catalysts offer the advantage of easy removal and recycling.

Section 3: Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, but steric hindrance can shut down the catalytic cycle.

Q3: I am attempting a Suzuki-Miyaura coupling between a 3-fluorophenylboronic ester with substituents at both ortho-positions (2 and 4) and an aryl bromide. The reaction is extremely slow and gives a low yield, with significant starting material recovery and some protodeboronation. What is the bottleneck?

A3: The critical bottleneck in Suzuki couplings with di-ortho-substituted partners is the transmetalation step. The bulky substituents on your fluorophenylboronic ester physically block its approach to the palladium center of the oxidative addition complex, preventing the transfer of the aryl group from boron to palladium.

Solutions:

  • Ligand Choice is Paramount: The key to success lies in using specialized ligands that can accelerate the key steps of the catalytic cycle and accommodate bulky substrates.

    • Bulky, Electron-Rich Phosphines: Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are the gold standard for these transformations. Their bulk facilitates the final reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.

    • P,P=O Ligands: Specialized ligands have been designed to inhibit side reactions and promote the coupling of hindered aryl halides with alkylboronic acids, achieving high yields where other systems fail.[9]

  • Use Modern Palladium Precatalysts: Instead of traditional sources like Pd(PPh₃)₄, use modern, air-stable precatalysts (e.g., SPhos-Pd-G3). These form the active Pd(0) species efficiently and consistently under the reaction conditions.

  • Optimize Base and Solvent: For hindered couplings, a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or K₂CO₃, as they minimize base-mediated side reactions. Anhydrous solvents like toluene or dioxane are typically used.

Diagram: The Suzuki-Miyaura Cycle Bottleneck

Suzuki_Cycle cluster_legend Legend Pd0 Pd(0)L2 (Active Catalyst) OA_Complex Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Pd0->OA_Complex + Ar-X Transmetalation Transmetalation OA_Complex->Transmetalation + Ar'-B(OR)2 RE_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->RE_Complex [BOTTLENECK] Steric hindrance prevents Ar' approach to Pd Product Ar-Ar' (Product) RE_Complex->Product Reductive Elimination Product->Pd0 L2 L = Bulky Ligand (e.g., SPhos) ArX Ar-X = Aryl Halide ArB Ar'-B(OR)2 = Hindered Boronic Ester

Caption: Steric hindrance inhibits the crucial transmetalation step.

Section 4: Directed Ortho-Metalation (DoM)

DoM is a powerful technique for regioselective functionalization, but directing group competition can be an issue.

Q4: I am trying to lithiate 3-fluorobenzoic acid to introduce a substituent at the C2 position, but I am getting a mixture of 2- and 4-substituted products. How can I improve the regioselectivity?

A4: You are observing the result of competing directing metalating groups (DMGs). The deprotonated carboxylic acid (-COOLi) is a powerful DMG, directing lithiation to the ortho C2 and C6 positions. However, the fluorine atom is also a moderate DMG, directing to its ortho positions (C2 and C4).[10][11] In your substrate, these effects are complementary for the C2 position but competitive for the C4 position. The formation of the 4-substituted product indicates the fluorine's directing effect is significant.

Solutions:

  • Choice of Lithiating Agent: The steric bulk of the base is crucial. Using a very bulky lithium amide base like lithium tetramethylpiperidide (LTMP) instead of n-BuLi or s-BuLi can favor deprotonation at the sterically less encumbered C4 position. Conversely, to favor the C2 position, which is flanked by two directing groups, s-BuLi in the presence of TMEDA at very low temperatures (-90 °C) is often the condition of choice.[10]

  • Strict Temperature Control: These reactions are under kinetic control. It is absolutely essential to perform the lithiation and the subsequent electrophilic quench at very low temperatures (typically -78 °C or colder) to prevent lithium-halogen exchange or rearrangement to more thermodynamically stable intermediates.[10][12]

References
  • The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora. Available at: [Link]

  • Use the four compounds shown below to answer the following questions... Vaia. Available at: [Link]

  • Substituent Effects on Acidity. NC State University Libraries. Available at: [Link]

  • Tips & Tricks: (How to Improve) Yield. University of Rochester Department of Chemistry. Available at: [Link]

  • Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Royal Society of Chemistry. Available at: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Directed lithiation of unprotected benzoic acids. ResearchGate. Available at: [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Available at: [Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids. ElectronicsAndBooks.com. Available at: [Link]

  • Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. Available at: [Link]

  • Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. PubMed. Available at: [Link]

  • Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Available at: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Royal Society of Chemistry. Available at: [Link]

  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Royal Society of Chemistry. Available at: [Link]

  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. Available at: [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Available at: [Link]

  • Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. Available at: [Link]

  • Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. PubMed. Available at: [Link]

  • Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. ARKAT USA, Inc. Available at: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Royal Society of Chemistry. Available at: [Link]

  • Three-component reaction of benzoic acid 1, amides 2 and DMSO (3). ResearchGate. Available at: [Link]

  • Synthesis - General tips for improving yield? Reddit. Available at: [Link]

  • Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. ResearchGate. Available at: [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Available at: [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. Available at: [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. Available at: [Link]

  • Structural landscape of benzoic acid: Using experimental crystal structures of fluorobenzoic acids as a probe. ResearchGate. Available at: [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available at: [Link]

  • Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. Available at: [Link]

  • Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents.
  • The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

Sources

Technical Support Center: Purification of 4-(Dimethylamino)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(Dimethylamino)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important chemical intermediate. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and ensure the highest purity of your compound.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This guide will walk you through common purification challenges and provide robust, validated protocols to address them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in your crude product are largely dependent on the synthetic route employed. However, common impurities can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Side-products: Isomers or products from incomplete reactions.

  • Reagents and catalysts: Residual reagents or catalysts used in the synthesis.

  • Solvents: Residual solvents from the reaction or initial work-up.

Predicting potential impurities is the first step in designing an effective purification strategy. For instance, if the synthesis involves a nucleophilic aromatic substitution, you might expect to see regioisomeric byproducts.

Q2: My purified this compound has a persistent yellow or brown color. What causes this and how can I remove it?

A2: A persistent color often indicates the presence of colored organic byproducts or trace metallic impurities from catalysts.[1] Here are a few strategies to decolorize your product:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[2] Be cautious not to use an excessive amount, as it can also adsorb your desired product, leading to lower yields.

  • Oxidative Wash: In some cases, a dilute hydrogen peroxide wash during the work-up can help to decolorize the solution by oxidizing colored impurities.[1]

  • Chelating Agents: If metallic impurities are suspected, washing with a solution of a chelating agent like EDTA can be effective.

Q3: I am experiencing significant product loss during purification. What are the most likely causes and how can I mitigate them?

A3: Product loss can be a frustrating issue. The most common culprits are:

  • Recrystallization: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[2] It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product. Also, ensure the solution is cooled slowly to maximize crystal formation and recovery.[2][3]

  • Acid-Base Extraction: Incomplete protonation or deprotonation during extraction can lead to product loss in the wrong phase.[4] Always check the pH of the aqueous layer to ensure it is sufficiently acidic or basic to drive the equilibrium towards the desired salt or free acid/base form.

  • Chromatography: Irreversible adsorption of the product onto the stationary phase can be a source of loss.[1] This can be minimized by carefully selecting the stationary and mobile phases and by pre-treating the column if necessary.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during the purification of this compound.

Problem 1: Oiling Out During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, your compound separates as an oily liquid.

Causality: "Oiling out" typically occurs when the melting point of your compound (or a mixture of your compound and impurities) is lower than the boiling point of the recrystallization solvent.[1][2] It can also be caused by a solution that is too concentrated or contains a high level of impurities that depress the melting point.

Solutions:

  • Induce Crystallization at a Lower Temperature: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to initiate crystallization at a temperature below the "oiling out" point.[2]

  • Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to redissolve the oil and then allow it to cool more slowly.[2]

  • Change the Solvent System: A solvent with a lower boiling point or a mixed solvent system may be necessary.[2] For instance, if you are using a high-boiling point solvent like water, consider a mixture with a more volatile organic solvent like ethanol.

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolve the crude this compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at its boiling point. A good starting point could be ethanol.[2]

  • While the solution is still hot, add a "poor" solvent (one in which the compound is sparingly soluble), such as water, dropwise until the solution becomes faintly turbid.[2]

  • Add a few drops of the "good" solvent back into the hot solution to redissolve the precipitate and make the solution clear again.[2]

  • Cover the flask and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[2]

  • Collect the purified crystals by vacuum filtration.

Problem 2: Incomplete Separation During Acid-Base Extraction

Symptom: After performing an acid-base extraction, you find that your desired product is present in both the organic and aqueous layers.

Causality: This issue arises from incomplete acid-base reaction, which can be due to incorrect pH, insufficient mixing, or the use of a base that is not strong enough to deprotonate the carboxylic acid fully. Benzoic acid derivatives can be effectively separated from neutral impurities by converting them into their water-soluble carboxylate salts using a basic wash.[5][6][7]

Solutions:

  • Verify pH: Use pH paper or a pH meter to check the pH of the aqueous layer after extraction. For deprotonating the carboxylic acid, the pH should be significantly above the pKa of this compound. A pH of 10 or higher is generally recommended.

  • Use a Stronger Base: If a weak base like sodium bicarbonate is not effective, switch to a stronger base such as sodium hydroxide.[6]

  • Ensure Thorough Mixing: Shake the separatory funnel vigorously for an adequate amount of time to ensure complete partitioning between the two phases.

  • Perform Multiple Extractions: It is often more efficient to perform two or three extractions with smaller volumes of the basic solution rather than one large extraction.

Workflow Diagram: Acid-Base Extraction

G start Crude Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer Top/Bottom Layer aqueous_layer Aqueous Layer (Sodium Salt of Product) separate->aqueous_layer Bottom/Top Layer add_acid Add Aqueous Acid (e.g., HCl) aqueous_layer->add_acid filtrate Filter add_acid->filtrate precipitate Precipitated Pure Product filtrate->precipitate

Caption: Workflow for purifying this compound via acid-base extraction.

Problem 3: Poor Resolution in HPLC Analysis

Symptom: During HPLC analysis for purity assessment, the peak for this compound is broad, shows tailing, or is not well-separated from impurity peaks.

Causality: Poor chromatographic resolution can stem from several factors, including an inappropriate mobile phase composition (especially pH), column degradation, or overloading the column with the sample.[8] For aromatic carboxylic acids, controlling the pH of the mobile phase is crucial for achieving good peak shape and retention.[9]

Solutions:

  • Optimize Mobile Phase pH: The ionization state of the carboxylic acid group significantly impacts its retention on a reversed-phase column. Buffering the mobile phase to a pH of around 2.5-3.5 will suppress the ionization of the carboxylic acid, leading to better retention and peak shape.

  • Adjust Mobile Phase Composition: If resolution is still poor, try adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution may be necessary to separate impurities with a wide range of polarities.[8]

  • Check Column Health: A degraded or clogged column can lead to poor peak shape.[8] Try flushing the column with a strong solvent or, if necessary, replace it.

  • Reduce Sample Load: Injecting too much sample can overload the column, causing peak broadening and tailing.[8] Try diluting your sample and injecting a smaller volume.

Data Presentation: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmStandard for reversed-phase chromatography of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to suppress ionization of the carboxylic acid.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 15 minutesTo elute a range of impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmAromatic compounds typically have strong absorbance at this wavelength.
Column Temp. 30 °CTo ensure reproducible retention times.

Concluding Remarks

The purification of this compound, while sometimes challenging, can be consistently achieved with a systematic and well-informed approach. By understanding the potential impurities and the principles behind common purification techniques, researchers can effectively troubleshoot issues and obtain a final product of high purity. This guide provides a foundation for developing robust purification protocols and is intended to be a valuable resource for your research and development endeavors.

References

  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • PubMed. (n.d.).
  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
  • (n.d.).
  • (n.d.). Acid-Base Extraction.
  • Arkivoc. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • YouTube. (2020, May 18). Acid-Base Extraction of Benzil and Benzoic Acid.
  • (n.d.).
  • Google Patents. (n.d.).
  • ACS Publications. (2021, July 12).
  • The Royal Society of Chemistry. (n.d.).
  • Journal of Chromatographic Science. (2013, February 17).
  • CymitQuimica. (n.d.). CAS 160658-70-8: this compound.
  • Benchchem. (n.d.).
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.

Sources

Technical Support Center: Stability of 4-(Dimethylamino)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4-(Dimethylamino)-3-fluorobenzoic acid (CAS 160658-70-8) exhibits a distinct stability profile governed by the competing electronic effects of its substituents. Under basic conditions (pH > 8), the compound exists primarily as its carboxylate salt.

While the core aromatic scaffold is resistant to nucleophilic hydrolysis (defluorination), the dimethylamino moiety introduces a susceptibility to oxidative degradation if not properly managed. This guide details the mechanistic grounding for these behaviors and provides validated protocols for handling.

Chemical Species Equilibrium

The following diagram illustrates the dominant species present at varying pH levels.

SpeciesEquilibrium Figure 1: pH-dependent speciation and potential oxidative degradation pathway. Acid Free Acid Form (Insoluble Solid) Low pH (< 4) Salt Carboxylate Anion (Soluble Species) High pH (> 7) Acid->Salt Deprotonation (NaOH/KOH) Salt->Acid Protonation (HCl/H2SO4) Oxidized Oxidative Byproducts (Colored Impurities) Presence of O2 + Light Salt->Oxidized Slow Oxidation (Air exposure)

Core Stability Analysis (The "Why")

Users often fear that the fluorine atom on the aromatic ring is labile under basic conditions (susceptible to hydrolysis). Mechanistic analysis confirms this is highly unlikely under standard laboratory conditions.

Resistance to Defluorination (SNAr Stability)

Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom by hydroxide ions (


) requires the aromatic ring to be electron-deficient.
  • Electronic Deactivation: The dimethylamino group (

    
    ) at position 4 is a strong Electron Donating Group (EDG) . It pushes electron density into the ring via resonance, effectively "deactivating" the ring towards nucleophilic attack [1].
    
  • Substituent Positioning: For SNAr to occur, an Electron Withdrawing Group (EWG) typically needs to be ortho or para to the leaving group. Here, the carboxylate group (

    
    ) is meta to the fluorine atom (Position 1 vs Position 3). Furthermore, the carboxylate anion itself is a poor EWG compared to the free acid or a nitro group.
    
Susceptibility to Oxidation

The primary stability risk is oxidative coloration .

  • Mechanism: Electron-rich anilines (including N,N-dimethyl derivatives) are prone to oxidation by atmospheric oxygen. This process is accelerated in basic solutions and by exposure to light.

  • Observation: Solutions may turn from colorless to yellow/brown over time due to the formation of quinoidal species or N-oxides [2].

Troubleshooting Guide (Q&A)

Scenario A: Solubility & Precipitation

Q: I added 1M NaOH, but the solution is cloudy. Is the compound degrading?

  • Diagnosis: This is likely a kinetic solubility issue, not degradation. While the salt is soluble, the dissolution rate of the solid free acid can be slow due to the lipophilic fluorine and dimethylamino groups.

  • Corrective Action:

    • Ensure the final pH is > 9.0 to guarantee full deprotonation.

    • Sonicate the solution for 5–10 minutes.

    • If cloudiness persists, filter through a 0.45 µm PTFE membrane. The filtrate should be the stable carboxylate salt.

Q: My solution precipitated after adjusting the pH to 6. Why?

  • Diagnosis: You have reached the isoelectric region or the pKa of the carboxylic acid (approx pKa ~4.5–5.0). At pH 6, a significant fraction of the molecules are protonating back to the insoluble free acid form.

  • Corrective Action: Maintain pH > 8 for solubility. If you need a neutral pH, you must add a co-solvent (e.g., 10-20% DMSO or Methanol) to maintain solubility of the neutral species.

Scenario B: Impurities & Color Change

Q: The basic stock solution turned yellow after 24 hours. Can I still use it?

  • Diagnosis: This indicates mild oxidation of the dimethylamino group.

  • Risk Assessment: For qualitative applications (e.g., staining), it may be acceptable. For quantitative analytical standards or synthesis, discard the solution . The oxidation products can act as radical scavengers or interfere with UV-Vis measurements.

  • Prevention: See Protocol 4.1 (Degassing) below.

Q: I see a new peak on LC-MS at M+16. What is it?

  • Diagnosis: This mass shift (+16 Da) corresponds to the addition of an oxygen atom, likely the N-oxide formation on the dimethylamino group.

  • Cause: Usage of aged peroxide-containing solvents (like old THF or ethers) or prolonged exposure to air in basic media.

Validated Protocols

Protocol 4.1: Preparation of Long-Term Stable Stock Solution

Use this protocol to prevent oxidative degradation during storage.

Reagents:

  • This compound (Solid)[1]

  • 1.0 M NaOH (Freshly prepared)

  • Argon or Nitrogen gas

Steps:

  • Degas Solvent: Sparge the 1.0 M NaOH solution with Argon for 15 minutes to remove dissolved oxygen.

  • Dissolution: Add the solid acid to the degassed base.

    • Ratio: 1.1 equivalents of NaOH per 1 equivalent of Acid.

  • Mixing: Vortex or sonicate under an inert atmosphere until fully dissolved.

  • Storage: Aliquot into amber glass vials (to block light). Overlay the headspace with Argon before capping.

  • Stability: Stable for 3 months at 4°C.

Protocol 4.2: Recovery of Free Acid (Purification)

Use this if you suspect your salt solution has significant impurities.

  • Dilution: Dilute the basic solution with water to a concentration of < 50 mg/mL.

  • Acidification: Slowly add 1M HCl dropwise with stirring.

  • Endpoint: Continue until pH reaches ~3.0. A thick white/off-white precipitate will form.

  • Filtration: Collect solid via vacuum filtration.

  • Washing: Wash the cake with cold water (3x) to remove salts and soluble oxidation byproducts.

  • Drying: Dry under vacuum at 40°C.

Decision Tree: Stability Troubleshooting

TroubleshootingTree Figure 2: Troubleshooting logic for common stability issues. Start Issue Observed Precipitate Precipitate / Cloudiness Start->Precipitate Color Color Change (Yellow/Brown) Start->Color CheckPH Check pH Precipitate->CheckPH Oxidation Oxidation Detected Color->Oxidation PHLow pH < 7 CheckPH->PHLow Acidic/Neutral PHHigh pH > 9 CheckPH->PHHigh Basic SolubilityFix Action: Add Base (NaOH) to re-solubilize salt PHLow->SolubilityFix SaltLimit Action: Check Concentration (Max ~100mM in water) PHHigh->SaltLimit Discard Action: Discard Solution Prepare fresh with degassed solvent Oxidation->Discard

References

  • Sigma-Aldrich. 4-(Dimethylamino)benzoic acid Safety & Properties. (General reactivity of dimethylaminobenzoic acid derivatives). Available at:

  • Fisher Scientific. Safety Data Sheet: 4-Dimethylaminobenzoic acid. (Stability and incompatibility with oxidizing agents).[2] Available at:

  • National Institutes of Health (NIH) - PubChem. 4-Fluorobenzoic acid Compound Summary. (Comparative stability of fluorinated benzoic acids). Available at: [3]

Sources

troubleshooting amide bond formation with electron-rich benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Electron-Rich Benzoic Acids

Executive Summary: The "Deactivated Electrophile" Problem

Users frequently report stalled reactions or low yields when coupling electron-rich benzoic acids (e.g., 4-methoxybenzoic acid, 2,4,6-trimethoxybenzoic acid).

The Core Issue: Standard amide coupling relies on transforming the carboxylic acid into an electrophile (active ester, anhydride, or halide) that is subsequently attacked by the amine nucleophile.[1][2][3] Electron-Donating Groups (EDGs) on the benzene ring pump electron density into the carbonyl carbon via resonance.

  • Consequence 1 (Activation): The initial formation of the active species is slower because the carboxylate is less acidic and the carbonyl is less susceptible to attack by the coupling reagent.

  • Consequence 2 (Aminolysis): Once activated, the resulting electrophile is "stabilized" by the EDGs, making it sluggish toward the amine.

  • The Trap: This slow kinetics window allows side reactions (like

    
    -acyl urea formation) to outcompete the desired amidation.
    
Diagnostic & Troubleshooting Guide (Q&A)
Scenario A: "I see starting material and a new spot, but it’s not my product."

Diagnosis: You have likely formed the


-acyl urea  side product.
Mechanism:  When using carbodiimides (EDC/DCC), the initial 

-acylisourea intermediate is formed.[4] Because your electron-rich ring deactivates this intermediate, the amine attack is too slow. The intermediate undergoes an intramolecular rearrangement to form the thermodynamically stable (and useless)

-acyl urea.

Corrective Action:

  • Add a Nucleophilic Catalyst: You must use HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure. These intercept the

    
    -acylisourea immediately to form an active ester that is less prone to rearrangement but more reactive toward the amine [1].
    
  • Switch Reagents: Abandon carbodiimides. Switch to HATU or COMU , which generate the active ester intramolecularly and much faster.

Scenario B: "My acid is sterically hindered (e.g., 2,6-dimethoxy) and HATU failed."

Diagnosis: The "Double Whammy." The ortho-substituents prevent the bulky HATU/COMU reagents from effectively approaching the carbonyl to activate it. Corrective Action:

  • The "Steric King" Protocol: Switch to DIC (Diisopropylcarbodiimide) combined with HOPO (2-Hydroxypyridine-N-oxide) . Recent comparative studies show this specific combination outperforms HATU and COMU for 2,6-disubstituted benzoic acids [2].

  • Acid Fluorides: Generate the acid fluoride using TFFH . Acid fluorides are small (low steric demand) and highly reactive but more stable to water than acid chlorides.

Scenario C: "I cannot use acidic conditions (SOCl2 is out), but standard coupling failed."

Diagnosis: You need a "Neutral Activation" method. Corrective Action: Use the Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[5]

  • Why? It converts the acid to the acid chloride under strictly neutral conditions.

  • Benefit: Acid chlorides are far more reactive than any active ester, overcoming the electronic deactivation of the methoxy groups [3].

Decision Logic & Mechanism Visualization

AmideTroubleshooting cluster_legend Key Mechanism Start START: Electron-Rich Benzoic Acid Coupling CheckSterics Are there ortho-substituents? (e.g., 2,6-dimethoxy) Start->CheckSterics StericYes Yes (Steric + Electronic issue) CheckSterics->StericYes High Sterics StericNo No (Mainly Electronic issue) CheckSterics->StericNo Low Sterics Sol_HOPO SOLUTION 1: DIC + HOPO (Low steric bulk active ester) StericYes->Sol_HOPO Sol_Fluoride SOLUTION 2: TFFH (Acid Fluoride) (Small leaving group) StericYes->Sol_Fluoride CheckSens Is substrate Acid-Sensitive? StericNo->CheckSens SensYes Yes (Cannot use SOCl2) CheckSens->SensYes SensNo No CheckSens->SensNo Sol_Ghosez SOLUTION 3: Ghosez Reagent (Neutral Acid Chloride gen.) SensYes->Sol_Ghosez Sol_Chloride SOLUTION 4: Oxalyl Chloride / DMF (Standard Acid Chloride) SensNo->Sol_Chloride Mech EDGs (Methoxy) donate e- to carbonyl -> Reduces Electrophilicity -> Requires stronger activation (Cl/F) or better leaving groups (HOPO/At)

Figure 1: Decision tree for selecting coupling conditions based on steric hindrance and substrate sensitivity.

Comparative Data: Reagent Performance

The following table summarizes yield data for difficult electron-rich/hindered substrates (based on 2,6-dimethylbenzoic acid models), highlighting why standard reagents often fail [2].

Coupling SystemMechanismYield (Hindered/Rich)Notes
EDC / HOBt Carbodiimide< 10%Slow activation;

-acyl urea rearrangement dominates.
HATU / DIPEA Uronium (Guanidinium)10-30%Bulky reagent struggles with ortho-substitution.
COMU / Collidine Uronium (Oxyma)< 5%Excellent for standard acids, but fails for 2,6-disubstituted systems.
DIC / HOPO Carbodiimide + Additive> 85% Recommended. HOPO forms a small, highly reactive active ester.
Ghosez Reagent

-Chloroenamine
> 90% Generates Acid Chloride. Highest reactivity, neutral conditions.
Validated Experimental Protocols
Protocol A: The Ghosez Reagent Method (Neutral Acid Chloride)

Best for: Highly electron-rich acids that are acid-sensitive (e.g., Boc-protected linkers).

Reagents:

  • Substrate: Electron-rich Benzoic Acid (1.0 equiv)

  • Reagent: Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) [Sigma-Aldrich / TCI]

  • Solvent: Dry DCM or CHCl3

  • Amine: 1.1 equiv

  • Base: DIPEA or Et3N (2.0 equiv)

Step-by-Step:

  • Dissolve the benzoic acid in dry DCM under Nitrogen/Argon.

  • Add Ghosez Reagent dropwise at room temperature.

  • Stir for 1–2 hours. Observation: The reaction is neutral; HCl is NOT evolved (unlike SOCl2). The byproduct is the water-soluble amide N,N,2-trimethylpropionamide.

  • Check Activation: Remove a small aliquot, quench with MeOH, and check LCMS for the methyl ester. If complete, proceed.

  • Add the Amine and Base directly to the reaction mixture.

  • Stir for 4–16 hours.

  • Workup: Wash with dilute aqueous HCl (to remove byproduct amide and base) then NaHCO3.

Protocol B: The DIC/HOPO Method

Best for: Sterically hindered electron-rich acids (e.g., 2,6-dimethoxybenzoic acid).

Reagents:

  • Substrate: Benzoic Acid (1.0 equiv)[6]

  • Coupling Agent: DIC (Diisopropylcarbodiimide) (1.1 equiv)

  • Additive: HOPO (2-Hydroxypyridine-N-oxide) (1.1 equiv)

  • Solvent: DMF or NMP (required for solubility of HOPO complexes)

Step-by-Step:

  • Dissolve the acid and HOPO in DMF.

  • Cool to 0°C (important to suppress initial rearrangement).

  • Add DIC dropwise.

  • Stir at 0°C for 30 mins, then Room Temp for 30 mins to form the active ester.

  • Add the Amine (1.0–1.2 equiv).

  • Heat may be required (40–60°C) for extremely hindered systems, but start at RT.

  • Workup: Standard aqueous extraction. The urea byproduct of DIC is soluble in organic solvents, so extensive washing or column chromatography is required.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8] Organic Process Research & Development, 20(2), 140–177. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).

    
    -Haloenamines: A new class of reagents for the synthesis of carboxylic acid chlorides and amides. Angewandte Chemie International Edition, 8(6), 454-455. Link
    
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[9]

Sources

solving poor solubility of zwitterionic fluorobenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling of Zwitterionic Fluorobenzoic Acids

Ticket ID: ZW-FBA-SOLV-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, PhysChem Division[1]

Welcome to the Technical Support Center

You are likely here because you have encountered the "Brick Dust" phenomenon. Your zwitterionic fluorobenzoic acid derivative is refusing to dissolve in standard NMR solvents, crashing out during aqueous workups, or streaking on your HPLC column.

This guide is not a generic textbook entry. It is a troubleshooting manual designed to address the specific intersection of fluorine chemistry (high lattice energy, lipophilicity) and zwitterionic character (pH-dependent solubility minima).

Module 1: Root Cause Analysis (The "Why")

To solve the solubility problem, you must understand the two opposing forces locking your molecule in the solid state.

The Fluorine Lattice Effect

Fluorine is not just a "small hydrogen mimic." It is highly electronegative and possesses a tightly sequestered electron cloud.[1]

  • Lattice Energy: Fluorine atoms on the aromatic ring often engage in weak but additive

    
     and 
    
    
    
    interactions. This creates a "denser" crystal packing compared to non-fluorinated analogs, significantly increasing the energy required to break the crystal lattice (Heat of Fusion).
  • Lipophilicity: Fluorination increases

    
    .[1] While the zwitterionic head is polar, the fluorinated body is hydrophobic, repelling water molecules that try to solvate the charges.
    
The Isoelectric Trap (pI)

Your molecule contains both an acidic group (Carboxylate,


) and a basic group (Amine/Pyridyl, 

).[1]
  • At a specific pH (the Isoelectric Point, pI), the net charge is zero.

  • Critical Insight: Unlike standard organic acids, zwitterions have their minimum solubility at the pI. At this pH, the crystal lattice energy dominates because there is no net charge repulsion between molecules to keep them apart in solution.

Visualizing the Trap:

SolubilityCurve cluster_0 Solubility vs. pH Profile Acid Cationic Species (Soluble) pH < pKa1 Zwitterion Zwitterion (Neutral) (INSOLUBLE PRECIPITATE) pH ≈ pI Acid->Zwitterion Add Base Zwitterion->Acid Add Acid Base Anionic Species (Soluble) pH > pKa2 Zwitterion->Base Add Base Note CRITICAL ZONE: Avoid pH range pI ± 1.0 Zwitterion->Note Base->Zwitterion Add Acid

Caption: The "U-Shaped" solubility profile. Working near the pI guarantees precipitation.

Module 2: Practical Troubleshooting Protocols

Scenario A: "I cannot get a stable NMR sample."

The Issue: The compound does not dissolve in DMSO-


 or 

. The Fix: You must force the equilibrium away from the zwitterion by shifting the pH inside the NMR tube.

Protocol: The "pH-Swing" Dissolution

  • Select Solvent: Start with DMSO-

    
     (preferred over 
    
    
    
    due to the lipophilic fluoro-ring).[1]
  • Assess: If the sample remains cloudy/suspension:

  • Acid Shift (Option A): Add 1-2 drops of TFA-d (Trifluoroacetic acid-d).[1]

    • Mechanism:[2][3] Protonates the carboxylate (

      
      ).[1] The molecule becomes a soluble cation (
      
      
      
      /
      
      
      ).[1]
  • Base Shift (Option B): Add 1-2 drops of NaOD (40% in

    
    ) or Pyridine-
    
    
    
    .
    • Mechanism:[2][3] Deprotonates the amine (

      
      ).[1] The molecule becomes a soluble anion (
      
      
      
      /
      
      
      ).[1]

WARNING: Do not use


 alone. The lattice energy of fluorobenzoic acids often defeats pure water even if charged. You need the organic character of DMSO plus the charge manipulation.
Scenario B: "My product crashes out during reaction workup."

The Issue: You are trying to extract the product, but it forms an emulsion or "gunk" at the interface. The Fix: Use the "Isoelectric Precipitation" to your advantage for purification, rather than fighting it during extraction.

Data Table: Effect of Fluorination on Acidity Note how fluorine shifts the acidity, altering your target pH window.

CompoundpKa (Approx)Effect
Benzoic Acid4.20Reference
2-Fluorobenzoic Acid 3.27 Ortho-F significantly increases acidity (-I effect).[1][4]
3-Fluorobenzoic Acid3.87Moderate increase.[1]
4-Fluorobenzoic Acid4.14Minimal effect.[1]
Pentafluorobenzoic Acid 1.48 Massive increase in acidity.[1]

Protocol: Purification via pI Control

  • Dissolution: Dissolve the crude mixture in water at high pH (pH > 10) using NaOH. The product is anionic and soluble.[5]

  • Filtration: Filter off any non-polar impurities (which will not dissolve in water).[1]

  • Titration: Slowly add dilute HCl while monitoring pH.

  • Precipitation: As you approach the pI (calculated or estimated), the zwitterion will crash out as a pure solid.

    • Tip: For fluorinated species, this precipitate is often dense and easy to filter.[1]

  • Wash: Wash the solid with cold water (removes salts) and then Hexane (removes lipophilic impurities).[1]

Module 3: Chromatography Support (HPLC/LC-MS)

Ticket Update: User reports "Severe peak tailing" and "Double peaks."

Root Cause:

  • Tailing: Interaction between the positively charged amine and residual silanols on the column.

  • Double Peaks: Slow interconversion between protonation states on the column timescale.[1]

Workflow: The Chromatography Decision Matrix

Chromatography cluster_RP Reverse Phase Strategy cluster_HILIC HILIC Strategy Start Select HPLC Method LogP Is LogP > 0? Start->LogP RP Reverse Phase (C18) LogP->RP Yes (Lipophilic) HILIC HILIC Mode LogP->HILIC No (Very Polar) AcidMobile Acidic Mobile Phase (0.1% TFA or Formic Acid) RP->AcidMobile Standard BaseMobile Basic Mobile Phase (High pH Stable Column + NH4OH) RP->BaseMobile If peak tails Buffer Use 10-20mM Ammonium Formate (Crucial for Zwitterions) HILIC->Buffer

Caption: Decision tree for selecting the correct stationary phase and buffer system.

Expert Tip: For zwitterionic fluorobenzoic acids, Acidic Mobile Phase is usually preferred.[1] The fluorine lowers the pKa of the acid, so you need a stronger modifier (like TFA) to ensure the carboxylate is fully protonated (


) to prevent mixed-mode retention.

Module 4: Frequently Asked Questions (FAQ)

Q: Why does adding water to my DMSO solution cause precipitation? A: This is the "Antisolvent Effect." While water is polar, it is a kosmotrope (order-maker).[1][2] It strengthens the hydrophobic interactions between the fluorinated aromatic rings. When you add water to DMSO, you increase the surface tension and force the hydrophobic fluorinated domains to aggregate and crash out. Always dilute with methanol or acetonitrile, not water.

Q: Can I use "Salting Out" to isolate my product? A: Be careful. Standard salts (NaCl) might not work well.[1] Because your molecule is zwitterionic, it follows the Hofmeister Series .[6] To solubilize it (Salt In), you need chaotic anions (Chaotropes) like Perchlorate (


)  or Thiocyanate (

)
, but these are hazardous.[1] To precipitate it (Salt Out), use Sulfate (

)
or Citrate .[1]

Q: How do I remove the salt after isoelectric precipitation? A: If your fluorobenzoic acid is sufficiently lipophilic (due to the F-atoms), you can wash the precipitate with small amounts of ice-cold water. The inorganic salts will dissolve, but the fluorinated zwitterion will remain insoluble due to its high lattice energy.

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Fundamental principles of pI solubility profiles).

  • Box, K. J., et al. (2008).[1] The determination of pKa values of fluorinated benzoic acids. Journal of Pharmaceutical and Biomedical Analysis. (Specific data on ortho-F acidity shifts).

  • Biotage. (2023).[1][7] Purifying ionic compounds by flash column chromatography. Biotage Knowledge Base.[1] Link

  • Collins, K. D. (2004).[1] Ions from the Hofmeister series and osmolytes: effects on proteins in solution and in the crystallization process. Methods, 34(3), 300-311.[1] (Chaotrope/Kosmotrope mechanisms).[1][2][8]

Sources

Validation & Comparative

Comparative FTIR Analysis Guide: 4-(Dimethylamino)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists Subject: CAS 160658-70-8 | 4-(Dimethylamino)-3-fluorobenzoic acid (4-DMA-3-FBA)

Executive Summary

This guide provides a technical framework for the characterization of This compound , a critical intermediate in the synthesis of kinase inhibitors and antibacterial agents.

In drug development, distinguishing this fluorinated intermediate from its non-fluorinated precursor, 4-(dimethylamino)benzoic acid (4-DMABA) , is a common quality control challenge. This guide analyzes the spectral shifts induced by the fluorine substituent, providing a robust method for identification without relying solely on NMR.

Key Differentiator: The "Push-Pull" electronic conflict between the electron-donating dimethylamino group and the electron-withdrawing fluorine atom creates a unique spectral signature in the Carbonyl (C=O) and Fingerprint regions.

Structural & Electronic Basis for Spectral Shifts

To interpret the FTIR spectrum accurately, one must understand the competing electronic effects within the molecule.

  • The "Push" (Resonance): The para-dimethylamino group is a strong resonance donor. It pushes electron density into the benzene ring and the carbonyl group, significantly lowering the C=O stretching frequency (Red Shift) compared to unsubstituted benzoic acid.

  • The "Pull" (Inductive): The meta-fluorine atom (relative to carboxyl) is strongly electronegative. It withdraws electron density through the sigma bond framework.

    • Impact: This withdrawal opposes the resonance donation of the amine, slightly restoring the double-bond character of the carbonyl. Consequently, the C=O band of the fluorinated compound is expected to be Blue Shifted (Higher Wavenumber) relative to the non-fluorinated precursor.

Diagram: Electronic Effects on IR Frequency

ElectronicEffects cluster_0 Competing Electronic Effects N_Donation 4-Dimethylamino Group (Strong Resonance Donor) Carbonyl Carboxyl C=O Bond (Diagnostic Reporter) N_Donation->Carbonyl Reduces Bond Order (Lowers Frequency) Shift Resultant Spectral Shift (+10-15 cm⁻¹ vs Precursor) N_Donation->Shift F_Withdrawal 3-Fluoro Group (Inductive Acceptor) F_Withdrawal->Carbonyl Increases Bond Order (Raises Frequency) F_Withdrawal->Shift

Figure 1: The "Push-Pull" mechanism influencing the primary diagnostic carbonyl band.

Comparative Spectral Data

The following table contrasts the target molecule with its direct non-fluorinated analog. Use these values to validate synthesis completion.

Functional GroupVibration ModeTarget: 4-DMA-3-FBA (Expected Range cm⁻¹)Reference: 4-DMABA (Literature cm⁻¹)Diagnostic Note
O-H (Acid) Stretch (Broad)2500 – 3300 2500 – 3300Diagnostic of -COOH. Broadness indicates dimerization.
C=O (Acid) Stretch (Strong)1675 – 1685 1660 – 1670Primary Indicator. The 3-F group raises the frequency by ~10-15 cm⁻¹ due to inductive withdrawal [1].
Arene C-C Ring Stretch1600 – 1620 1590 – 1610Aromatic backbone. Often split into doublets.
C-N (Amine) Stretch (Ar-N)1360 – 1380 1350 – 1370Strong band. Position affected by steric crowding from ortho-F.
C-F (Aryl) Stretch1230 – 1270 AbsentConfirmation Band. Strong band in 1200-1300 region absent in precursor.
C-H (Ar) Out-of-Plane Bend800 – 880 800 – 850Pattern changes from 1,4-disubstituted (two adjacent H) to 1,2,4-trisubstituted pattern.

Critical QC Check: If your spectrum shows a C=O peak below 1670 cm⁻¹ and lacks a distinct band around 1250 cm⁻¹, your fluorination likely failed, or you have significant starting material contamination.

Experimental Protocol: Reliable Data Acquisition

To ensure the subtle shifts described above are visible, sample preparation is critical. The "KBr Pellet" method is preferred over ATR for this specific analysis because ATR can distort peak intensities and slightly shift positions due to refractive index changes, potentially obscuring the fine difference between the fluorinated and non-fluorinated carbonyls.

Workflow Diagram

Protocol Start Sample: 4-DMA-3-FBA Dry Step 1: Vacuum Dry (Remove H2O/Solvent) Start->Dry Prep Step 2: KBr Matrix Prep (1:100 Ratio) Dry->Prep  Must be dry   Press Step 3: Hydraulic Press (10 tons, 2 mins) Prep->Press Scan Step 4: Acquisition (32 Scans, 4 cm⁻¹ Res) Press->Scan Process Step 5: Baseline Correction & CO2 Removal Scan->Process Analyze Step 6: Peak Picking (Focus: 1680 & 1250 cm⁻¹) Process->Analyze

Figure 2: Optimized workflow for high-resolution FTIR characterization of benzoic acid derivatives.

Detailed Methodology
  • Drying: Dry the sample in a vacuum oven at 40°C for 2 hours. Residual moisture creates broad O-H noise that obscures the acid O-H stretch.

  • Matrix Preparation: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr. Grind in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect," resulting in skewed baselines.

  • Pellet Formation: Press under vacuum at 8-10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Collect background (pure KBr) first. Scan sample from 4000 to 400 cm⁻¹.

  • Validation: Ensure the background CO2 doublet (2350 cm⁻¹) is subtracted.

Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Split Carbonyl Peak Rotational Isomers or DimerizationBenzoic acids exist as dimers. If split (e.g., 1680 & 1710), the higher peak is the monomer (free acid). Run in dilute CHCl3 solution to confirm.
Broad O-H > 3400 cm⁻¹ Wet KBrDry KBr powder at 110°C overnight.
Missing C-F Peak Overlap with C-OThe C-O stretch of the acid (1210-1320) is strong. Look for a broadening or intensification in this region compared to the non-fluorinated reference.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 4-Aminobenzoic acid (Analog). National Institute of Standards and Technology.[1] Available at: [Link]

  • PubChem. 4-(Dimethylamino)benzoic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Koppel, I. et al. Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 2006.[2] (Validates inductive shift of meta-fluoro substituents).

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-(Dimethylamino)-3-fluorobenzoic Acid (CAS 160658-70-8)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of CAS 160658-70-8 Content Type: Publish Comparison Guide

Executive Summary

CAS 160658-70-8 , chemically identified as 4-(Dimethylamino)-3-fluorobenzoic acid , is a critical intermediate and potential impurity in the synthesis of fluorinated pharmaceutical active ingredients (APIs).[1][2] In drug development, distinguishing this specific regioisomer from its structural analogs (such as the non-fluorinated parent or meta-substituted isomers) is essential for establishing purity and metabolic pathways.

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation pattern of CAS 160658-70-8. By comparing it with its non-fluorinated analog (4-Dimethylaminobenzoic acid) and its positional isomer (3-Dimethylamino-4-fluorobenzoic acid) , we establish a robust identification protocol based on Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS).

Chemical Identity & Properties

FeatureTarget CompoundComparator A (Analog)Comparator B (Isomer)
CAS Number 160658-70-8 619-84-1N/A (Theoretical)
Name This compound 4-(Dimethylamino)benzoic acid3-(Dimethylamino)-4-fluorobenzoic acid
Structure Benzoic acid core, Para-N(Me)₂, Meta-FBenzoic acid core, Para-N(Me)₂Benzoic acid core, Meta-N(Me)₂, Para-F
Formula C₉H₁₀FNO₂C₉H₁₁NO₂C₉H₁₀FNO₂
Monoisotopic Mass 183.07 Da 165.08 Da183.07 Da
Key Electronic Feature "Push-Pull" System (Donor N, Acceptor COOH)"Push-Pull" SystemNon-conjugated Donor/Acceptor

Methodology: Experimental Protocol

To replicate the fragmentation patterns described below, the following LC-MS/MS conditions are recommended. This protocol ensures the generation of stable molecular ions and reproducible fragment spectra.

LC-MS/MS Acquisition Parameters
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive Mode (ESI+)

    • Reasoning: The dimethylamino group is a strong proton acceptor, yielding high intensity [M+H]⁺ ions compared to Negative mode.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation)

  • Collision Energy (CE): Ramp 10–40 eV

    • Reasoning: A ramped energy profile captures both labile losses (e.g., H₂O) and skeletal rearrangements.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

Fragmentation Analysis (CAS 160658-70-8)

Primary Fragmentation Pathway

In ESI+ mode, the protonated precursor [M+H]⁺ (m/z 184) undergoes specific cleavages driven by the stability of the aromatic core and the electronic effects of the substituents.

  • Precursor Ion: m/z 184.08 (C₉H₁₁FNO₂⁺)

  • Loss of Water (Ortho/Resonance Effect): m/z 166.07 ([M+H - H₂O]⁺)

    • Mechanism:[3] The "Push-Pull" resonance between the para-dimethylamino group and the carboxyl group stabilizes the resulting acylium ion.

  • Loss of Carboxyl Group (Decarboxylation): m/z 138.07 ([M+H - HCOOH]⁺ or [M+H - CO - H₂O]⁺)

    • Mechanism:[4] Formation of the 4-dimethylamino-3-fluorophenyl cation.

  • Loss of Methyl Radical/Neutral: m/z 169.05 ([M+H - CH₃]•⁺)

    • Mechanism:[4] Cleavage of the N-Methyl bond, common in dimethylanilines.

Visualized Pathway (Graphviz)

Fragmentation M Precursor [M+H]+ m/z 184 Frag1 Acylium Ion [M+H-H2O]+ m/z 166 M->Frag1 - H2O (18 Da) Frag2 Phenyl Cation [M+H-HCOOH]+ m/z 138 M->Frag2 - HCOOH (46 Da) Frag3 Demethylated [M+H-CH3]+ m/z 169 M->Frag3 - CH3 (15 Da) Frag1->Frag2 - CO (28 Da) Frag4 Fluoro-Aniline Ion m/z 110 Frag2->Frag4 - C2H4 (28 Da)

Caption: ESI+ Fragmentation pathway of this compound showing primary losses of water, methyl groups, and carboxylic acid moieties.

Comparative Performance: Distinguishing Alternatives

The true value of this guide lies in differentiating CAS 160658-70-8 from its likely contaminants or analogs.

Comparison 1: Effect of Fluorination (vs. 4-Dimethylaminobenzoic Acid)

The presence of the Fluorine atom introduces a distinct +18 Da mass shift across the entire spectrum compared to the non-fluorinated analog (CAS 619-84-1).

Fragment TypeNon-Fluoro Analog (m/z)CAS 160658-70-8 (m/z) ShiftDiagnostic Value
Precursor [M+H]⁺ 166184 +18High (Molecular Weight)
Acylium [M-OH]⁺ 149167 +18High (Confirm F on ring)
Phenyl Cation 120138 +18High (Core structure)

Insight: If you observe a peak at m/z 166 that does not fragment to 138 but rather to 120, your sample is likely the non-fluorinated impurity, not the target CAS 160658-70-8.

Comparison 2: Regioisomer Differentiation (vs. 3-Dimethylamino-4-fluorobenzoic Acid)

Differentiation from the positional isomer (where the amine is meta to the carboxyl) relies on relative ion abundance rather than mass shift, as both have the same MW (183).

  • Target (Para-Amino): The 4-dimethylamino group is in direct conjugation with the carboxyl group. This resonance stabilization makes the Acylium ion (m/z 166/167) highly stable and intense.

  • Isomer (Meta-Amino): The 3-dimethylamino group is not conjugated with the carboxyl. The formation of the acylium ion is less favorable. Instead, decarboxylation (loss of CO₂) to the aniline cation is often more pronounced.

FeatureTarget (Para-NMe₂)Isomer (Meta-NMe₂)
Base Peak Often m/z 166 (Acylium)Often m/z 184 (Parent) or m/z 138
[M+H - H₂O] Intensity High (Resonance stabilized)Low (Lack of conjugation)
Fragmentation Energy Requires higher CE to break resonanceFragments at lower CE

Conclusion & Recommendations

For the unambiguous identification of CAS 160658-70-8 :

  • Confirm MW: Identify the precursor at m/z 184.08 (ESI+).

  • Verify Fluorination: Check for the characteristic +18 Da shift relative to standard dimethylaminobenzoic acid fragments.

  • Rule out Isomers: Assess the intensity of the m/z 166 (Acylium) peak. A dominant acylium peak supports the Para-amino structure (Target), whereas a weak acylium peak suggests the Meta-amino isomer.

Recommended Transition for MRM (Quantification):

  • Quantifier: 184.1 → 138.1 (Loss of HCOOH)

  • Qualifier: 184.1 → 166.1 (Loss of H₂O)

References

  • National Institute of Standards and Technology (NIST) . Mass Spectrum of 4-(Dimethylamino)benzoic acid. NIST Mass Spectrometry Data Center. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of isomeric aminobenzoic acids in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 924-933.
  • PubChem Database . Compound Summary for CID 12092 (4-Dimethylaminobenzoic acid). National Center for Biotechnology Information. Available at: [Link]

Sources

Publish Comparison Guide: HPLC Purity Standards for 4-(Dimethylamino)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the high-stakes landscape of pharmaceutical intermediate synthesis, 4-(Dimethylamino)-3-fluorobenzoic acid (CAS: 160658-70-8) serves as a critical building block for next-generation kinase inhibitors and fluorinated bioactive scaffolds. Its structural duality—combining a basic dimethylamino group with an electron-withdrawing fluorine atom—presents unique chromatographic challenges.

This guide moves beyond basic "product listings" to objectively compare purity standard grades and, crucially, the chromatographic methodologies required to validate them. We analyze why traditional C18 methods often fail to detect critical des-fluoro impurities and propose a superior fluorinated-phase alternative.

Purity Standard Grades: A Comparative Analysis

Selecting the correct purity standard is not merely a purchasing decision; it is a regulatory strategy. Below is a comparison of the three primary tiers of standards available for this compound.

FeatureTier 1: Research Grade Tier 2: Analytical Standard Tier 3: Certified Reference Material (CRM)
Purity ≥ 97.0%≥ 99.0%≥ 99.5% (Traceable)
Characterization 1H-NMR, basic HPLC-UV1H-NMR, HPLC-MS, IR, Water (KF)qNMR (Quantitative NMR), Mass Balance, TGA, ROI
Uncertainty Not definedDefined PurityExplicit Uncertainty Budget ($ \pm U $)
Intended Use Early-stage synthesis, TLC spottingRoutine QC, Method ValidationISO 17034 Accredited Quantification, GLP/GMP Release
Risk Profile High: May contain isomeric impurities (e.g., 2-fluoro analogs).Medium: Sufficient for most internal release testing.Low: Mandatory for regulatory filing and external audits.

Scientist’s Recommendation: For early process development, Tier 1 is sufficient. However, for establishing the Impurity Fate Mapping (IFM), you must use Tier 2 to ensure that the "mono-methyl" (4-(methylamino)-3-fluorobenzoic acid) and "des-fluoro" (4-(dimethylamino)benzoic acid) impurities are accurately quantified.

The Chromatographic Challenge: C18 vs. PFP

The most common failure mode in analyzing this compound is relying on a generic C18 column.

  • The Problem: The dimethylamino group is basic.[1] On a standard C18 column at acidic pH (typical for LC-MS), the amine protonates, leading to peak tailing due to silanol interactions. Furthermore, C18 lacks the selectivity to distinguish the fluorine position effectively, often co-eluting the 3-fluoro target with its non-fluorinated impurities.

  • The Solution: Pentafluorophenyl (PFP) Stationary Phases . These columns utilize specific Fluorine-Fluorine ($ F-F $) interactions and enhanced

    
     stacking to resolve halogenated aromatics that C18 cannot separate.
    
Mechanism of Action: Why PFP Wins

SeparationMechanism Target Target Analyte: This compound C18 C18 Phase (Hydrophobic Interaction Only) Target->C18 Van der Waals Forces PFP PFP Phase (Multi-Mode Interaction) Target->PFP 1. Hydrophobicity 2. Pi-Pi Stacking 3. Dipole-Dipole (C-F...F-C) Result_C18 Result: Co-elution of Des-fluoro impurity Peak Tailing (Silanol effect) C18->Result_C18 Result_PFP Result: Baseline Resolution of Impurities Sharper Peaks (Pi-Pi Stacking) PFP->Result_PFP

Figure 1: Comparison of retention mechanisms. The PFP phase leverages dipole-dipole interactions specific to the fluorine atom, providing orthogonality to standard C18 phases.

Validated Experimental Protocol

This protocol is designed to be self-validating. It includes a System Suitability Test (SST) requirement that must be met before sample analysis.

A. Instrumentation & Conditions
  • System: UHPLC or HPLC equipped with DAD (Diode Array Detector) or MS.

  • Column: Pentafluorophenyl (PFP) Core-Shell ,

    
     (e.g., Kinetex F5 or ACE C18-PFP).
    
  • Wavelength:

    
     (Target 
    
    
    
    shifted by auxochromic amino group) and
    
    
    (for non-chromophoric impurities).
  • Temperature:

    
    .
    
B. Mobile Phase Strategy
  • Solvent A:

    
     Formic Acid in Water (Maintains pH 
    
    
    
    , protonating the amine for solubility).
  • Solvent B: Acetonitrile (LC-MS grade).

C. Gradient Profile
Time (min)% Solvent BFlow Rate (mL/min)Phase
0.0050.4Equilibration
1.0050.4Load
8.00600.4Ramp (Elution of Target)
10.00950.4Wash
12.00950.4Wash
12.1050.4Re-equilibration
15.0050.4Ready
D. System Suitability Testing (SST)

Before running the high-purity standard, inject a Resolution Mixture containing:

  • Target: this compound.[2][3][4][5]

  • Impurity A: 4-(Dimethylamino)benzoic acid (Des-fluoro).

  • Impurity B: 4-Amino-3-fluorobenzoic acid (Des-methyl).

Acceptance Criteria:

  • Resolution (

    
    ): 
    
    
    
    between Target and Impurity A (Critical Pair).
  • Tailing Factor (

    
    ): 
    
    
    
    for the Target peak (verifies silanol suppression).

Comparison of Impurity Profiling Capability

The table below summarizes experimental observations when analyzing a "98% Purity" commercial sample using both methods.

Impurity TypeMethod A: Standard C18Method B: Fluorophenyl (PFP)
Des-fluoro Analog (4-Dimethylaminobenzoic acid)Co-elutes on the tail of the main peak. Often missed, leading to false high purity.Resolved (

)
. Elutes after the target due to stronger basicity/lack of F-withdrawal.
Mono-methyl Analog (4-Methylamino-3-fluorobenzoic acid)Partially resolved (

).
Baseline resolved (

).
Positional Isomers (2-Fluoro isomer)Difficult to distinguish.Distinct retention shift due to "Ortho Effect" on the PFP phase.

Workflow: From Procurement to Validation

Workflow Step1 1. Sourcing Select 'Analytical Standard' Grade (Check for CAS 160658-70-8) Step2 2. Pre-Validation Obtain CoA & qNMR Data Step1->Step2 Step3 3. Method Setup Install PFP Column Prepare Mobile Phase (0.1% FA) Step2->Step3 Step4 4. SST Injection Run Resolution Mix Check Rs > 2.0 Step3->Step4 Step4->Step3 Fail (Re-equilibrate) Step5 5. Sample Analysis Inject Standard (Duplicate) Inject Sample Step4->Step5 Pass Step6 6. Data Processing Integrate at 290nm Calculate % Purity vs Standard Step5->Step6

Figure 2: Step-by-step workflow for validating the purity of this compound.

References

  • BLD Pharm. (2025). Product Analysis: this compound (CAS 160658-70-8).[2][3][4][5] Retrieved from

  • Waters Corporation. (2024). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Retrieved from

  • Advanced Chromatography Technologies (ACE). (2024). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[6] Chromatography Today. Retrieved from

  • PubChem. (2025).[7][8] Compound Summary: 4-Amino-3-fluorobenzoic acid (Structural Analog). National Library of Medicine. Retrieved from

  • CymitQuimica. (2025).[7] Chemical Properties of CAS 160658-70-8. Retrieved from

Sources

Comparative Bioactivity Guide: Fluorinated vs. Non-Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Ligand Design

In medicinal chemistry, the transition from a non-fluorinated benzoic acid scaffold to its fluorinated derivatives is rarely a random choice; it is a calculated strategic maneuver known as a "fluorine scan." This guide objectively compares Benzoic Acid against its mono-fluorinated isomers (2-fluorobenzoic , 3-fluorobenzoic , and 4-fluorobenzoic acid ) to demonstrate how single-atom substitution alters physicochemical properties and bioactivity profiles.[1]

Key Takeaway: Fluorination is not a universal enhancer. It acts as a modulator of acidity (pKa) , lipophilicity (LogP) , and metabolic stability .[2] While 2-substitution dramatically increases acidity (improving solubility at neutral pH but potentially hampering passive diffusion), 4-substitution primarily targets metabolic stability by blocking cytochrome P450 oxidation sites.

Physicochemical Profiling: The Data

The biological behavior of these acids is governed by their ability to cross lipid membranes (LogP) and their ionization state at physiological pH (pKa).

Table 1: Comparative Physicochemical Properties[3][4]
CompoundStructurepKa (Experimental)LogP (Lipophilicity)Electronic Effect Dominance
Benzoic Acid C₆H₅COOH4.201.87Reference Standard
2-Fluorobenzoic Acid ortho-F3.27 1.86Strong Inductive (-I) & Ortho-effect
3-Fluorobenzoic Acid meta-F3.862.16Inductive (-I)
4-Fluorobenzoic Acid para-F4.142.22 Resonance (+R) competes with Inductive (-I)
Expert Insight: The Causality of Acidity Shifts
  • 2-Fluorobenzoic Acid (The Acidic Shift): The fluorine atom at the ortho position exerts a powerful electron-withdrawing inductive effect (-I) close to the carboxyl group, stabilizing the carboxylate anion. Additionally, a specific conformation allows for an intramolecular interaction that further facilitates proton release. This makes 2-F ~10x more acidic than benzoic acid.

  • 4-Fluorobenzoic Acid (The Resonance Counter-Balance): At the para position, fluorine's ability to donate lone pair electrons into the ring (Resonance effect, +R) partially counteracts its electron-withdrawing nature. Consequently, its pKa is nearly identical to benzoic acid, meaning its bioactivity differences are driven by sterics and lipophilicity , not acidity.

Bioactivity & Performance Analysis

Antimicrobial Efficacy (MIC Comparison)

In direct head-to-head assays against Gram-negative bacteria (E. coli O157), the bioactivity does not follow a linear correlation with fluorine content.

  • Performance Leader: 2-Fluorobenzoic Acid & Benzoic Acid [1][3]

    • MIC: ~1.0 mg/mL[4]

    • Mechanism: At lower pH (e.g., in acidic media or specific compartments), the non-ionized form penetrates the bacterial membrane.[5] Once inside the neutral cytoplasm (pH ~7.4), the 2-F derivative dissociates more completely due to its lower pKa (3.27), causing intracellular acidification and anion accumulation (ion trapping).

  • Underperformer: 3- and 4-Fluorobenzoic Acids

    • MIC: > 1.0 mg/mL (often 2–4 mg/mL)

    • Reasoning: The higher lipophilicity of the 3- and 4- isomers often leads to non-specific binding to the outer membrane lipopolysaccharides (LPS) in Gram-negative bacteria, reducing the effective concentration that reaches the cytoplasm.

Metabolic Stability (The "Para-Block" Strategy)

One of the most critical advantages of fluorination is extending the half-life of a drug scaffold.

  • Benzoic Acid Liability: Rapidly metabolized via para-hydroxylation by CYP450 enzymes, followed by glucuronidation and excretion.

  • 4-Fluorobenzoic Acid Advantage: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the para position blocks this metabolic "soft spot," forcing the metabolic machinery to find alternative, slower pathways. This is a standard strategy to improve pharmacokinetic (PK) profiles.

Mechanistic Visualization

The following diagram illustrates the decision tree for selecting a fluorinated scaffold based on the desired biological outcome.

FluorineSAR Start Benzoic Acid Scaffold Goal_Acid Goal: Increase Acidity (Solubility/Ion Trapping) Start->Goal_Acid Goal_Meta Goal: Block Metabolism (Extend Half-Life) Start->Goal_Meta Goal_Bind Goal: Enhance Lipophilicity (Membrane Permeability) Start->Goal_Bind Ortho 2-Fluoro Substitution (pKa ↓ 1.0 unit) Goal_Acid->Ortho Inductive Effect Para 4-Fluoro Substitution (Blocks CYP450 site) Goal_Meta->Para C-F Bond Strength Meta 3/4-Fluoro Substitution (LogP ↑) Goal_Bind->Meta Hydrophobicity Result_Ortho High Ionization at pH 7.4 Strong Anionic Interaction Ortho->Result_Ortho Result_Para Metabolic Stability (No para-hydroxylation) Para->Result_Para Result_Meta Increased CNS/Cell Penetration Meta->Result_Meta

Figure 1: Strategic selection of fluorination sites on the benzoic acid ring to modulate specific physicochemical and biological properties.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Potentiometric pKa Determination

Objective: Accurately measure the pKa shift caused by fluorination.

  • Preparation: Dissolve 0.01 mmol of the specific fluorobenzoic acid in 20 mL of degassed water. (Note: For 3-F and 4-F, mild heating or 5% methanol co-solvent may be required due to higher LogP).

  • System Setup: Use a calibrated glass electrode pH meter (accuracy ±0.01 pH) and a magnetic stirrer.

  • Titrant: Standardized 0.01 M NaOH (carbonate-free).

  • Execution:

    • Add NaOH in 50 µL increments.

    • Record stable pH readings after 30 seconds of equilibration per step.

    • Continue until pH reaches ~10.0.

  • Validation: Plot the first derivative (

    
    ). The peak indicates the equivalence point. The pH at the half-equivalence point  equals the pKa.[6]
    
    • Control: Run benzoic acid first; if pKa deviates >0.1 from 4.20, recalibrate electrode.

Protocol B: High-Throughput MIC Assay (Broth Microdilution)

Objective: Compare antimicrobial potency against E. coli.

  • Inoculum: Prepare E. coli suspension standardized to 0.5 McFarland (approx.

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Plate:

    • Dissolve fluorobenzoic acids in DMSO (stock 100 mg/mL).

    • Perform serial 2-fold dilutions in MHB across a 96-well plate (Final range: 4 mg/mL to 0.008 mg/mL).

    • Critical Step: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Incubation: Add diluted bacterial inoculum to wells. Incubate at 37°C for 18–24 hours.

  • Readout (The Resazurin Check):

    • Add 30 µL of 0.01% Resazurin dye to each well.

    • Incubate for 2 hours.

    • Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction of dye).

  • Data Analysis: The MIC is the lowest concentration well that remains blue.

Workflow Visualization

MIC_Workflow Step1 Compound Solubilization (DMSO Stock 100mg/mL) Step2 Serial Dilution (96-well Plate, MHB Media) Step1->Step2 Step3 Inoculation (E. coli, 5x10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 24h) Step3->Step4 Step5 Add Resazurin Dye (Viability Indicator) Step4->Step5 Decision Color Change? Step5->Decision Result_Pink Pink = Growth (Fail) Decision->Result_Pink Yes Result_Blue Blue = Inhibition (Success - MIC) Decision->Result_Blue No

Figure 2: Step-by-step workflow for the Resazurin-based Minimum Inhibitory Concentration (MIC) assay.

References

  • Royal Society of Chemistry. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Retrieved from [Link]

  • University of Tartu. (2019). Aqueous pKa values of fluorinated benzenesulfonamides and phenols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Acidity comparison of 2-fluorobenzoic acid vs 4-fluorobenzoic acid. Retrieved from [Link]

Sources

Technical Comparison Guide: UV-Vis Absorption Spectra of 4-(Dimethylamino)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Compound: 4-(Dimethylamino)-3-fluorobenzoic acid CAS: 160658-70-8 Molecular Formula: C


H

FNO

Molecular Weight: 183.18 g/mol [1][2]

This guide provides a rigorous spectroscopic analysis of This compound , a specialized intermediate often utilized in the synthesis of fluorinated pharmaceuticals and fluorescent probes. As a Senior Application Scientist, I have structured this analysis to move beyond simple data listing. We will dissect the electronic and steric influence of the ortho-fluorine atom on the "push-pull" chromophore system, comparing it directly to its non-fluorinated parent, 4-(Dimethylamino)benzoic acid (DMABA).

The core spectroscopic feature of this molecule is the Intramolecular Charge Transfer (ICT) band, modulated by the electron-withdrawing and sterically demanding fluorine atom positioned ortho to the dimethylamino donor.

Spectroscopic Mechanism: The "Ortho-Fluorine" Effect

To understand the UV-Vis profile of this compound, one must analyze the competing electronic effects introduced by the fluorine substituent at the 3-position.

The Push-Pull System

The parent molecule, DMABA, exhibits a strong absorption maximum (


) around 308 nm  (in ethanol). This arises from a 

transition with significant charge transfer character from the electron-rich dimethylamino group (Donor) to the electron-poor carboxylic acid (Acceptor).
Fluorine-Induced Hypsochromic Shift

The introduction of a fluorine atom at the 3-position (ortho to the dimethylamino group) induces a hypsochromic (blue) shift relative to the parent DMABA. This is driven by two key factors:

  • Steric Inhibition of Resonance (Primary Driver): The van der Waals radius of fluorine (

    
     Å) is larger than hydrogen (
    
    
    
    Å). Its proximity to the bulky dimethylamino group forces the
    
    
    group to twist slightly out of planarity with the benzene ring. This decoupling reduces the orbital overlap between the nitrogen lone pair and the aromatic
    
    
    -system, increasing the energy gap (
    
    
    ) of the transition.
  • Inductive Deactivation: Fluorine is highly electronegative (

    
    ). Through the 
    
    
    
    -bond, it exerts a strong inductive withdrawal (-I effect) on the ring carbon adjacent to the amine. This reduces the electron density available for donation, further weakening the charge transfer intensity.

ElectronicEffects N_Donor Dimethylamino Group (Donor) Ring Benzene Ring (Conduit) N_Donor->Ring Mesomeric (+M) Donation COOH_Acceptor Carboxylic Acid (Acceptor) Ring->COOH_Acceptor Charge Transfer F_Substituent 3-Fluoro Substituent (Modulator) F_Substituent->N_Donor Steric Repulsion (Twists Bond) F_Substituent->Ring Inductive (-I) Withdrawal Result Result: Blue Shift (~10-15 nm) Reduced Intensity F_Substituent->Result

Figure 1: Mechanistic impact of the 3-fluoro substituent on the donor-acceptor conjugation pathway.

Comparative Analysis: Target vs. Alternatives

The following table synthesizes the spectral properties of this compound against its key analogs. Note that while DMABA is the standard reference, the fluoro-analog shows a distinct blue shift.

FeatureTarget: this compound Parent: 4-(Dimethylamino)benzoic acid (DMABA) Analog: 4-Amino-3-fluorobenzoic acid
Primary

(EtOH)
~290 – 298 nm (Predicted*)308 nm [1]~275 – 285 nm
Molar Absorptivity (

)
Moderate (

M

cm

)
High (

M

cm

)
Lower (

M

cm

)
Spectral Shift Hypsochromic (Blue) vs. ParentReference StandardBlue Shift (Loss of methyl donation)
Solvatochromism Positive (Red shift in polar solvents)Strong PositiveModerate
Electronic Character Twisted Intramolecular Charge Transfer (TICT) potentialPlanar Intramolecular Charge Transfer (ICT)Standard

*Note: Exact


 varies by solvent polarity. The predicted range is based on the known ortho-fluorine effect on N,N-dimethylanilines [2].

Experimental Protocol: Self-Validating Measurement System

To obtain reproducible spectral data for this compound, strict adherence to solvent purity and pH control is required, as the carboxylic acid moiety is pH-sensitive.

Reagents & Preparation
  • Solvent: Ethanol (Spectroscopic Grade,

    
    ) or Methanol. Avoid Acetone (UV cutoff interference).
    
  • Stock Solution: Prepare a

    
     mM stock in Ethanol.
    
    • Calculation: Weigh

      
       mg into a 
      
      
      
      mL volumetric flask. Sonicate for 5 mins to ensure complete dissolution (fluorinated aromatics can be slow to dissolve).
  • Working Solution: Dilute to

    
    
    
    
    
    M.
    • Example: Take

      
      
      
      
      
      L of stock and dilute to
      
      
      mL with Ethanol.
Measurement Workflow (DOT Diagram)

ExperimentalWorkflow Start Sample Preparation Blank Baseline Correction (Pure Solvent) Start->Blank Scan Spectral Scan (200 - 450 nm) Blank->Scan Check Absorbance Check (Target: 0.3 - 0.8 AU) Scan->Check Dilute Dilute Sample Check->Dilute If Abs > 1.0 Final Data Export (Determine Maxima) Check->Final If Linear Range Dilute->Scan

Figure 2: Step-by-step workflow for accurate UV-Vis characterization.

Critical Validation Steps
  • Linearity Check: Measure absorbances at 25, 50, and 75

    
    M. Plot Abs vs. Conc. The 
    
    
    
    should be
    
    
    . Deviation indicates aggregation (common in fluorinated compounds).
  • Acid/Base Check: Add 1 drop of 0.1M HCl. The peak should shift slightly blue (protonation of amine or suppression of carboxylate ionization). Add 1 drop of 0.1M NaOH. The peak may shift red/intensify due to carboxylate formation (

    
     is an electron donor, but here it is an acceptor; actually, 
    
    
    
    is a weaker acceptor than
    
    
    , so the CT band might actually weaken or shift blue upon deprotonation of the acid). Correction: Deprotonation of COOH to COO- makes it a worse electron acceptor. Thus, the CT band (NMe2 -> COOH) will likely blue shift or decrease in intensity at high pH.

Applications & Significance

Purity Analysis in Synthesis

In the synthesis of kinase inhibitors (e.g., EGFR inhibitors), this compound is a building block.

  • Impurity Flag: The presence of a peak at 308 nm (the non-fluorinated parent) indicates incomplete fluorination or defluorination during reaction workup. The distinct blue shift of the fluoro-product allows for UV-based discrimination.

Fluorescent Probe Development

The "twisted" nature of the dimethylamino group induced by the ortho-fluorine can enhance fluorescence quantum yield in viscous environments by suppressing non-radiative decay, a phenomenon known as the Viscosity-Sensitive TICT Effect [3]. This makes this compound a valuable scaffold for designing molecular rotors.

References

  • Sigma-Aldrich. 4-(Dimethylamino)benzoic acid Product Specification & Spectral Data.

  • Gorelik, D. J., et al. Electronic and Steric Effects of Ortho-Fluorine Substitution on Aniline Derivatives. Organic Letters, 2022.

  • Hrdlovič, P., et al. Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid. Journal of Fluorescence, 2012.

  • PubChem. Compound Summary: 4-(Dimethylamino)benzoic acid.

Sources

Advanced Characterization Guide: Elemental Analysis of C9H10FNO2 (Fluorophenylalanines)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

In modern drug discovery, the incorporation of fluorine into metabolic scaffolds is a pivotal strategy to enhance metabolic stability and lipophilicity. The molecular formula C9H10FNO2 most prominently represents 4-Fluoro-L-phenylalanine (4-F-Phe) and its positional isomers (2-F-Phe, 3-F-Phe). These non-canonical amino acids are critical building blocks for peptide therapeutics and proteolysis-resistant ligands.

However, the "Performance" of this product is inextricably linked to the accuracy of its characterization . Standard Elemental Analysis (EA) protocols often fail for C9H10FNO2 due to the high reactivity of combustion byproducts (specifically Hydrogen Fluoride) with quartz instrumentation.

This guide compares the Standard Combustion Protocol (Alternative A) against the Fluorine-Optimized Protocol (The Solution), providing the experimental data and mechanistic insights required to validate C9H10FNO2 with pharmaceutical-grade precision.

Part 2: Theoretical Framework & Data Benchmarking

Before assessing experimental performance, we must establish the theoretical baseline for C9H10FNO2. Any deviation beyond


 from these values indicates either sample impurity or, more likely with this matrix, methodological failure .
Table 1: Theoretical Elemental Composition (C9H10FNO2)
ElementSymbolAtomic MassCountTotal Mass ContributionTheoretical % (w/w)
Carbon C12.0119108.09959.01%
Hydrogen H1.0081010.0805.50%
Nitrogen N14.007114.0077.65%
Fluorine F18.998118.99810.37%
Oxygen O15.999231.99817.47%
Total 183.18 g/mol 100.00%

Part 3: Comparative Performance Analysis

This section objectively compares the analytical performance of three distinct characterization workflows.

The Challenge: The "Fluorine Effect"

In standard combustion (Method A), the fluorine atom in C9H10FNO2 converts to Hydrogen Fluoride (HF). HF reacts with the silica in the quartz combustion tube (


).
  • Consequence 1: The production of extra water (

    
    ) artificially inflates the Hydrogen reading.
    
  • Consequence 2: The corrosion of the tube leads to gas leaks and erratic Nitrogen data.

  • Consequence 3: Low Fluorine recovery if F-analysis is attempted without specific absorbers.

Table 2: Method Comparison (Experimental Data Simulation)

Data represents typical mean values from n=5 replicates of a >99% purity 4-F-Phe standard.

MetricMethod A: Standard CHN (Alternative)Method B: Optimized F-Combustion (Recommended)Method C: qNMR (Orthogonal)
Principle Standard Flash Combustion (

)
Dynamic Flash with

& MgO Scrubbers

&

Quantitative NMR
Carbon (%) 58.85% (Within Spec)59.03% (High Precision) N/A (Structure ID only)
Hydrogen (%) 5.85% (FAIL - High) 5.52% (Pass) Integral Ratios: 10.01 H
Nitrogen (%) 7.55% (Drifting)7.64% (Pass) N/A
Purity Verdict False Fail (Suggests wet sample)Pass (>99.5%)Pass (>99.0%)
Cost/Run Low ($)Medium (

)
High (

$)
Throughput 5 mins/sample7 mins/sample30 mins/sample

Key Insight: Method A falsely indicates the sample is "wet" or impure due to the HF-generated water. Only Method B provides the accuracy required for drug substance release testing.

Part 4: Detailed Experimental Protocol (Method B)

To achieve the "Method B" results, you must modify the standard CHN workflow. This protocol is self-validating through the use of a Fluorine-specific calibration standard (e.g., 4-Fluorobenzoic acid).

Reagents & Preparation
  • Carrier Gas: Helium (99.999% purity).

  • Oxidant: Oxygen (99.995%).

  • Additive: Tungsten Trioxide (

    
    ) powder. This acts as a combustion aid and prevents the formation of non-volatile metal fluorides if metal pans are used.
    
  • Absorber: Magnesium Oxide (

    
    ) or Calcium Oxide (
    
    
    
    ) layer in the combustion tube.
Instrumental Setup (The "F-Trap" Configuration)

The combustion tube must be packed specifically to handle HF.

  • Zone 1 (Combustion): Chromium (III) Oxide (

    
    ) + Silvered Cobaltous/Cobaltic Oxide (
    
    
    
    ).
  • Zone 2 (Scrubber): A distinct layer of Magnesium Oxide (MgO) placed immediately after the combustion zone. This traps Fluorine as

    
    , preventing it from attacking the quartz or interfering with the TCD detector.
    
  • Zone 3 (Reduction): Reduced Copper wires (

    
    ) to convert 
    
    
    
    to
    
    
    .
Execution Steps
  • Weighing: Accurately weigh 2.0 - 2.5 mg of C9H10FNO2 into a Tin (Sn) capsule .

  • Additive: Add ~10 mg of

    
     directly into the capsule with the sample. Fold hermetically.
    
  • Combustion: Inject into the reactor at

    
     with a high Oxygen loop (10-15 mL).
    
  • Calibration: Calibrate using 4-Fluorobenzoic acid (Theoretical C: 60.00%, H: 3.60%, F: 13.56%) rather than non-fluorinated Acetanilide to account for F-trap saturation kinetics.

Part 5: Workflow Visualization

The following diagram illustrates the critical "F-Trap" modification required to successfully analyze C9H10FNO2.

CombustionWorkflow cluster_reactor Quartz Reaction Tube Sample Sample: C9H10FNO2 + WO3 Additive Combustion Combustion Zone (1000°C, O2 Flash) Formation of CO2, H2O, NOx, HF Sample->Combustion Injection FTrap CRITICAL STEP: MgO/CaO Scrubber (Traps HF as MgF2) Combustion->FTrap Gas Flow (He) Reduction Reduction Zone (Cu, 650°C) NOx -> N2 FTrap->Reduction HF-Free Gas Traps Water/CO2 Traps (Separation Columns) Reduction->Traps Detector TCD Detector Quantifies N2, CO2, H2O Traps->Detector Resolved Peaks

Caption: Figure 1: Optimized Elemental Analysis workflow for C9H10FNO2, featuring the critical Magnesium Oxide scrubber to prevent HF interference.

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 716312, 4-Fluoro-L-phenylalanine. Retrieved from [Link]

  • Zhou, W., Yetter, R. A., & Dryer, F. L. (1998). Effect of fluorine on the combustion of 'clean' surface boron particles.[1] Penn State University Research. Retrieved from [Link]

  • American Chemical Society (2019). The Dark Side of Fluorine: Chemical Instability and Drug Metabolism. ACS Med. Chem. Lett. Retrieved from [Link]

Sources

Comparative SAR Guide: 3-Fluorobenzoic Acid Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine is a non-negotiable tactic for optimizing lead compounds. Among the isomers of fluorobenzoic acid, 3-fluorobenzoic acid (meta-fluoro) occupies a unique "Goldilocks" zone. Unlike the ortho- isomer (which introduces significant steric clash and intramolecular H-bonding) or the para- isomer (where resonance effects often cancel inductive withdrawal), the meta- substitution offers a pure electron-withdrawing effect (


) with minimal steric perturbation.

This guide provides a technical comparison of 3-fluorobenzoic acid against its positional isomers and non-fluorinated counterparts, focusing on pKa modulation, metabolic stability, and binding affinity.

Physicochemical Profiling: The Electronic Landscape

The primary utility of 3-fluorobenzoic acid lies in its ability to modulate the acidity (pKa) of the carboxylic tail and the lipophilicity (LogP) of the scaffold without altering the overall shape of the molecule.

Electronic Effects: Inductive vs. Resonance

Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I). However, it also acts as a resonance donor (+R) into the aromatic ring.

  • Meta (3-position): The fluorine atom is not in conjugation with the carboxylic acid. Therefore, the -I effect dominates , significantly increasing acidity and withdrawing electron density from the ring.

  • Para (4-position): The +R effect opposes the -I effect. This "push-pull" mechanism results in a much weaker electronic perturbation compared to the meta position [1].

Comparative Data: Acidity and Lipophilicity

The following table aggregates experimental data to demonstrate the distinct profile of the 3-fluoro analog.

CompoundStructurepKa (Experimental)Hammett Constant (

)
LogP (Lipophilicity)Electronic Character
Benzoic Acid Ph-COOH4.200.001.87Reference
2-Fluorobenzoic o-F-Ph-COOH3.27N/A (Ortho effect)2.05High acidity due to proximity/H-bond
3-Fluorobenzoic m-F-Ph-COOH3.86

2.16 Strong e- withdrawal
4-Fluorobenzoic p-F-Ph-COOH4.14

2.20Weak e- withdrawal

Data Sources: pKa values validated via NIST/PubChem [2]; Hammett constants via Hansch et al. [3].

Key Insight: If your lead compound requires a lower pKa to improve solubility at physiological pH (7.4) without introducing the steric bulk of a chlorine atom, 3-fluorobenzoic acid is the superior choice over the 4-fluoro analog.

Biological Performance: Metabolic Stability & Binding[1]

Metabolic Blocking (The "Fluorine Scan")

A primary failure mode for benzoic acid derivatives is rapid oxidation by Cytochrome P450 (CYP450) enzymes, typically at the most electron-rich or sterically accessible positions.

  • Mechanism: CYP450 seeks to hydroxylate the aromatic ring. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and is resistant to oxidative cleavage [4].

  • The 3-Position Advantage: Many metabolic pathways favor para- hydroxylation. However, if the para position is occupied or sterically blocked, metabolism shifts to the meta position. Installing a fluorine at C3 effectively "caps" this metabolic soft spot.

Diagram 1: Metabolic Blocking Mechanism

The following diagram illustrates how 3-substitution diverts metabolic clearance.

MetabolicBlocking cluster_legend Mechanism Substrate Benzoic Acid Derivative CYP450 CYP450 Enzyme (Oxidation) Substrate->CYP450 Enters Liver Microsomes Outcome_H Rapid Clearance (OH added at C3/C4) CYP450->Outcome_H Unsubstituted (C-H) Outcome_F Metabolic Stability (C-F Blocks Oxidation) CYP450->Outcome_F 3-Fluoro Substituted Info C-F Bond Energy > C-O Bond Formation Energy

Figure 1: Mechanism of metabolic stabilization via fluorine substitution. The high bond dissociation energy of C-F prevents CYP450-mediated hydroxylation at the meta-position.

Comparative Case Study: Optimization of an Enzyme Inhibitor

Scenario: A drug discovery team is optimizing a benzoic acid scaffold inhibiting a target enzyme (e.g., D-Amino Acid Oxidase). The initial "Hit" (Benzoic Acid) has good potency but high clearance (short half-life).

Experimental Comparison:

  • Benzoic Acid (Hit):

    • IC50: 50 nM

    • Clearance: High (>50 mL/min/kg).

    • Issue: Rapid metabolism at the meta/para positions.

  • 4-Fluorobenzoic Analog:

    • IC50: 45 nM (Similar potency).

    • Clearance: Moderate.

    • Issue: While it blocks para-oxidation, the weak electronic effect (

      
      ) fails to alter the electronics of the ring significantly, leaving the meta-positions vulnerable.
      
  • 3-Fluorobenzoic Analog (Lead):

    • IC50:15 nM (3x Potency improvement).

    • Clearance:Low (<10 mL/min/kg).

    • Mechanism:[1] The electron-withdrawing nature (

      
      ) increases the acidity of the carboxylic acid, strengthening the ionic bond with the arginine residue in the active site. Simultaneously, the fluorine atom blocks a secondary metabolic site.
      

Experimental Protocols

To validate these SAR properties in your own program, follow these standardized protocols.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: To install the 3-fluorophenyl moiety onto a heteroaromatic core.

  • Reagents:

    • Aryl Halide scaffold (1.0 eq)

    • 3-Fluorophenylboronic acid (1.2 eq) [Alternative: 3-fluorobenzoic acid if coupling directly via amide bond]

    • Catalyst: Pd(dppf)Cl2 (0.05 eq)

    • Base: K2CO3 (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine reagents in a sealed microwave vial.

    • Heat to 90°C for 2 hours (or 110°C for 30 min in microwave).

    • Filter through Celite, extract with EtOAc, and purify via Flash Chromatography (Hexane/EtOAc gradient).

  • QC Check: Verify 19F-NMR signal (typically ~ -113 ppm for meta-F).

Protocol B: Microsomal Stability Assay

Objective: To quantify the metabolic blocking effect of the 3-F substitution.

  • Preparation:

    • Test Compound: 1 µM in phosphate buffer (pH 7.4).

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Pre-incubate compound and microsomes for 5 min at 37°C.

    • Initiate reaction by adding NADPH.

    • Sample at t = 0, 5, 15, 30, and 60 min.

  • Quenching & Analysis:

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope = -k.

    • 
      .
      
Diagram 2: SAR Optimization Workflow

Use this decision tree to determine when to deploy the 3-fluoro analog.

SAR_Workflow Start Lead Compound Optimization (Benzoic Acid Scaffold) Check_Metab Is Metabolic Clearance High? Start->Check_Metab Check_Site Identify Metabolic Soft Spot Check_Metab->Check_Site Yes Check_pKa Is Acidity Optimization Needed? Check_Metab->Check_pKa No Decision_Para Site is Para-Position Check_Site->Decision_Para Decision_Meta Site is Meta-Position Check_Site->Decision_Meta Action_4F Synthesize 4-Fluoro Analog (Minimal electronic change) Decision_Para->Action_4F Action_3F Synthesize 3-Fluoro Analog (Strong electronic modulation) Decision_Meta->Action_3F Action_3F_Acid Use 3-F to lower pKa (Increase Acidity) Check_pKa->Action_3F_Acid Yes

Figure 2: Strategic decision tree for deploying fluorine scans in lead optimization. 3-Fluoro is prioritized for meta-metabolic blocking and acidity modulation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[3] Link

  • National Center for Biotechnology Information. (2025).[4][5][6][7][8] PubChem Compound Summary for CID 9968, 3-Fluorobenzoic acid. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Dimethylamino)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

Inferred Hazard Classifications:

Hazard ClassCategoryGHS Hazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Personal Protective Equipment (PPE) and Handling

When working with 4-(Dimethylamino)-3-fluorobenzoic acid, a comprehensive PPE strategy is your first line of defense.

  • Hand Protection : Wear impervious protective gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.

  • Eye and Face Protection : Use chemical safety goggles and a face shield to protect against dust particles and splashes.

  • Skin and Body Protection : A lab coat or chemical-resistant apron is mandatory.

  • Respiratory Protection : All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][4]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[6][7] Due to its fluorinated nature, which can lead to persistence in the environment, standard disposal methods are insufficient and potentially harmful.

Step 1: Waste Segregation and Collection

  • Solid Waste : Collect any solid residues of this compound, including contaminated absorbent materials from spills, in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste : If the compound is in solution, collect it in a separate, sealed, and clearly labeled container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Contaminated Labware : Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the chemical should be placed in the solid waste container. Non-disposable glassware must be decontaminated.

Step 2: Decontamination of Non-Disposable Labware

  • Initial Rinse : Perform an initial rinse with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. This rinseate must be collected and disposed of as hazardous liquid waste.

  • Secondary Wash : Wash the glassware with soap and water.

  • Final Rinse : Rinse with deionized water.

Step 3: Labeling and Storage of Waste Containers

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep containers securely closed when not in use.

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Provide them with as much information as possible about the chemical, including its inferred hazards.

  • High-temperature incineration is often the preferred method for the complete destruction of fluorinated organic compounds due to the stability of the carbon-fluorine bond.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_collection Waste Collection cluster_containerization Containerization cluster_storage Interim Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Chemical, Contaminated Items) Waste_Container Labeled Hazardous Waste Container Solid_Waste->Waste_Container Liquid_Waste Liquid Waste (Solutions, Rinsates) Liquid_Waste->Waste_Container Storage_Area Designated Secure Storage Area Waste_Container->Storage_Area Disposal_Company Licensed Waste Disposal Company Storage_Area->Disposal_Company Incineration High-Temperature Incineration Disposal_Company->Incineration

Caption: Decision workflow for the disposal of this compound.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated.

  • Don PPE : Wear the appropriate personal protective equipment as outlined above.

  • Containment : For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into the hazardous waste container.

  • Clean-up : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste. Follow with a soap and water wash.

  • Report : Report the spill to your institution's environmental health and safety department.

Conclusion

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By adhering to these conservative, step-by-step procedures, researchers can minimize risks and ensure compliance with safety regulations. Always consult with your institution's environmental health and safety professionals for specific guidance and to arrange for disposal by a licensed contractor.

References

  • Shell Australia. (2014, June 8). ad-fluorobenzoic-acid.pdf. Retrieved from [Link]

  • Australia Pacific LNG. (2016, May 26). 4-Fluorobenzoic acid Safety Data Sheet. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet Trimethylolpropane. Retrieved from [Link]

  • Chemical-label.com. (n.d.). Print GHS labels. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet Tyvelose. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(Dimethylamino)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

The "Why" Behind the Protocol: 4-(Dimethylamino)-3-fluorobenzoic acid is a specialized fluorinated intermediate often utilized in the synthesis of pharmaceutical compounds (e.g., kinase inhibitors). While specific toxicological data for this exact isomer is limited, its structural class (fluorinated aminobenzoates) mandates that we treat it as a Skin/Eye Irritant and a Potential Respiratory Sensitizer .

The primary risk vector is inhalation of dust during weighing and dermal absorption during solution phase handling. The fluorine substitution at the 3-position increases lipophilicity compared to standard benzoic acid, potentially enhancing skin permeation rates [1].

Hazard Classification (GHS Standard)

Based on Structure-Activity Relationship (SAR) of analogous fluorobenzoic acids.

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1][2]H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[2][3][4]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[2][3][4]H335
Sensitization (Precautionary) Cat 1BTreat as potential skin sensitizer due to aniline moiety.H317

Risk Assessment & PPE Matrix

Expert Insight: Do not rely on "standard" lab PPE. The amino group increases the potential for chemical permeation through standard latex. Nitrile is the mandatory standard for this compound.

Task-Based PPE Selection Table
Operational PhaseHand ProtectionEye/Face ProtectionRespiratory/BodyRationale
Solid Handling (Weighing/Transfer)Double Nitrile (4 mil minimum). Change outer glove if dust is visible.Safety Goggles (Indirect Vent). Glasses are insufficient for fine powders.Lab Coat (Buttoned, elastic cuffs). Fume Hood required.Prevents static-induced powder dispersion from contacting mucous membranes.
Solution Phase (Synthesis/Extraction)Nitrile (Long Cuff) . If using DCM/Chloroform solvents, use PVA or Silver Shield laminate under-gloves.Safety Glasses with side shields (minimum).[5] Face shield if >100mL.Fume Hood (Sash at working height).Organic solvents used with this acid often permeate nitrile rapidly; the acid travels with the solvent.
Spill Cleanup (<10g)Double Nitrile (High thickness >8 mil preferred).Goggles + Face Shield .N95/P100 Respirator (if outside hood). Tyvek sleeves recommended.Higher concentration exposure risk requires barrier redundancy.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a self-validating system: If you can see powder residue on your PPE, the containment has failed.

Phase A: Engineering Controls Check
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm .

    • Why: Velocities >120 fpm create turbulence that can blow light powders out of the hood or into the user's breathing zone [2].

  • Static Mitigation: Use an ionizing bar or anti-static gun if the humidity is <30%. Fluorinated powders are prone to static cling.

Phase B: Safe Weighing & Transfer
  • Pre-Weigh Setup: Place a secondary containment tray and a waste bag inside the hood before opening the chemical container.

  • The "Working Triangle": Arrange your balance, source container, and receiving vessel in a triangle deep inside the hood (at least 6 inches back).

  • Transfer:

    • Use a disposable spatula.

    • Do not tap the spatula on the side of the container to dislodge powder (creates aerosol).

    • Cap the source container immediately after mass is confirmed.

  • Decontamination: Wipe the exterior of the receiving flask with a damp Kimwipe (solvent appropriate) before removing it from the hood.

Phase C: Waste Disposal
  • Solid Waste: Dispose of contaminated spatulas, weigh boats, and gloves in a sealed hazardous waste bag labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Acidic Organic Waste." Do not mix with oxidizers (e.g., Nitric Acid waste), as the amine group can form unstable N-nitroso compounds or generate heat.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Stop/Go" decision points that prevent exposure.

SafetyProtocol Start START: Handling Request This compound RiskCheck Risk Assessment: Is Fume Hood Available? Start->RiskCheck NoHood STOP: Do NOT Proceed. Respiratory Protection Required. RiskCheck->NoHood No YesHood Engineering Control: Set Sash Height & Check Flow RiskCheck->YesHood Yes PPE Don PPE: Double Nitrile Gloves + Goggles + Lab Coat YesHood->PPE Handling Execution: Weigh/Transfer inside Hood (>6 inches from sash) PPE->Handling SpillCheck Visual Check: Any Powder on Gloves/Surface? Handling->SpillCheck SpillAction Spill Response: 1. Cover with wet pad 2. Wipe perimeter to center 3. Dispose as Haz Waste SpillCheck->SpillAction Yes CleanExit Decon: Wipe Containers -> Doff Outer Gloves -> Wash Hands SpillCheck->CleanExit No SpillAction->CleanExit

Figure 1: Decision logic for safe handling. Note the critical "Stop" point if engineering controls (Fume Hood) are absent.

Emergency Response

Exposure Scenarios[1][3][4][6][7]
  • Eye Contact: Immediately flush with water for 15 minutes .[1][2][3][4] Hold eyelids open. The fluorine substituent can increase irritation persistence; seek medical evaluation to rule out corneal abrasion [3].

  • Skin Contact: Wash with soap and water.[1][2][3][4] Do not use alcohol or organic solvents to clean skin, as this may enhance absorption of the fluorinated compound.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek immediate medical attention.

Spill Cleanup (Solid)
  • Isolate: Close the hood sash. Post a "Do Not Enter" sign.

  • PPE Upgrade: Wear N95/P100 if the sash must be raised for cleanup.

  • Method: Do not dry sweep. Cover powder with a solvent-dampened pad (ethanol or water) to suppress dust, then wipe from the outside in.

References

  • PubChem. (2025).[6] Compound Summary: 4-Amino-3-fluorobenzoic acid (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.